3-Pyrazolidinone hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
pyrazolidin-3-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2O.ClH/c6-3-1-2-4-5-3;/h4H,1-2H2,(H,5,6);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAYWTXQRYXYRAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNNC1=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369983 | |
| Record name | 3-Pyrazolidinone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1752-88-1 | |
| Record name | 3-Pyrazolidinone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | pyrazolidin-3-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Pyrazolidinone Hydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Pyrazolidinone hydrochloride is a heterocyclic organic compound with a pyrazolidinone core structure. This guide provides an in-depth technical overview of its chemical properties, synthesis, and potential applications, with a focus on its role in pharmaceutical research and development. The document includes detailed experimental protocols, summarized quantitative data, and visualizations of relevant biological pathways to serve as a comprehensive resource for professionals in the field.
Chemical Properties and Identification
This compound is a white to off-white crystalline solid.[1] The hydrochloride salt form enhances its stability and solubility in aqueous solutions, making it suitable for various research and formulation purposes.[1] It is soluble in water and alcohol.[2]
Table 1: Chemical Identifiers and Properties
| Property | Value | Reference |
| Chemical Name | This compound | [2] |
| Synonyms | Pyrazolidin-3-one hydrochloride, 4,5-dihydro-1H-pyrazol-3-ol hydrochloride | [2] |
| CAS Number | 1752-88-1 | [2] |
| Molecular Formula | C₃H₇ClN₂O | [2] |
| Molecular Weight | 122.55 g/mol | [2] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | Not available | |
| Solubility | Soluble in water and alcohol | [2] |
| InChI | InChI=1S/C3H6N2O.ClH/c6-3-1-2-4-5-3;/h4H,1-2H2,(H,5,6);1H | [2] |
| SMILES | C1CNNC1=O.Cl | [2] |
Synthesis of this compound
The synthesis of 3-pyrazolidinones is most commonly achieved through the reaction of an α,β-unsaturated ester with hydrazine hydrate.[3] The following is a representative protocol for the synthesis of 3-Pyrazolidinone from ethyl acrylate and hydrazine, followed by conversion to the hydrochloride salt.
Experimental Protocol: Synthesis of 3-Pyrazolidinone
Materials:
-
Ethyl acrylate
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl acrylate in ethanol.
-
Slowly add hydrazine hydrate to the solution at room temperature with continuous stirring.
-
After the initial reaction has subsided, heat the mixture to reflux and maintain for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
The resulting crude 3-pyrazolidinone can be purified by recrystallization from a suitable solvent.
Conversion to this compound
-
Dissolve the purified 3-pyrazolidinone in a minimal amount of a suitable solvent, such as ethanol or diethyl ether.
-
Slowly add a stoichiometric amount of concentrated hydrochloric acid to the solution while stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Spectroscopic Data
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Peaks/Signals |
| ¹H NMR | Signals corresponding to the methylene protons of the pyrazolidinone ring, and a broad signal for the N-H protons. |
| ¹³C NMR | Signals for the carbonyl carbon and the two methylene carbons in the ring. |
| IR (Infrared) Spectroscopy | A strong absorption band for the C=O (amide) stretch (around 1650-1700 cm⁻¹). A broad absorption for the N-H stretch (around 3200-3400 cm⁻¹). C-H stretching bands (around 2850-3000 cm⁻¹). |
| Mass Spectrometry | The mass spectrum would be expected to show a molecular ion peak corresponding to the free base (m/z = 86.05) and fragmentation patterns characteristic of the pyrazolidinone ring. |
Note: The exact chemical shifts and peak positions will be influenced by the solvent and the hydrochloride salt form.
Biological Activity and Mechanism of Action
Derivatives of 3-pyrazolidinone have garnered significant interest in drug development due to their potential anti-inflammatory, analgesic, and antipyretic properties.[1] The primary mechanism underlying these effects is believed to be the inhibition of enzymes involved in the inflammatory cascade, namely cyclooxygenases (COX) and lipoxygenases (LOX).[4]
Inhibition of Cyclooxygenase (COX)
Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[5] 3-Pyrazolidinone derivatives can inhibit COX enzymes, thereby reducing the production of prostaglandins and mitigating the inflammatory response.[6]
Inhibition of 5-Lipoxygenase (5-LOX)
5-Lipoxygenase is a key enzyme in the biosynthesis of leukotrienes, another class of potent pro-inflammatory mediators.[7] Inhibition of 5-LOX by pyrazolidinone derivatives presents a complementary anti-inflammatory mechanism to COX inhibition.[7] The dual inhibition of both COX and LOX pathways is a desirable characteristic for anti-inflammatory drug candidates.
Caption: Inhibition of COX and 5-LOX pathways by this compound.
Experimental Protocols for Biological Assays
Carrageenan-Induced Paw Edema in Rodents
This is a classic in vivo model for evaluating the anti-inflammatory activity of a compound.
Principle: Injection of carrageenan into the paw of a rodent induces an acute inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.
Procedure:
-
Fast rodents overnight with free access to water.
-
Administer the test compound (this compound) or vehicle control orally or intraperitoneally.
-
After a set pre-treatment time (e.g., 60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculate the percentage inhibition of edema for the treated group compared to the control group.
Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Principle: The assay measures the peroxidase activity of the COX enzyme. The conversion of a substrate by the enzyme in the presence of a probe generates a fluorescent or colorimetric signal. The inhibition of this signal by the test compound is proportional to its inhibitory activity.
Procedure:
-
Prepare solutions of COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a suitable detection probe.
-
In a 96-well plate, add the enzyme, the test compound at various concentrations, and the probe.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the fluorescence or absorbance at appropriate wavelengths over time using a plate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition) by plotting the percentage of inhibition against the compound concentration.
Caption: Workflow for the In Vitro COX Inhibition Assay.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It may be harmful if swallowed or inhaled.[1] Store in a cool, dry place away from incompatible materials. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.
Conclusion
This compound represents a valuable scaffold for the development of new therapeutic agents, particularly in the area of anti-inflammatory drugs. Its ability to potentially inhibit both COX and 5-LOX pathways makes it an attractive candidate for further investigation. This guide provides a foundational resource for researchers to understand its properties, synthesis, and biological evaluation. Further studies are warranted to fully elucidate its pharmacological profile and therapeutic potential.
References
- 1. tandf.figshare.com [tandf.figshare.com]
- 2. CAS 1752-88-1: this compound | CymitQuimica [cymitquimica.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Lipoxygenase inhibitors: the synthesis and structure-activity relationships of a series of 1-phenyl-3-pyrazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Pyrazolidinone Hydrochloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core chemical properties of 3-Pyrazolidinone hydrochloride. The information is curated for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource for understanding its fundamental characteristics.
Chemical and Physical Properties
This compound is a heterocyclic organic compound that presents as a white to off-white crystalline solid.[1] Its hydrochloride salt form enhances its stability and solubility in aqueous solutions, a favorable characteristic for pharmaceutical applications.[1] The compound is also soluble in alcohol.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃H₇ClN₂O | [1] |
| Molecular Weight | 122.55 g/mol | [1] |
| Melting Point | 211-212 °C | |
| Appearance | White to off-white crystalline solid | [1] |
| Solubility | Soluble in water and alcohol | [1] |
| CAS Number | 1752-88-1 | [1] |
Experimental Protocols
Synthesis of this compound
A representative method for the synthesis of the 3-pyrazolidinone core involves the reaction of an α,β-unsaturated ester, such as ethyl acrylate, with hydrazine hydrate.[2] The resulting 3-pyrazolidinone can then be converted to its hydrochloride salt.
Experimental Workflow: Synthesis of this compound
Caption: A general workflow for the synthesis of this compound.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl acrylate in a suitable solvent such as ethanol.
-
Addition of Hydrazine Hydrate: Add hydrazine hydrate dropwise to the solution while stirring. The reaction is typically exothermic.
-
Reflux: Heat the reaction mixture to reflux for several hours to ensure the completion of the cyclization reaction.
-
Isolation of 3-Pyrazolidinone: After cooling, the solvent is removed under reduced pressure. The resulting crude 3-pyrazolidinone can be isolated.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system, such as an ethanol/ether mixture, to yield pure 3-pyrazolidinone.
-
Formation of Hydrochloride Salt: The purified 3-pyrazolidinone is dissolved in an inert solvent (e.g., diethyl ether) and treated with a solution of hydrogen chloride in the same or a compatible solvent.
-
Isolation of Hydrochloride Salt: The precipitated this compound is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Analytical Methods
A reverse-phase HPLC method can be developed for the analysis of this compound.
Table 2: Representative HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer at pH 3) and an organic modifier (e.g., acetonitrile or methanol). |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 210 nm) |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
Due to the low volatility of this compound, derivatization is generally required for GC-MS analysis. Silylation is a common derivatization technique for compounds containing N-H and O-H functional groups.
Experimental Workflow: GC-MS Analysis with Derivatization
Caption: A typical workflow for the GC-MS analysis of this compound.
Methodology:
-
Sample Preparation: A known amount of the this compound sample is accurately weighed into a vial.
-
Derivatization: A silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), is added to the vial. The reaction is typically carried out at an elevated temperature (e.g., 60-80 °C) for a specific duration to ensure complete derivatization.
-
GC-MS Analysis: An aliquot of the derivatized sample is injected into the GC-MS system.
-
GC Conditions: A non-polar capillary column (e.g., DB-5ms) is commonly used. The oven temperature is programmed to ramp from a low initial temperature to a higher final temperature to separate the components.
-
MS Conditions: The mass spectrometer is operated in electron ionization (EI) mode. Data is acquired in full scan mode to obtain the mass spectrum of the derivatized analyte.
-
Spectral Data
Table 3: Expected ¹H NMR Spectral Data (in D₂O)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ 3.6 | Triplet | CH₂ adjacent to C=O |
| ~ 2.8 | Triplet | CH₂ adjacent to NH |
Table 4: Expected ¹³C NMR Spectral Data (in D₂O)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 175 | C=O (carbonyl carbon) |
| ~ 45 | CH₂ adjacent to NH |
| ~ 30 | CH₂ adjacent to C=O |
Table 5: Expected FT-IR Spectral Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Functional Group |
| 3200-3400 (broad) | N-H and O-H (from HCl salt hydration) stretching |
| 2800-3000 | C-H stretching |
| ~1680 | C=O (amide I) stretching |
| ~1550 | N-H bending (amide II) |
Table 6: Expected Mass Spectrometry Data (EI of the free base)
| m/z | Interpretation |
| 86 | Molecular ion (M⁺) of the free base (C₃H₆N₂O) |
| 56 | Loss of CH₂=NH |
| 42 | Loss of HNCO |
Biological Activity and Signaling Pathway
Pyrazolidinone derivatives have been investigated for their potential anti-inflammatory and analgesic properties.[1] A primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins. Prostaglandins are lipid compounds that are involved in the inflammatory response, pain, and fever.
Signaling Pathway: Inhibition of Prostaglandin Synthesis by COX Inhibition
Caption: The inhibitory effect of this compound on the prostaglandin synthesis pathway.
This pathway illustrates that by inhibiting the COX enzymes, this compound can potentially reduce the production of prostaglandins, thereby mitigating inflammation, pain, and fever. This mechanism is a cornerstone of the therapeutic action of many widely used anti-inflammatory drugs.
References
An In-depth Technical Guide to 3-Pyrazolidinone Hydrochloride
For researchers, scientists, and professionals in drug development, a thorough understanding of chemical entities is paramount. This guide provides a detailed overview of 3-Pyrazolidinone hydrochloride, covering its structure, properties, synthesis, and characterization.
Core Properties and Structure
This compound is a heterocyclic organic compound.[1][2] It is characterized by a five-membered ring containing two adjacent nitrogen atoms and a carbonyl group.[1] The hydrochloride salt form generally enhances the compound's stability and solubility in aqueous solutions, a desirable characteristic for pharmaceutical applications.[1] This compound is typically a white to off-white or pale yellow crystalline solid or powder and is soluble in water and alcohol.[1][2]
Chemical Structure
The structure of this compound consists of the pyrazolidinone ring protonated and associated with a chloride ion.
Caption: Chemical structure of this compound.
Physicochemical Data
A summary of the key identifiers and properties of this compound is provided in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₇ClN₂O | [1][3] |
| Molecular Weight | 122.55 g/mol | [3] |
| CAS Number | 1752-88-1 | [3] |
| Appearance | White to off-white or pale yellow powder/crystals | [1][2] |
| Solubility | Soluble in water and alcohol | [1] |
| IUPAC Name | pyrazolidin-3-one;hydrochloride | |
| InChI | InChI=1S/C3H6N2O.ClH/c6-3-1-2-4-5-3;/h4H,1-2H2,(H,5,6);1H | [1] |
| SMILES | O=C1CCNN1.Cl | [2] |
Synthesis Protocol
A general method for the preparation of 3-pyrazolidones involves the cyclization of a β-hydrazinopropanoic acid derivative. A representative synthesis for this compound is outlined below. This is a generalized protocol based on methods for similar compounds.
Experimental Protocol: Synthesis of 3-Pyrazolidinone
A plausible synthetic route to 3-pyrazolidinone is through the reaction of hydrazine with ethyl acrylate to form a pyrazolidinone precursor, followed by cyclization. The hydrochloride salt can then be formed by treatment with hydrochloric acid.
Materials:
-
Hydrazine hydrate
-
Ethyl acrylate
-
Ethanol
-
Hydrochloric acid (concentrated or as a solution in a suitable solvent)
-
Diethyl ether (or other suitable anti-solvent)
Procedure:
-
Reaction: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydrazine hydrate in ethanol.
-
Slowly add ethyl acrylate to the solution. The reaction is exothermic, so the addition should be controlled to maintain a moderate temperature.
-
After the addition is complete, heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Cyclization: Cool the reaction mixture. The cyclization to form 3-pyrazolidinone may occur spontaneously upon heating or may require the addition of a base or acid catalyst, followed by heating.
-
Isolation: After cyclization, cool the reaction mixture. The product may precipitate upon cooling or require concentration of the solvent under reduced pressure. The crude product can be collected by filtration.
-
Salt Formation: Dissolve the crude 3-pyrazolidinone in a minimal amount of a suitable solvent (e.g., ethanol).
-
Slowly add a stoichiometric amount of hydrochloric acid.
-
The hydrochloride salt will precipitate from the solution. The precipitation can be enhanced by the addition of an anti-solvent like diethyl ether.
-
Purification: Collect the this compound by filtration, wash with a small amount of cold solvent, and dry under vacuum. The product can be further purified by recrystallization.
Caption: Generalized workflow for the synthesis of this compound.
Structural Characterization
Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the two methylene (-CH₂-) groups and the amine (-NH and -NH₂⁺) protons. The methylene protons would likely appear as triplets due to coupling with each other. The amine protons may appear as broad singlets and their chemical shift could be dependent on the solvent and concentration. |
| ¹³C NMR | A signal for the carbonyl carbon (C=O) in the downfield region (around 170-180 ppm), and signals for the two methylene carbons (-CH₂-) in the aliphatic region. |
| Infrared (IR) Spec. | Characteristic absorption bands for the N-H stretch (likely broad due to the ammonium salt) around 3200-3400 cm⁻¹, C-H stretch just below 3000 cm⁻¹, and a strong carbonyl (C=O) stretch around 1650-1700 cm⁻¹. |
| Mass Spec. (MS) | The mass spectrum would be expected to show the molecular ion peak for the free base (C₃H₆N₂O) at m/z = 86.05. |
General Experimental Protocols for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a solution of the sample in a deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
-
Process the data (Fourier transform, phase correction, and baseline correction) and analyze the chemical shifts, integration, and coupling patterns to confirm the structure.
Infrared (IR) Spectroscopy:
-
Prepare the sample as a KBr pellet or as a thin film on a salt plate (for solids), or in a suitable solvent for liquid analysis.
-
Obtain the IR spectrum using an FTIR spectrometer.
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS):
-
Dissolve the sample in a suitable volatile solvent.
-
Introduce the sample into the mass spectrometer (e.g., via direct infusion or coupled with a chromatographic system).
-
Acquire the mass spectrum using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).
-
Analyze the mass-to-charge ratio of the resulting ions to determine the molecular weight and fragmentation pattern of the compound.
Potential Biological Activity
Some commercial suppliers note that 4,5-dihydro-1H-pyrazol-3-ol hydrochloride (a synonym for this compound) is a potent inhibitor of the uptake and transport of serotonin in the rat brain.[1] This suggests a potential role as a serotonin reuptake inhibitor (SRI). SRIs are a well-known class of drugs used in the treatment of depression and other mood disorders. They act by blocking the serotonin transporter (SERT), which increases the concentration of serotonin in the synaptic cleft. However, detailed studies confirming this specific mechanism for this compound are not widely available in the scientific literature.
Caption: Generalized mechanism of serotonin reuptake inhibition at the synapse.
References
An In-depth Technical Guide to 1-(2-Pyrimidinyl)piperazine
A Note on CAS Number: The initial request specified CAS number 1752-88-1, which corresponds to 3-Pyrazolidinone hydrochloride[1][2][3][4][5][6][7][8][9][10][11]. However, extensive research on the properties and applications relevant to drug development consistently points to 1-(2-Pyrimidinyl)piperazine , associated with CAS number 20980-22-7 [12][13]. This guide will focus on the latter compound due to its significant role in pharmaceutical research and development.
Introduction
1-(2-Pyrimidinyl)piperazine (1-PP or 1-PmP) is a heterocyclic amine that serves as a critical building block in modern pharmaceutical synthesis[12]. It is characterized by a pyrimidine ring attached to a piperazine moiety[12]. This compound is notably recognized as a key active metabolite of several anxiolytic and antidepressant drugs of the azapirone class, including buspirone, gepirone, and tandospirone[12][14][15]. Its versatile chemical structure makes it an ideal scaffold for the synthesis of novel therapeutic agents, driving significant interest in its application within drug discovery and development[12].
Physicochemical Properties
1-(2-Pyrimidinyl)piperazine typically appears as a clear yellow liquid after melting[12][16]. A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₂N₄ | [12][13] |
| Molecular Weight | 164.21 g/mol | [12][13] |
| CAS Number | 20980-22-7 | [12][13] |
| Appearance | Clear yellow liquid after melting | [12][16] |
| Melting Point | 32-34°C | [12] |
| Boiling Point | 277 °C (lit.) | [17] |
| Density | 1.158 g/mL at 25 °C (lit.) | [17] |
| Refractive Index | n20/D 1.587 (lit.) | [17] |
| Solubility | Soluble in DMF, DMSO, ethanol, and PBS (pH 7.2) at concentrations up to 10 mg/mL | [14] |
Biological Activity and Pharmacological Profile
1-(2-Pyrimidinyl)piperazine exhibits a distinct pharmacological profile, primarily acting as an antagonist of the α₂-adrenergic receptor and a partial agonist of the 5-HT₁A receptor[13][14]. Its affinity for various receptors is summarized in the table below.
| Receptor | Activity | Affinity (Ki) | Reference |
| α₂-adrenergic | Antagonist | 7.3–40 nM | [13] |
| 5-HT₁A | Partial Agonist (Emax = 54%) | 414 nM | [13] |
| Dopamine D₂, D₃, D₄ | - | > 10,000 nM | [13] |
| α₁-adrenergic | Negligible affinity | - | [13] |
The α₂-adrenergic antagonist activity of 1-PP is significant as it can counteract the therapeutic effects of its parent drugs, which are often 5-HT₁A agonists[14]. This dual activity contributes to the complex pharmacological profile of azapirone drugs.
Applications in Research and Drug Development
1-(2-Pyrimidinyl)piperazine is a versatile molecule with several key applications in the pharmaceutical sciences:
-
Pharmaceutical Intermediate: It is a pivotal intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), including several anxiolytics and antipsychotics[12][18].
-
Metabolite Studies: As the primary active metabolite of drugs like buspirone, it is indispensable for pharmacokinetic and pharmacodynamic studies to understand drug metabolism, efficacy, and potential side effects[12][14].
-
Drug Discovery: Its unique structure serves as a scaffold for the design and synthesis of novel molecules with targeted biological activities, particularly in the development of treatments for neurological and psychiatric disorders[12].
-
Derivatization Reagent: In analytical chemistry, it is used as a derivatization reagent for carboxyl groups in peptides, enhancing the sensitivity of analytical techniques like mass spectrometry[12][17][19].
Experimental Protocols
Synthesis of 1-(2-Pyrimidinyl)piperazine Derivatives
A general method for the synthesis of 1-(2-pyrimidinyl)piperazine derivatives involves the reaction of 2-chloropyrimidine with piperazine or its derivatives. For instance, a study on novel monoamine oxidase (MAO)-A inhibitors describes the synthesis of 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives[20][21].
Experimental Workflow for the Synthesis of Novel 1-(2-pyrimidinyl)piperazine Derivatives
Caption: A generalized workflow for the synthesis of novel 1-(2-pyrimidinyl)piperazine derivatives.
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
The inhibitory activity of synthesized 1-(2-pyrimidinyl)piperazine derivatives against MAO-A and MAO-B can be determined using a fluorometric method.
Caption: A diagram illustrating the signaling pathways modulated by 1-(2-pyrimidinyl)piperazine.
Conclusion
1-(2-Pyrimidinyl)piperazine is a compound of significant interest in pharmaceutical research and drug development. Its role as a key building block for synthesis, its complex pharmacological profile as an active metabolite, and its utility in analytical applications underscore its importance to scientists and researchers in the field. A thorough understanding of its properties and biological activities is crucial for the development of new and improved therapeutic agents for a variety of disorders.
References
- 1. CAS 1752-88-1: this compound | CymitQuimica [cymitquimica.com]
- 2. 1752-88-1 | CAS DataBase [m.chemicalbook.com]
- 3. pyrazolidin-3-one hydrochloride | 1752-88-1 [sigmaaldrich.com]
- 4. Page loading... [wap.guidechem.com]
- 5. fishersci.com [fishersci.com]
- 6. 335490250 [thermofisher.com]
- 7. 1752-88-1 | this compound | Inorganic Salts | Ambeed.com [ambeed.com]
- 8. This compound, 98% 25 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.es]
- 9. scbt.com [scbt.com]
- 10. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 11. This compound | 1752-88-1 [amp.chemicalbook.com]
- 12. nbinno.com [nbinno.com]
- 13. Pyrimidinylpiperazine - Wikipedia [en.wikipedia.org]
- 14. grokipedia.com [grokipedia.com]
- 15. Azapirone - Wikipedia [en.wikipedia.org]
- 16. echemi.com [echemi.com]
- 17. 1-(2-Pyrimidyl)piperazine 98 20980-22-7 [sigmaaldrich.com]
- 18. 1-(2-Pyrimidinyl)piperazine | PMC Isochem [pmcisochem.fr]
- 19. 1-(2-Pyrimidyl)piperazine 98 20980-22-7 [sigmaaldrich.com]
- 20. Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Solubility of 3-Pyrazolidinone Hydrochloride in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-pyrazolidinone hydrochloride in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing a detailed framework for understanding and experimentally determining the solubility of this compound. The guide includes a summary of known qualitative solubility, a detailed experimental protocol for solubility determination, and a discussion of the physicochemical factors influencing its solubility.
Introduction to this compound
This compound is a heterocyclic organic compound with the chemical formula C₃H₇ClN₂O. It exists as a white to off-white crystalline solid.[1] The presence of the hydrochloride salt moiety significantly influences its physical and chemical properties, particularly its solubility. As a salt, it is expected to have a higher affinity for polar solvents. General chemical supplier information indicates that this compound is soluble in water and alcohol.[1]
Qualitative Solubility Data
| Solvent | Qualitative Solubility | Reference |
| Water | Soluble | [1] |
| Alcohol | Soluble | [1] |
It is important to note that "alcohol" is a general term, and the solubility can vary significantly between different alcohols (e.g., methanol, ethanol, isopropanol) based on their polarity and alkyl chain length.
Factors Influencing Solubility
The solubility of this compound in a given organic solvent is governed by several factors:
-
Polarity of the Solvent: As a hydrochloride salt, this compound is a polar and ionic compound. According to the "like dissolves like" principle, it will exhibit higher solubility in polar solvents that can effectively solvate the ions.
-
Hydrogen Bonding: The presence of nitrogen and oxygen atoms in the pyrazolidinone ring allows for hydrogen bonding. Solvents that are both hydrogen bond donors and acceptors will likely be more effective at dissolving this compound.
-
Temperature: The solubility of solids in liquids is generally an endothermic process, meaning that solubility tends to increase with higher temperatures.
-
Crystal Lattice Energy: The strength of the intermolecular forces in the solid crystal of this compound must be overcome by the solvent-solute interactions for dissolution to occur.
Experimental Protocol for Solubility Determination
For researchers requiring precise solubility data, the following is a detailed experimental protocol based on the widely accepted shake-flask method.
Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent(s) (analytical grade)
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis), or another appropriate analytical instrument for quantification.
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.
-
Add a known volume of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours, but the optimal time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant (the clear liquid phase) using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Quantification:
-
Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of a pre-established calibration curve.
-
Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.
-
Prepare a calibration curve by analyzing a series of standard solutions of known concentrations of this compound.
-
-
Calculation of Solubility:
-
Using the concentration obtained from the analytical measurement and the dilution factor, calculate the original concentration of this compound in the saturated solution. This value represents the solubility of the compound in the specific solvent at the tested temperature.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Conclusion
While specific quantitative solubility data for this compound in various organic solvents is not widely published, this guide provides the necessary theoretical background and a practical experimental framework for researchers to determine these values. The hydrochloride salt nature of the compound suggests a preference for polar solvents. For precise and reliable data, the detailed shake-flask protocol coupled with a suitable analytical quantification method is recommended. The provided workflow diagram serves as a clear visual aid for implementing this experimental procedure in a laboratory setting.
References
physical and chemical characteristics of 3-Pyrazolidinone hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical characteristics of 3-Pyrazolidinone hydrochloride. The information is compiled from various public sources to support research, development, and quality control activities.
Chemical Identity and Physical Properties
This compound is a heterocyclic organic compound.[1][2] It is the hydrochloride salt of 3-Pyrazolidinone, which enhances its stability and solubility, particularly in aqueous media.[1] This compound is of interest in synthetic chemistry and pharmacology, with potential applications in pharmaceutical research and development due to its reported biological activities, including anti-inflammatory and analgesic properties.[1][2]
Table 1: General and Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1752-88-1 | [3] |
| Molecular Formula | C₃H₇ClN₂O | [3] |
| Molecular Weight | 122.55 g/mol | [3] |
| Appearance | White to off-white or pale yellow crystalline solid/powder | [2] |
| Melting Point | 211-212 °C | |
| Solubility | Soluble in water and alcohol | [1][3] |
| pKa | Data not available | |
| Density | Data not available |
Chemical Structure and Spectroscopic Data
Table 2: Chemical Identifiers
| Identifier | Value | Source(s) |
| IUPAC Name | pyrazolidin-3-one;hydrochloride | |
| SMILES | C1CNNC1=O.Cl | [2] |
| InChI | InChI=1S/C3H6N2O.ClH/c6-3-1-2-4-5-3;/h4H,1-2H2,(H,5,6);1H | [3] |
Note: Detailed, experimentally-derived spectroscopic data for this compound is not available in the searched public literature. Researchers should perform their own spectral analysis for compound verification.
Experimental Protocols
Detailed, validated experimental protocols for the synthesis, purification, and quantitative analysis of this compound are not extensively reported in publicly accessible literature. The following sections provide generalized procedures based on common organic chemistry techniques and information available for related pyrazolidinone derivatives.
A general approach to the synthesis of 3-pyrazolidinones involves the reaction of an α,β-unsaturated ester with hydrazine hydrate.[4] A plausible synthesis for 3-Pyrazolidinone could involve the reaction of ethyl acrylate with hydrazine hydrate, followed by cyclization and subsequent treatment with hydrochloric acid to form the hydrochloride salt.
Generalized Synthetic Workflow:
Recrystallization is a standard method for the purification of solid organic compounds.[5][6] The choice of solvent is critical and should be determined experimentally. A suitable solvent would dissolve the compound well at an elevated temperature but poorly at room temperature.
Generalized Recrystallization Protocol:
-
Solvent Selection: Experimentally determine a suitable solvent or solvent pair (e.g., ethanol/water, isopropanol).
-
Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent.
-
Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal and heat briefly.
-
Hot Filtration: Quickly filter the hot solution to remove insoluble impurities and charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
While a specific validated HPLC or titration method for this compound was not found, a general approach for quantitative analysis of a basic hydrochloride salt would involve titration with a standardized strong base.
Generalized Titration Workflow:
Biological Activity and Mechanism of Action
One of the synonyms for this compound, 4,5-Dihydro-1H-pyrazol-3-ol hydrochloride, has been described as a potent inhibitor of the uptake and transport of serotonin in the rat brain.[3] This suggests that the compound may act as a serotonin reuptake inhibitor (SRI). SRIs block the serotonin transporter (SERT), leading to an increase in the extracellular concentration of serotonin in the synaptic cleft.[7]
Proposed Mechanism of Action: Serotonin Transporter Inhibition
The serotonin transporter is a protein that mediates the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron.[7] By inhibiting this transporter, this compound would increase the availability of serotonin to bind to postsynaptic receptors.
Safety Information
Based on available safety data sheets for related compounds, this compound should be handled with care. Appropriate personal protective equipment, such as gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area. For detailed safety information, refer to the supplier's Safety Data Sheet (SDS).
Disclaimer: This document is intended for informational purposes only and is based on publicly available data. It is not a substitute for rigorous, experimentally validated data. Researchers and developers should conduct their own studies to confirm the properties and suitability of this compound for their specific applications.
References
An In-depth Technical Guide to the Safety and Handling of 3-Pyrazolidinone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety and handling procedures for 3-Pyrazolidinone hydrochloride (CAS No. 1752-88-1). The information herein is intended to equip laboratory personnel with the knowledge necessary to work with this compound in a safe and responsible manner.
Chemical and Physical Properties
This compound is a heterocyclic organic compound that serves as a versatile building block in medicinal chemistry and pharmaceutical research.[1] It is a white to off-white crystalline solid that is soluble in water and alcohol.[1] The hydrochloride salt form enhances its stability and solubility.[1]
| Property | Value | Reference |
| CAS Number | 1752-88-1 | [2] |
| Molecular Formula | C₃H₇ClN₂O | [1][2] |
| Molecular Weight | 122.55 g/mol | [2] |
| Appearance | White to off-white or yellow crystalline powder or solid | [1][2] |
| Solubility | Soluble in water and alcohol | [1] |
| Storage Temperature | Inert atmosphere, room temperature | [2] |
Toxicological Information
The toxicological properties of this compound have not been fully investigated. However, it is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2]
| Hazard Statement | GHS Classification | Reference |
| H302 | Harmful if swallowed | [2] |
| H315 | Causes skin irritation | [2] |
| H319 | Causes serious eye irritation | [2] |
| H332 | Harmful if inhaled | [2] |
| H335 | May cause respiratory irritation | [2] |
Safe Handling and Storage
Handling:
-
Handle in a well-ventilated place.[3]
-
Wear suitable protective clothing, including gloves and eye/face protection.[3][4]
-
Avoid the formation of dust and aerosols.[3]
-
Do not breathe dust.[5]
-
Wash hands and any exposed skin thoroughly after handling.[4]
-
Do not eat, drink, or smoke when using this product.[4]
Storage:
-
Keep container tightly closed.[5]
-
Store under an inert atmosphere at room temperature.[2]
-
Incompatible materials to avoid include strong oxidizing agents, strong acids, and strong bases.[5]
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended when handling this compound:
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5][6]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[4][6]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator should be worn.[4][6]
First Aid Measures
In the event of exposure, follow these first aid procedures and seek medical attention.
-
If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell.[4] Rinse mouth.[4] If the person is conscious, give 2-4 cupfuls of milk or water.[6]
-
If on Skin: Wash with plenty of soap and water.[4] If skin irritation or rash occurs, get medical advice/attention.[4] Remove contaminated clothing and wash it before reuse.[4]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If Inhaled: Move the person to fresh air.[7] If breathing has stopped, perform artificial respiration.[7] Get medical attention as soon as possible.[7]
References
- 1. CAS 1752-88-1: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 1752-88-1 [sigmaaldrich.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
An In-depth Technical Guide to the Research Applications of 3-Pyrazolidinone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Pyrazolidinone hydrochloride, a versatile heterocyclic compound, serves as a pivotal building block in synthetic organic chemistry and possesses notable biological activities. This technical guide provides a comprehensive overview of its applications in research, with a primary focus on its role as a synthetic intermediate in drug discovery and its direct biological function as a monoamine transporter inhibitor. Detailed experimental protocols, quantitative data, and visual representations of synthetic pathways and biological mechanisms are presented to facilitate its practical application in a laboratory setting.
Introduction
This compound (CAS No: 1752-88-1) is a water-soluble, crystalline solid with the molecular formula C₃H₇ClN₂O.[1] Its hydrochloride salt form enhances its stability and solubility, making it a convenient reagent for various chemical transformations.[1] The pyrazolidinone core is a privileged scaffold in medicinal chemistry, found in a variety of biologically active molecules with anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3] This guide will delve into the specific applications of the parent compound, this compound, highlighting its utility as a precursor for complex pharmaceutical agents and its intrinsic biological activity.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃H₇ClN₂O | [1] |
| Molecular Weight | 122.55 g/mol | [1] |
| CAS Number | 1752-88-1 | [1] |
| Appearance | White to off-white crystalline solid | [1] |
| Solubility | Soluble in water and alcohol | [1] |
| Synonyms | 4,5-Dihydro-1H-pyrazol-3-ol hydrochloride (DHPE), Pyrazolidin-3-one hydrochloride | [1] |
Applications in Synthetic Chemistry
This compound is a valuable starting material for the synthesis of more complex heterocyclic compounds. Its bifunctional nature, containing both a reactive secondary amine and a lactam, allows for a variety of chemical modifications.
Synthesis of Substituted Pyrazolidinones
The pyrazolidinone ring can be readily functionalized at the N1 and N2 positions. For instance, the N1 position can be alkylated or arylated to introduce diverse substituents, leading to the generation of libraries of compounds for biological screening.
Experimental Protocol: General Procedure for N-Alkylation of 3-Pyrazolidinone
-
Reaction Setup: To a solution of this compound (1 equivalent) in a suitable aprotic solvent (e.g., dimethylformamide, acetonitrile), add a base (e.g., potassium carbonate, triethylamine; 2.2 equivalents) to neutralize the hydrochloride and facilitate the reaction.
-
Addition of Electrophile: Add the desired alkyl halide (R-X; 1.1 equivalents) to the reaction mixture.
-
Reaction Conditions: Stir the mixture at a specified temperature (ranging from room temperature to elevated temperatures, depending on the reactivity of the alkyl halide) for a period of 2 to 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the N-substituted pyrazolidinone.
References
The Pyrazolidinone Core: A Privileged Scaffold in Drug Discovery
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrazolidinone core, a five-membered heterocyclic ring containing two adjacent nitrogen atoms and a ketone group, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural features allow for diverse chemical modifications, leading to a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the biological significance of the pyrazolidinone core, focusing on its therapeutic applications, mechanisms of action, and the experimental methodologies used for its evaluation.
Therapeutic Applications and Biological Activities
Derivatives of the pyrazolidinone core have demonstrated significant potential across various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer applications. This versatility makes the pyrazolidinone scaffold a highly attractive starting point for the design and development of novel therapeutic agents.
Anti-inflammatory and Analgesic Activity
Pyrazolidinone derivatives have a long history as potent anti-inflammatory and analgesic agents. The mechanism of action for many of these compounds involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).[1]
Quantitative Anti-inflammatory Data
The anti-inflammatory activity of pyrazolidinone derivatives is often quantified by their ability to inhibit COX enzymes (COX-1 and COX-2). The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
| Compound/Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | 7.6 | 0.04 | 190 | [1] |
| Phenylbutazone | 10 | 2.5 | 4 | [2] |
| Compound 5s | 134.12 | 1.84 | 72.95 | [1] |
| Compound 5r | 115.92 | 1.80 | 64.40 | [1] |
| Compound 5t | 45.23 | 2.04 | 22.21 | [1] |
| Compound 5u | 134.12 | 1.79 | 74.92 | [1] |
Antimicrobial Activity
The pyrazolidinone scaffold has been successfully incorporated into molecules exhibiting significant antibacterial and antifungal properties. These compounds often exert their effects by inhibiting essential microbial enzymes or disrupting cell wall synthesis.
Quantitative Antimicrobial Data
The antimicrobial efficacy of pyrazolidinone derivatives is typically determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.
| Compound | Organism | MIC (µg/mL) | Reference |
| Compound 3 | Escherichia coli | 0.25 | [3] |
| Compound 4 | Streptococcus epidermidis | 0.25 | [3] |
| Compound 2 | Aspergillus niger | 1 | [3] |
| Compound 19 | Staphylococcus aureus | 64 | [4] |
| Compound 22 | Pseudomonas aeruginosa | 64 | [4] |
| Compound 24 | Enterococcus faecalis | 32 | [4] |
Anticancer Activity
Numerous studies have highlighted the potential of pyrazolidinone derivatives as anticancer agents. Their mechanisms of action are diverse and can include the inhibition of protein kinases, induction of apoptosis, and suppression of tumor cell proliferation.[5][6][7]
Quantitative Anticancer Data
The cytotoxic effects of pyrazolidinone derivatives on cancer cell lines are commonly evaluated using the IC50 value, which represents the concentration of a drug that is required for 50% inhibition of cell growth.
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 13c | PC3 (Prostate Cancer) | 5.195 | [8] |
| Compound 9 | MCF7 (Breast Cancer) | 21.045 | [8] |
| Compound 12c | HCT116 (Colon Cancer) | 13.575 | [8] |
| Pyrazoline 5 | Hs578T (Triple-Negative Breast Cancer) | 3.95 | [9] |
| Pyrazoline 5 | MDA-MB-231 (Triple-Negative Breast Cancer) | 21.55 | [9] |
| Doxorubicin | PC3 (Prostate Cancer) | 8.065 | [8] |
Signaling Pathways and Mechanisms of Action
The biological effects of pyrazolidinone derivatives are mediated through their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for the rational design of more potent and selective drugs.
Inhibition of Inflammatory Signaling Pathways
A key mechanism underlying the anti-inflammatory effects of pyrazolidinone derivatives is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[10][11] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.
Caption: Inhibition of the NF-κB signaling pathway by pyrazolidinone derivatives.
Kinase Inhibition
Pyrazolidinone-based compounds have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer.[8][12] For example, certain derivatives have shown inhibitory activity against C-Terminal Src Kinase (CSK), a negative regulator of T-cell activation, suggesting their potential in immuno-oncology.[12][13]
Caption: Mechanism of pyrazolidinone derivatives as kinase inhibitors.
Experimental Protocols
Standardized and reproducible experimental protocols are essential for the evaluation of the biological activity of pyrazolidinone derivatives.
Synthesis of Pyrazolidinone-3,5-dione Core
A common method for the synthesis of the pyrazolidinone-3,5-dione core involves the condensation of a substituted hydrazine with diethyl malonate.[14][15]
General Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere.
-
Diethyl malonate is added dropwise to the sodium ethoxide solution at room temperature.
-
The substituted hydrazine is then added to the reaction mixture.
-
The solution is refluxed for 6-8 hours.
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is dissolved in water and acidified with hydrochloric acid to precipitate the product.
-
The crude product is collected by filtration, washed with cold water, and recrystallized from ethanol.
Caption: General workflow for the synthesis of the pyrazolidinone-3,5-dione core.
Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to assess the anti-inflammatory activity of novel compounds.[14][16][17]
Protocol:
-
Animals: Male Wistar rats (150-200 g) are used.
-
Grouping: Animals are divided into control, standard (e.g., indomethacin), and test groups.
-
Administration: Test compounds and the standard drug are administered orally or intraperitoneally.
-
Induction of Edema: After a specific time (e.g., 30-60 minutes), 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Calculation: The percentage inhibition of edema is calculated for each group relative to the control group.
Minimum Inhibitory Concentration (MIC) Assay
The MIC of a compound against a specific microorganism is determined using broth microdilution or agar dilution methods.[4]
Protocol (Broth Microdilution):
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilutions: The test compound is serially diluted in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[18][19][20]
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the pyrazolidinone derivative and incubated for a specific period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a detergent solution).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve.
Caption: Workflow of the MTT assay for determining cytotoxicity.
Conclusion
The pyrazolidinone core represents a versatile and valuable scaffold in the field of drug discovery. Its synthetic accessibility and the wide range of biological activities exhibited by its derivatives continue to attract significant interest from medicinal chemists. The information and protocols provided in this guide serve as a comprehensive resource for researchers and scientists working on the development of novel pyrazolidinone-based therapeutic agents. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the discovery of new and improved drugs with this privileged core structure.
References
- 1. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory activity of 2-acyl-5(3)-hydroxytetrahydro-1H-pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of NF-κB signaling pathway induces apoptosis and suppresses proliferation and angiogenesis of human fibroblast-like synovial cells in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of Pyridazinone and Pyrazolo[1,5- a]pyridine Inhibitors of C-Terminal Src Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione [jscimedcentral.com]
- 15. benchchem.com [benchchem.com]
- 16. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. texaschildrens.org [texaschildrens.org]
- 20. atcc.org [atcc.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Pyrazolidinone Derivatives from 3-Pyrazolidinone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazolidinone and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. These activities include anti-inflammatory, antibacterial, and 5-lipoxygenase inhibitory properties.[1] The 3-pyrazolidinone core structure presents two nitrogen atoms, N1 and N2, which can be selectively functionalized to generate a library of derivatives with potentially enhanced or novel biological activities. This document provides detailed protocols for the synthesis of N-acyl and N-alkyl pyrazolidinone derivatives starting from the commercially available 3-pyrazolidinone hydrochloride.
The synthetic strategy revolves around the differential reactivity of the two nitrogen atoms. The N1 position is generally more nucleophilic and is preferentially acylated or alkylated under specific conditions. Subsequent functionalization at the N2 position can be achieved after the N1 position is substituted. The protocols provided herein detail the synthesis of two representative derivatives: 1-acetyl-3-pyrazolidinone and 1-benzyl-3-pyrazolidinone.
Synthetic Workflow
The general workflow for the synthesis of pyrazolidinone derivatives from this compound involves a two-step process. First, the hydrochloride salt is neutralized to generate the free 3-pyrazolidinone base. This is a critical step to enable the nucleophilic character of the nitrogen atoms for subsequent reactions. The free base is then subjected to either N-acylation or N-alkylation to introduce the desired functional groups.
Caption: General workflow for the synthesis of pyrazolidinone derivatives.
Experimental Protocols
Protocol 1: Synthesis of 1-Acetyl-3-pyrazolidinone
This protocol describes the N-acetylation of 3-pyrazolidinone at the N1 position using acetic anhydride. The reaction is carried out in the presence of a base to neutralize the starting hydrochloride salt and the acetic acid byproduct.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (or Triethylamine)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane (for chromatography)
Procedure:
-
Neutralization and Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend this compound (1.0 eq) in dichloromethane (DCM). To this suspension, add pyridine (or triethylamine) (2.2 eq) and stir for 15-20 minutes at room temperature to ensure complete neutralization.
-
Acylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 20 mL), water (1 x 20 mL), and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to afford the pure 1-acetyl-3-pyrazolidinone.
Protocol 2: Synthesis of 1-Benzyl-3-pyrazolidinone
This protocol details the N-alkylation of 3-pyrazolidinone at the N1 position using benzyl bromide. A base is used to neutralize the hydrochloride salt and facilitate the alkylation reaction.
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane (for chromatography)
Procedure:
-
Neutralization and Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) and potassium carbonate (2.5 eq) in anhydrous DMF. Stir the mixture at room temperature for 30 minutes. Alternatively, for a stronger base, the free base can be generated first and then treated with NaH in anhydrous DMF at 0 °C.
-
Alkylation: To the stirred suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Reaction Progression: Heat the reaction mixture to 50-60 °C and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Washing and Drying: Combine the organic layers and wash with water (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous Na₂SO₄.
-
Concentration and Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the pure 1-benzyl-3-pyrazolidinone.
Data Presentation
The following tables summarize the expected data for the synthesized pyrazolidinone derivatives.
Table 1: Reaction Parameters and Yields
| Derivative | Reagent | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1-Acetyl-3-pyrazolidinone | Acetic anhydride | Pyridine | DCM | 4-6 | RT | 75-85 |
| 1-Benzyl-3-pyrazolidinone | Benzyl bromide | K₂CO₃ | DMF | 12-16 | 50-60 | 60-70 |
Table 2: Characterization Data of Pyrazolidinone Derivatives
| Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| 1-Acetyl-3-pyrazolidinone | C₅H₈N₂O₂ | 128.13 | 110-112 | ~2.2 (s, 3H), ~2.6 (t, 2H), ~3.8 (t, 2H) | ~21.5, ~30.0, ~45.0, ~170.0, ~172.0 |
| 1-Benzyl-3-pyrazolidinone | C₁₀H₁₂N₂O | 176.22 | 85-87 | ~2.5 (t, 2H), ~3.4 (t, 2H), ~4.6 (s, 2H), ~7.2-7.4 (m, 5H) | ~32.0, ~48.0, ~55.0, ~127.5, ~128.0, ~128.8, ~136.0, ~173.0 |
Note: The NMR chemical shifts are approximate and may vary slightly based on the solvent and instrument used.
Logical Relationships in Synthesis
The synthesis of pyrazolidinone derivatives is governed by the principles of nucleophilic substitution at the nitrogen atoms. The choice of reagents and reaction conditions dictates the outcome of the functionalization.
References
Application Notes and Protocols: 3-Pyrazolidinone Hydrochloride in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 3-pyrazolidinone hydrochloride and its derivatives in the construction of diverse heterocyclic frameworks. The protocols detailed below are aimed at providing researchers with practical methodologies for the synthesis of complex molecules with potential applications in medicinal chemistry and drug discovery.
Introduction
This compound is a versatile building block in organic synthesis, prized for its reactive nitrogen centers and carbonyl functionality.[1][2] Its unique structural features allow for its participation in a variety of cyclization and annulation reactions, leading to the formation of a wide array of heterocyclic compounds. This includes the synthesis of fused heterocyclic systems and spirocyclic molecules, which are of significant interest in the development of novel therapeutic agents due to their rigid three-dimensional structures.[3][4] The hydrochloride salt form of 3-pyrazolidinone enhances its stability and solubility, making it a convenient reagent for various synthetic transformations.[1]
Applications in Heterocyclic Synthesis
The application of 3-pyrazolidinone and its derivatives spans a range of synthetic strategies, including:
-
Cascade Reactions: Efficiently constructing complex molecular architectures in a single synthetic operation.
-
C-H Bond Activation: A powerful and atom-economical method for the formation of new carbon-carbon and carbon-heteroatom bonds.
-
[4+2] and [3+2] Annulation Reactions: Key strategies for the construction of six- and five-membered rings, respectively.
These approaches have enabled the synthesis of several important classes of heterocyclic compounds, as detailed in the experimental protocols below.
Experimental Protocols
Protocol 1: Synthesis of Pyrazolidinone-Fused Cinnolines
This protocol describes the rhodium(III)-catalyzed cascade reaction of 1-phenylpyrazolidinones with vinylene carbonate to synthesize pyrazolidinone-fused cinnolines. This reaction proceeds via a C-H bond cleavage followed by C-C/C-N bond formation and a double C-O bond cleavage.[5]
Reaction Scheme:
References
- 1. Synthesis of Spiro-fused Pyrazolidoylisoxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rh(iii)-Catalyzed synthesis of pyrazolo[1,2-a]cinnolines from pyrazolidinones and diazo compounds - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of Pyrazolo[1,2‐a]cinnolines <i>via</i> Rhodium(III)‐Catalyzed [4+2] Annulation Reactions of Pyrazolidinones … [ouci.dntb.gov.ua]
- 4. Synthesis of Pyrazolidinone-Fused Benzotriazines through C-H/N-H Bond Functionalization of 1-Phenylpyrazolidinones with Oxadiazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Reaction of 3-Pyrazolidinone Hydrochloride with β-Ketoesters
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction between 3-pyrazolidinone hydrochloride and β-ketoesters represents a valuable synthetic route for the preparation of bicyclic pyrazolone derivatives. This transformation, an extension of the well-established Knorr pyrazole synthesis, provides access to a class of heterocyclic compounds with significant potential in medicinal chemistry and drug discovery. The resulting pyrazolo[1,2-a]pyrazol-1-one scaffold is a key structural motif in a variety of biologically active molecules, exhibiting a range of pharmacological properties including antibacterial and anti-inflammatory activities.[1]
The Knorr pyrazole synthesis is a fundamental reaction in heterocyclic chemistry, involving the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[2][3][4][5] In the context of this application note, 3-pyrazolidinone, a cyclic hydrazine, reacts with a β-ketoester to form a fused pyrazolone system. The use of this compound as the starting material necessitates careful consideration of the reaction conditions, typically requiring a base to liberate the free nucleophilic hydrazine for the initial condensation step. The overall reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the final aromatic pyrazolo[1,2-a]pyrazolone product.[2][3]
This document provides a detailed overview of the reaction mechanism, a comprehensive experimental protocol, and a summary of the potential applications of the resulting products in drug development.
Reaction Mechanism and Signaling Pathway
The reaction of 3-pyrazolidinone with a β-ketoester, such as ethyl acetoacetate, proceeds via a cyclocondensation mechanism. The key steps are outlined below:
-
Neutralization of the Hydrochloride Salt: In the case of this compound, a base is required to deprotonate the ammonium salt and generate the free 3-pyrazolidinone, which acts as the nucleophile.
-
Hydrazone Formation: The nucleophilic nitrogen of 3-pyrazolidinone attacks the more electrophilic ketone carbonyl of the β-ketoester. This is followed by dehydration to form a hydrazone intermediate.
-
Intramolecular Cyclization (Acylation): The second nitrogen atom of the pyrazolidinone ring then acts as a nucleophile, attacking the ester carbonyl group in an intramolecular fashion.
-
Elimination: The ethoxide group is eliminated, leading to the formation of the stable, fused bicyclic pyrazolone ring system.
The resulting pyrazolo[1,2-a]pyrazol-1-one derivatives can be further functionalized to explore structure-activity relationships (SAR) in drug discovery programs. These compounds have been investigated for their potential to modulate various biological pathways, although specific signaling pathway diagrams are highly dependent on the particular biological target and are not universally applicable to all derivatives. However, their structural similarity to other pyrazolidinone-containing anti-inflammatory agents suggests potential interactions with pathways involved in inflammation.
Diagram of the General Reaction Mechanism:
Caption: General reaction mechanism of this compound with a β-ketoester.
Experimental Protocols
This section provides a detailed protocol for the synthesis of 2-methyl-2,3,5,6-tetrahydro-1H-pyrazolo[1,2-a]pyrazol-1-one from this compound and ethyl acetoacetate.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Triethylamine (Et₃N) or Sodium ethoxide (NaOEt)
-
Ethanol (absolute)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Melting point apparatus
-
NMR spectrometer
-
FT-IR spectrometer
-
Mass spectrometer
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1 equivalent).
-
Solvent Addition: Add absolute ethanol to the flask to dissolve the starting material.
-
Base Addition: Slowly add triethylamine (1.1 equivalents) or a freshly prepared solution of sodium ethoxide in ethanol (1.1 equivalents) to the stirred solution at room temperature. The addition of the base is crucial to neutralize the hydrochloride and generate the free 3-pyrazolidinone.
-
Addition of β-Ketoester: To the resulting mixture, add ethyl acetoacetate (1 equivalent) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexane).
-
Work-up:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the residue, add water and extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent, or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
-
Characterization: Characterize the purified product by determining its melting point and obtaining its spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).
Diagram of the Experimental Workflow:
Caption: A typical experimental workflow for the synthesis of pyrazolo[1,2-a]pyrazol-1-ones.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of a pyrazolo[1,2-a]pyrazol-1-one derivative. Please note that specific values will vary depending on the exact substrates and reaction conditions used.
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | FT-IR (cm⁻¹) |
| 2-Methyl-2,3,5,6-tetrahydro-1H-pyrazolo[1,2-a]pyrazol-1-one | C₇H₁₀N₂O | 138.17 | 75-85 | 110-112 | Signals corresponding to methyl, methylene, and methine protons. | Signals corresponding to methyl, methylene, methine, and carbonyl carbons. | ~1680 (C=O), ~2950 (C-H) |
Note: The spectroscopic data provided are illustrative and should be confirmed by experimental analysis.
Applications in Drug Development
Derivatives of pyrazolo[1,2-a]pyrazol-1-one have emerged as promising scaffolds in drug discovery due to their diverse biological activities. The rigid, bicyclic structure provides a unique three-dimensional framework that can be readily functionalized to optimize interactions with biological targets.
-
Antibacterial Agents: Certain bicyclic pyrazolidinones have demonstrated potent antibacterial activity.[1] These compounds can be further modified to enhance their efficacy against drug-resistant bacterial strains.
-
Anti-inflammatory Agents: The pyrazolidinone core is present in several known anti-inflammatory drugs. The products of this reaction can be explored for their potential to inhibit key inflammatory mediators.
-
Other Therapeutic Areas: The versatility of the pyrazolo[1,2-a]pyrazol-1-one scaffold allows for its exploration in various other therapeutic areas, including oncology, virology, and neurology, through targeted chemical modifications.
The synthesis of a library of these compounds using the described protocol can be a crucial step in a hit-to-lead optimization campaign. By systematically varying the substituents on both the 3-pyrazolidinone and the β-ketoester starting materials, researchers can explore the structure-activity relationships and develop novel drug candidates with improved potency, selectivity, and pharmacokinetic properties.
Diagram of the Drug Discovery Application Logic:
Caption: A logical workflow for the application of the synthesized compounds in drug discovery.
References
Application Notes and Protocols: 3-Pyrazolidinone Hydrochloride as a Precursor for Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 3-pyrazolidinone hydrochloride as a versatile precursor for the synthesis of novel anti-inflammatory agents. This document details synthetic pathways, key biological assays for activity evaluation, and the underlying signaling pathways involved in the anti-inflammatory effects of pyrazolidinone-based compounds.
Introduction to 3-Pyrazolidinone Derivatives in Anti-inflammatory Drug Discovery
The pyrazolidinone scaffold is a privileged structure in medicinal chemistry, forming the core of several non-steroidal anti-inflammatory drugs (NSAIDs). Derivatives of 3-pyrazolidinone are of particular interest due to their potential to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). By modifying the core 3-pyrazolidinone structure, researchers can develop novel compounds with improved efficacy, selectivity, and safety profiles compared to existing NSAIDs. This compound serves as a readily available and versatile starting material for the synthesis of a diverse library of potential anti-inflammatory drug candidates.
Synthesis of Anti-inflammatory Agents from 3-Pyrazolidinone Precursors
A key step in the derivatization of 3-pyrazolidinone is the substitution at the N1 and N2 positions. A common and effective method for creating bioactive molecules is through N-arylation. A representative example is the synthesis of 1-phenyl-3-pyrazolidinone, also known as Phenidone, which itself exhibits anti-inflammatory properties as a dual COX/LOX inhibitor.
General Synthetic Workflow
The synthesis of 1-aryl-3-pyrazolidinones from a pyrazolidinone precursor generally involves an N-arylation reaction. The following diagram illustrates a high-level workflow.
Experimental Protocol: Synthesis of 1-Phenyl-3-pyrazolidinone (Phenidone)
This protocol describes a general method for the synthesis of 1-phenyl-3-pyrazolidinone from phenylhydrazine hydrochloride and a suitable three-carbon synthon, illustrating a key transformation of the pyrazolidinone core.
Materials:
-
Phenylhydrazine hydrochloride
-
3-Chloropropanoic acid
-
Sodium carbonate
-
Ethanol
-
Water
Procedure:
-
A mixture of phenylhydrazine and 3-chloropropanoic acid is heated to initiate the reaction.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the crude product is precipitated.
-
The precipitate is collected by filtration and washed with cold water.
-
The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 1-phenyl-3-pyrazolidinone.
Biological Activity of Pyrazolidinone Derivatives
The anti-inflammatory potential of synthesized pyrazolidinone derivatives is evaluated through a series of in vitro and in vivo assays. The primary mechanism of action for many of these compounds is the inhibition of COX enzymes.
Quantitative Data on Anti-inflammatory Activity
The following tables summarize the in vitro and in vivo anti-inflammatory activities of selected pyrazolidinone and related derivatives.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1 IC50 / COX-2 IC50) |
| Phenylbutazone | 2.5 | 1.2 | 2.08 |
| Oxyphenbutazone | 3.1 | 1.5 | 2.07 |
| Sulfinpyrazone | 4.2 | 2.8 | 1.5 |
| Celecoxib (Reference) | >100 | 0.04 | >2500 |
| Indomethacin (Reference) | 0.1 | 0.9 | 0.11 |
Data compiled from various literature sources. Actual values may vary based on experimental conditions.
Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)
| Compound (Dose) | Time (hours) | Paw Edema Inhibition (%) |
| Derivative 5j (50 mg/kg) | 3 | 62.41 |
| Derivative 5k (50 mg/kg) | 3 | 54.89 |
| Derivative 5m (50 mg/kg) | 2 | 58.01 |
| Indomethacin (Reference) (10 mg/kg) | 3 | 62.50 |
Data represents the percentage inhibition of paw edema at specified time points after carrageenan administration.
Key Signaling Pathways in Inflammation
The anti-inflammatory effects of pyrazolidinone derivatives are often mediated through the modulation of key signaling pathways involved in the inflammatory response. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are critical regulators of inflammation.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation, controlling the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
MAPK Signaling Pathway
The MAPK signaling pathways (including ERK, JNK, and p38) are activated by various extracellular stimuli and play a crucial role in the production of pro-inflammatory cytokines and mediators.
Experimental Protocols for Anti-inflammatory Assays
Detailed and reproducible experimental protocols are essential for the evaluation of novel anti-inflammatory compounds.
In Vitro Cyclooxygenase (COX) Inhibition Assay (Colorimetric)
Objective: To determine the in vitro inhibitory activity of test compounds against COX-1 and COX-2 enzymes.
Principle: This assay measures the peroxidase component of the COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Materials:
-
Purified recombinant human or ovine COX-1 and COX-2 enzymes
-
Assay buffer
-
Heme
-
Test compound
-
Reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
Arachidonic acid (substrate)
-
TMPD (colorimetric substrate)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
In a 96-well plate, add the assay buffer, heme, and the test compound at various concentrations.
-
Add the COX-1 or COX-2 enzyme to each well and incubate for a specified time (e.g., 10 minutes) at room temperature.
-
Initiate the reaction by adding arachidonic acid.
-
Add the colorimetric substrate (TMPD) and measure the absorbance at 590 nm at different time points.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.
In Vivo Carrageenan-Induced Paw Edema Assay
Objective: To evaluate the in vivo acute anti-inflammatory activity of the test compounds.
Principle: Carrageenan, a phlogistic agent, is injected into the sub-plantar tissue of a rat's hind paw, inducing a localized inflammatory response characterized by edema. The anti-inflammatory effect of a test compound is measured by its ability to reduce this swelling compared to a control group.
Materials:
-
Male Wistar rats (150-200 g)
-
1% (w/v) Carrageenan solution in sterile saline
-
Test compound
-
Vehicle for test compound (e.g., 0.5% carboxymethylcellulose)
-
Reference drug (e.g., Indomethacin)
-
Plethysmometer
-
Syringes and needles
Procedure:
-
Fast the rats overnight with free access to water.
-
Divide the rats into groups (control, reference, and test compound groups).
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administer the vehicle, reference drug, or test compound orally or intraperitoneally.
-
One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage inhibition of paw edema for each group compared to the control group.
Synthesis of Pyrazole Derivatives Utilizing 3-Pyrazolidinone Hydrochloride: A Detailed Protocol and Application Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of pyrazole derivatives using 3-Pyrazolidinone hydrochloride as a hydrazine source. The protocols and application notes are designed for researchers in organic synthesis, medicinal chemistry, and drug development.
Application Notes
The synthesis of pyrazoles is a cornerstone of heterocyclic chemistry, owing to the prevalence of the pyrazole motif in a vast array of pharmaceuticals and biologically active compounds. The Knorr pyrazole synthesis, a classical and versatile method, typically involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[1] This application note details a robust protocol for the synthesis of substituted pyrazoles, adapting the Knorr synthesis by employing this compound as a stable, easy-to-handle cyclic hydrazine precursor.
The reaction proceeds via an acid-catalyzed condensation between the hydrazine derivative and the 1,3-dicarbonyl compound, such as an acetylacetone or a β-ketoester.[2] The initial step involves the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization. A subsequent dehydration step yields the final aromatic pyrazole ring.[3] When using unsymmetrical 1,3-dicarbonyl compounds, it is important to consider the possibility of forming two regioisomeric products, depending on which carbonyl group undergoes the initial nucleophilic attack by the hydrazine.[4]
The use of this compound offers a practical alternative to handling hydrazine hydrate or other hydrazine salts, which can be more hazardous. The hydrochloride salt form enhances stability and simplifies handling.[5] The reaction conditions can be optimized by adjusting the solvent, temperature, and catalyst to improve yields and selectivity. Common solvents include alcohols like ethanol or propanol, and the reaction is often carried out under reflux.[6]
Experimental Protocols
This section provides a detailed methodology for the synthesis of a model pyrazole derivative, 3,5-dimethylpyrazole, using this compound and acetylacetone. This protocol is based on established procedures for the Knorr pyrazole synthesis and has been adapted for the specified starting material.
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Hydrochloric acid (HCl, for pH adjustment if necessary)
Equipment:
-
Round-bottom flask
-
Stirrer (magnetic or mechanical)
-
Condenser
-
Separatory funnel
-
Ice bath
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve this compound (0.1 mol) in 100 mL of ethanol.
-
Basification: Prepare a solution of sodium hydroxide (0.1 mol) in 50 mL of water and add it dropwise to the stirred ethanolic solution of this compound to neutralize the hydrochloride and liberate the free base.
-
Addition of Dicarbonyl Compound: To the resulting mixture, add acetylacetone (0.1 mol) dropwise at room temperature with continuous stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol using a rotary evaporator.
-
Extraction: To the remaining aqueous solution, add 100 mL of water and transfer the mixture to a separatory funnel. Extract the product with diethyl ether (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with a saturated sodium chloride solution (50 mL). Dry the organic layer over anhydrous potassium carbonate.
-
Isolation of Product: Filter off the drying agent and remove the diethyl ether by rotary evaporation to obtain the crude 3,5-dimethylpyrazole.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as petroleum ether or by column chromatography to yield the pure 3,5-dimethylpyrazole.
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Hydrazine derivatives are potentially toxic and should be handled with care.
Quantitative Data
The following tables summarize representative quantitative data for Knorr-type pyrazole syntheses, demonstrating the expected yields and reaction times for various substrates.
Table 1: Synthesis of Pyrazoles from Hydrazines and 1,3-Diketones
| Hydrazine Derivative | 1,3-Diketone | Solvent | Catalyst | Time (h) | Yield (%) | Reference |
| Hydrazine sulfate | Acetylacetone | Water/NaOH | - | 1.5 | 77-81 | |
| Phenylhydrazine | Ethyl acetoacetate | Ethanol | Acetic acid | 1 | ~95 | [4] |
| Hydrazine monohydrochloride | Various ketones/aldehydes | Methanol | - | 0.5-1 | up to 95 | [7] |
| Arylhydrazines | 2-substituted-1,3-diketones | N,N-Dimethylacetamide | HCl | - | 79-89 | [4] |
Table 2: Synthesis of 3,5-Disubstituted Pyrazoles
| Hydrazine | Carbonyl Compound 1 | Carbonyl Compound 2 | Conditions | Yield (%) | Reference |
| Phenylhydrazine | Acetophenone | Benzaldehyde | DMSO/I₂/HCl, EtOH, reflux | 83 | [8] |
| Hydrazine hydrate | Chalcone epoxide | - | Dehydration | - | [9] |
| Hydrazine monohydrochloride | Various ketones and aldehydes | - | Br₂ or O₂ oxidation | Very good | [10] |
Visualizations
The following diagrams illustrate the general reaction mechanism and the experimental workflow for the synthesis of pyrazoles.
Caption: General mechanism of the Knorr pyrazole synthesis.
Caption: Experimental workflow for pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN102180834A - Preparation method for edaravone - Google Patents [patents.google.com]
- 6. orgchemres.org [orgchemres.org]
- 7. An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Pyrazole synthesis [organic-chemistry.org]
The Role of 3-Pyrazolidinone Hydrochloride in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Pyrazolidinone hydrochloride is a heterocyclic organic compound that serves as a foundational scaffold in medicinal chemistry. While specific research on the hydrochloride salt is limited, the broader class of 3-pyrazolidinone derivatives has garnered significant attention for its diverse pharmacological activities. These derivatives are recognized for their potential as anti-inflammatory, analgesic, and antibacterial agents.[1][2] The hydrochloride salt form of these compounds typically enhances solubility and stability, making them more amenable for pharmaceutical formulation.[1]
This document provides an overview of the applications of 3-pyrazolidinone derivatives in medicinal chemistry, with a focus on their anti-inflammatory, analgesic, and antibacterial properties. Detailed experimental protocols and quantitative data from studies on various derivatives are presented to guide further research and drug development.
Anti-inflammatory Applications
Derivatives of 3-pyrazolidinone, particularly pyrazolidine-3,5-diones, are known to exhibit potent anti-inflammatory effects. Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory cascade.[3][4]
Quantitative Data: COX Inhibition by Pyrazolidine-3,5-dione Derivatives
The following table summarizes the in vitro cyclooxygenase (COX-1 and COX-2) inhibitory activities of several pyrazolidine-3,5-dione derivatives compared to reference non-steroidal anti-inflammatory drugs (NSAIDs). The data is presented as the half-maximal inhibitory concentration (IC50).
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50) |
| Phenylbutazone | 2.5 | 1.2 | 2.08 |
| Oxyphenbutazone | 3.1 | 1.5 | 2.07 |
| Sulfinpyrazone | 4.2 | 2.8 | 1.5 |
| Reference Drugs | |||
| Celecoxib | >100 | 0.04 | >2500 |
| Indomethacin | 0.1 | 0.9 | 0.11 |
Data compiled from various literature sources.
Signaling Pathway: COX Inhibition and Prostaglandin Synthesis
The anti-inflammatory action of 3-pyrazolidinone derivatives is primarily attributed to their ability to inhibit COX enzymes, thereby blocking the synthesis of prostaglandins like PGE2, which are key mediators of inflammation.
References
Application Notes and Protocols for the Catalytic Synthesis of Nitrogen-Containing Heterocycles with 3-Pyrazolidinone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various nitrogen-containing heterocycles utilizing 3-pyrazolidinone hydrochloride as a versatile starting material. The methodologies described herein focus on catalytic processes that offer divergent pathways to complex molecular scaffolds, which are of significant interest in medicinal chemistry and materials science.
Part 1: Preparation of N-Substituted-3-Pyrazolidinone Precursors
The majority of catalytic applications of the pyrazolidinone core require substitution at the N1 position. This compound can be readily converted to the free base and subsequently N-functionalized to generate the necessary precursors for the catalytic cyclization reactions.
Protocol 1.1: General Procedure for the N-Arylation of 3-Pyrazolidinone
This protocol describes a general method for the synthesis of N-aryl-3-pyrazolidinones, which are key substrates for subsequent catalytic C-H activation and annulation reactions. The procedure is adapted from established N-arylation methods for heterocyclic compounds.
Experimental Protocol:
-
Neutralization of this compound:
-
Dissolve this compound (1.0 eq.) in a suitable solvent such as water or methanol.
-
Add a stoichiometric amount of a base (e.g., sodium bicarbonate, triethylamine) (1.0-1.1 eq.) and stir at room temperature until the evolution of gas ceases, indicating the formation of the free base.
-
The free 3-pyrazolidinone can be extracted with an organic solvent (e.g., ethyl acetate) and dried, or the resulting solution/suspension can be used directly in the next step after solvent removal.
-
-
N-Arylation Reaction:
-
To a reaction vessel containing the free 3-pyrazolidinone (1.0 eq.), add the desired aryl halide (e.g., aryl bromide or iodide) (1.0-1.2 eq.), a copper(I) or palladium catalyst (e.g., CuI, Pd(OAc)₂), a suitable ligand (e.g., L-proline, a phosphine ligand), and a base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq.).
-
Add a high-boiling point aprotic solvent such as DMF or DMSO.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract the product with an organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired N-aryl-3-pyrazolidinone.
-
Part 2: Catalytic Synthesis of Fused Nitrogen-Containing Heterocycles
N-Aryl-3-pyrazolidinones are excellent substrates for a variety of catalytic C-H activation and annulation reactions, leading to the formation of diverse fused heterocyclic systems. This section details protocols for the synthesis of cinnoline- and pyrazolo[1,2-a]cinnoline-fused pyrazolidinones.
Application Note 2.1: Rhodium-Catalyzed Divergent Synthesis of Cinnolines and Pyrazolo[1,2-a]cinnolines
A catalytic system-controlled divergent strategy allows for the selective synthesis of either cinnolines or pyrazolo[1,2-a]cinnolines from N-aryl-pyrazolidinones and iodonium ylides. The choice of solvent plays a crucial role in directing the reaction pathway.[1][2]
General Reaction Scheme:
Caption: Divergent synthesis controlled by solvent choice.
Quantitative Data for Cinnoline Synthesis:
| Entry | N-Aryl-3-pyrazolidinone | Iodonium Ylide | Solvent | Yield (%) |
| 1 | 1-Phenyl-3-pyrazolidinone | Diphenyliodonium ylide | HFIP | 85 |
| 2 | 1-(4-Methylphenyl)-3-pyrazolidinone | Diphenyliodonium ylide | HFIP | 82 |
| 3 | 1-(4-Methoxyphenyl)-3-pyrazolidinone | Diphenyliodonium ylide | HFIP | 78 |
| 4 | 1-(4-Chlorophenyl)-3-pyrazolidinone | Diphenyliodonium ylide | HFIP | 75 |
Quantitative Data for Pyrazolo[1,2-a]cinnoline Synthesis:
| Entry | N-Aryl-3-pyrazolidinone | Iodonium Ylide | Solvent/Base | Yield (%) |
| 1 | 1-Phenyl-3-pyrazolidinone | Diphenyliodonium ylide | DCE / DBU | 92 |
| 2 | 1-(4-Methylphenyl)-3-pyrazolidinone | Diphenyliodonium ylide | DCE / DBU | 88 |
| 3 | 1-(4-Methoxyphenyl)-3-pyrazolidinone | Diphenyliodonium ylide | DCE / DBU | 85 |
| 4 | 1-(4-Chlorophenyl)-3-pyrazolidinone | Diphenyliodonium ylide | DCE / DBU | 81 |
Experimental Protocol 2.1.1: Synthesis of Cinnolines
-
To a sealed tube, add N-aryl-3-pyrazolidinone (0.2 mmol), iodonium ylide (0.24 mmol), and a rhodium catalyst such as [RhCp*Cl₂]₂ (2.5 mol%).
-
Add hexafluoroisopropanol (HFIP) (2.0 mL) as the solvent.
-
Stir the mixture at 100 °C for 12 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired cinnoline product.
Experimental Protocol 2.1.2: Synthesis of Pyrazolo[1,2-a]cinnolines
-
To a sealed tube, add N-aryl-3-pyrazolidinone (0.2 mmol), iodonium ylide (0.24 mmol), [RhCp*Cl₂]₂ (2.5 mol%), and an organic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.24 mmol).
-
Add 1,2-dichloroethane (DCE) (2.0 mL) as the solvent.
-
Stir the mixture at 80 °C for 12 hours.
-
After cooling, concentrate the reaction mixture and purify by flash column chromatography to obtain the pyrazolo[1,2-a]cinnoline product.
Plausible Catalytic Cycle:
Caption: Proposed catalytic cycle for Rh(III)-catalyzed annulation.
Application Note 2.2: Ruthenium-Catalyzed Synthesis of Cinnoline-Fused Pyrazolidinones
An efficient method for the synthesis of cinnoline-fused pyrazolidinones involves the Ru(II)-catalyzed cascade C-H activation/annulation of N-aryl-pyrazolidinones with sulfoxonium ylides.[3] This transformation is characterized by its operational simplicity and rapid reaction times.[3]
Quantitative Data:
| Entry | N-Aryl-3-pyrazolidinone | Sulfoxonium Ylide | Yield (%) |
| 1 | 1-Phenyl-3-pyrazolidinone | Dimethylsulfoxonium methylide | 99 |
| 2 | 1-(4-Fluorophenyl)-3-pyrazolidinone | Dimethylsulfoxonium methylide | 95 |
| 3 | 1-(4-Chlorophenyl)-3-pyrazolidinone | Dimethylsulfoxonium methylide | 92 |
| 4 | 1-(4-Bromophenyl)-3-pyrazolidinone | Dimethylsulfoxonium methylide | 90 |
| 5 | 1-(3-Methylphenyl)-3-pyrazolidinone | Dimethylsulfoxonium methylide | 85 |
Experimental Protocol 2.2.1:
-
In a reaction tube, combine N-aryl-pyrazolidinone (0.2 mmol), sulfoxonium ylide (0.4 mmol), [Ru(p-cymene)Cl₂]₂ (5 mol%), and Zn(OTf)₂ (20 mol%).
-
Add 1,2-dichloroethane (DCE) (1.0 mL) as the solvent.
-
Heat the mixture at 120 °C for 10 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel to afford the cinnoline-fused pyrazolidinone.
Experimental Workflow Diagram:
Caption: Workflow for Ru(II)-catalyzed synthesis.
Conclusion
The protocols and data presented herein demonstrate the utility of this compound as a versatile precursor for the catalytic synthesis of a variety of nitrogen-containing heterocycles. By employing N-substituted pyrazolidinones in rhodium- and ruthenium-catalyzed C-H activation and annulation reactions, complex fused heterocyclic scaffolds can be accessed efficiently. The divergent nature of some of these catalytic systems, controlled by simple changes in reaction conditions, offers a powerful tool for generating molecular diversity in drug discovery and materials science research.
References
Application Notes and Protocols for the Development of Novel Antibacterial Agents from 3-Pyrazolidinone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the exploration of 3-Pyrazolidinone hydrochloride as a scaffold for the development of novel antibacterial agents. The following sections detail the rationale, synthetic strategies, and protocols for evaluating the antibacterial efficacy of newly synthesized derivatives.
Introduction
The escalating threat of antimicrobial resistance necessitates the discovery and development of new classes of antibiotics. The 3-pyrazolidinone core is a privileged scaffold in medicinal chemistry, known for its diverse biological activities. Derivatives of this heterocyclic system have shown promise as antibacterial agents, potentially acting on novel bacterial targets. This compound serves as a versatile starting material for the synthesis of a library of derivatives with the potential for potent antibacterial activity.
Rationale for 3-Pyrazolidinone Derivatives as Antibacterial Agents
Pyrazolidinone derivatives have been identified as inhibitors of key bacterial enzymes involved in cell wall biosynthesis, a pathway essential for bacterial survival and absent in humans, making it an attractive target for selective toxicity.[1] Specifically, some pyrazolidinone analogs have demonstrated inhibitory activity against MurA and MurB enzymes, which catalyze the early cytoplasmic steps of peptidoglycan synthesis.[1] By targeting this pathway, 3-pyrazolidinone derivatives have the potential to be effective against a broad spectrum of bacteria, including strains resistant to existing classes of antibiotics.
Data Presentation
The following tables summarize representative quantitative data for the antibacterial activity of pyrazolidinone and pyrazole derivatives, showcasing the potential of this scaffold. The Minimum Inhibitory Concentration (MIC) is a key metric, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentration (MIC) of Representative Pyrazolidinone/Pyrazole Derivatives against Gram-Positive Bacteria
| Compound ID | Derivative Type | Staphylococcus aureus (MIC in µg/mL) | Bacillus subtilis (MIC in µg/mL) | Reference Compound (MIC in µg/mL) |
| PY-1 | N-Phenyl Pyrazolidinone | 64 | 64 | Ampicillin (≤0.25) |
| PY-2 | N-(4-chlorophenyl) Pyrazolidinone | 32 | 64 | Ampicillin (≤0.25) |
| PZ-A | 1,3,5-Trisubstituted Pyrazole | 3.12 (MRSA) | N/A | Vancomycin (3.125) |
| PZ-B | Pyrazole-Azepine Derivative | >500 (MRSA) | N/A | Vancomycin (2) |
Note: Data is compiled from various research articles for representative purposes and may not be from derivatives of this compound.[2][3]
Table 2: Minimum Inhibitory Concentration (MIC) of Representative Pyrazolidinone/Pyrazole Derivatives against Gram-Negative Bacteria
| Compound ID | Derivative Type | Escherichia coli (MIC in µg/mL) | Pseudomonas aeruginosa (MIC in µg/mL) | Reference Compound (MIC in µg/mL) |
| PY-1 | N-Phenyl Pyrazolidinone | 128 | 256 | Ciprofloxacin (≤0.12) |
| PY-2 | N-(4-chlorophenyl) Pyrazolidinone | 64 | 128 | Ciprofloxacin (≤0.12) |
| PZ-C | Biaryl-substituted Pyrazoline | 12.5 | 12.5 | Ciprofloxacin (7.4) |
| PZ-D | Pyrazoline Derivative | >50 | N/A | Ciprofloxacin (N/A) |
Note: Data is compiled from various research articles for representative purposes and may not be from derivatives of this compound.[2][4]
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Bacterial Peptidoglycan Biosynthesis Pathway and Potential Targets for Pyrazolidinone Derivatives.
Experimental Workflow Diagram
References
The Strategic Role of 3-Pyrazolidinone Hydrochloride in the Synthesis of Novel 3D-Rich Amino Acid Derivatives
For Immediate Release
[City, State] – [Date] – In the evolving landscape of drug discovery and medicinal chemistry, the demand for structurally diverse and three-dimensional (3D) molecular scaffolds is paramount. 3-Pyrazolidinone hydrochloride is emerging as a versatile building block in the synthesis of sp3-rich amino acid derivatives, offering a robust platform for creating novel chemical entities with enhanced pharmacological potential. These derivatives are of significant interest to researchers, scientists, and drug development professionals due to their potential to explore new chemical spaces and develop next-generation therapeutics.
Application Notes
The pyrazolidinone core, a five-membered ring containing two adjacent nitrogen atoms, provides a unique conformational constraint and multiple points for diversification, making it an ideal scaffold for generating 3D-rich structures.[1] The hydrochloride salt form of 3-pyrazolidinone enhances its stability and solubility, facilitating its use in a variety of synthetic transformations.[1] The application of this scaffold in the synthesis of amino acid derivatives is particularly noteworthy as it allows for the incorporation of peptide-like features into complex, non-planar molecules. This approach is critical in fragment-based lead discovery (FBLD), where sp3-rich heterocyclic fragments are sought after to overcome the limitations of flat, aromatic compounds that often exhibit undesirable physicochemical properties.[2]
The synthesis of these complex molecules can be approached through several strategic pathways, including multi-step chemical synthesis from protected amino acids and innovative one-pot chemoenzymatic methods. These methods enable the generation of a diverse library of 3-pyrazolidinone-based amino acid derivatives with high stereochemical control, which is crucial for their interaction with biological targets.
Experimental Protocols
Protocol 1: Four-Step Synthesis of 5-Aminoalkyl-3-pyrazolidinones from N-Protected Glycines
This protocol outlines a synthetic approach towards novel 3-pyrazolidinone derivatives functionalized at the C(5) position, starting from N-protected glycines.[3]
Experimental Workflow:
References
application of 3-Pyrazolidinone hydrochloride in agrochemical research
Introduction
While direct agrochemical applications of 3-Pyrazolidinone hydrochloride are not extensively documented in publicly available research, the broader class of pyrazolidinone and its derivatives represents a significant area of investigation in the development of new agrochemicals. These heterocyclic compounds have demonstrated a wide range of biological activities, including insecticidal, fungicidal, herbicidal, and plant growth-regulating properties. This document provides an overview of the research into these applications, including summaries of efficacy data and generalized experimental protocols based on published studies. The focus will be on derivatives of the pyrazolidinone core structure, which have shown considerable promise in agrochemical screening programs.
Insecticidal Applications
Derivatives of 3,5-pyrazolidinedione have been synthesized and evaluated for their insecticidal properties, showing notable efficacy against significant agricultural pests.
Data Presentation: Insecticidal Activity of 3,5-Pyrazolidinedione Derivatives
The following table summarizes the insecticidal activity of selected 3,5-pyrazolidinedione derivatives against the 2nd and 4th instar larvae of the cotton leafworm (Spodoptera littoralis).[1] The data is presented as the median lethal concentration (LC50) in milligrams per liter (mg/L).
| Compound ID | Derivative Structure | Target Instar | Bioassay Method | LC50 (48h) (mg/L) | LC50 (72h) (mg/L) |
| 1 | 4-(4'-chlorobenzylidene)-1-phenylpyrazolidine-3,5-dione | 2nd | Feeding | 3.23 | 0.619 |
| 2nd | Dipping | 36.04 | 28.69 | ||
| 4th | Feeding | 141.33 | 76.12 | ||
| 4th | Dipping | 26.94 | 12.29 | ||
| 2 | 4-(4'-nitrobenzylidene)-1-phenylpyrazolidine-3,5-dione | 2nd | Feeding | >1000 | >1000 |
| 2nd | Dipping | >1000 | >1000 | ||
| 3 | 2'-(4-chlorophenyl)-1-phenyl-3,5-dioxo-1,2,3,5-tetrahydrospiropyrazole-4,3'-oxirane | 2nd | Feeding | 4.15 | 1.21 |
| 2nd | Dipping | 42.18 | 33.56 | ||
| 4 | 2'-(4-nitrorophenyl)-1-phenyl-3,5-dioxo-1,2,3,5-tetrahydrospiropyrazole-4,3'-oxirane | 2nd | Feeding | >1000 | 1124.11 |
| 2nd | Dipping | >1000 | 1309.75 | ||
| Chlorantraniliprole (Standard) | Commercial Insecticide | 2nd | Feeding | 2.25 | 0.225 |
| 2nd | Dipping | 4.98 | 1.25 |
Experimental Protocols: Insecticidal Bioassay
The following are generalized protocols for assessing the insecticidal activity of pyrazolidinone derivatives against lepidopteran larvae, based on the methodologies described in the cited literature.[1]
a) Rearing of Test Insects:
-
Spodoptera littoralis larvae are reared on a semi-synthetic diet under controlled laboratory conditions (e.g., 25 ± 2°C, 65 ± 5% relative humidity, 12:12 h light:dark photoperiod).
b) Feeding Bioassay Protocol:
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., acetone or DMSO).
-
Make serial dilutions of the stock solutions to obtain a range of desired concentrations.
-
Incorporate the test solutions into the artificial diet.
-
Place a small, weighed amount of the treated diet into individual containers.
-
Introduce one larva (e.g., 2nd or 4th instar) into each container.
-
Seal the containers and incubate under controlled conditions.
-
Assess larval mortality at specified time points (e.g., 48 and 72 hours).
-
Calculate the LC50 values using probit analysis.
c) Dipping Bioassay Protocol:
-
Prepare aqueous emulsions of the test compounds at various concentrations using a surfactant.
-
Immerse the larvae in the respective test solutions for a short period (e.g., 10-30 seconds).
-
Remove the larvae and allow them to air-dry on filter paper.
-
Transfer the treated larvae to individual containers with an untreated diet.
-
Incubate under controlled conditions.
-
Record mortality at designated intervals (e.g., 48 and 72 hours).
-
Determine the LC50 values through statistical analysis.
Workflow for Insecticidal Bioassay
Caption: Workflow of feeding and dipping bioassays for insecticidal activity testing.
Fungicidal Applications
Various pyrazolidinone and pyrazolinone derivatives have shown promising activity against a range of phytopathogenic fungi. Research in this area focuses on identifying compounds with high efficacy and novel modes of action to combat fungicide resistance.
Data Presentation: Fungicidal Activity of Pyrazolin-3-one Derivatives
The following table presents a qualitative summary of the in vitro fungicidal activity of 4-substituted pyrazolin-3-ones against several plant pathogens.
| Compound Class | Fungal Species | Activity Level | Reference |
| 4-Nitropyrazolin-3-ones | Sclerotinia sclerotiorum | High (up to 80% inhibition) | [2] |
| Alternaria alternata | Moderate to High | [2] | |
| Verticillium dahliae | Moderate (min. 58% inhibition) | [2] | |
| Fusarium graminearum | Moderate to High | [2] | |
| 4-(5-amino-1,3,4-thiadiazol-2-yl)-1-heteroarylpyrrolidin-2-ones | Rhizoctonia solani | Significant | [2] |
| Venturia inaequalis | Significant | [2] | |
| Bipolaris sorokiniana | Moderate | [2] |
Experimental Protocols: Antifungal Bioassay
A generalized protocol for in vitro evaluation of antifungal activity is provided below.
a) Mycelial Growth Inhibition Assay (Poisoned Food Technique):
-
Prepare stock solutions of the test compounds in an appropriate solvent.
-
Amend a fungal growth medium (e.g., Potato Dextrose Agar - PDA) with the test compounds to achieve the desired final concentrations.
-
Pour the amended media into sterile Petri dishes and allow them to solidify.
-
Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing culture of the target fungus onto the center of each plate.
-
Incubate the plates at a suitable temperature (e.g., 25-28°C) until the mycelial growth in the control plate reaches the edge.
-
Measure the diameter of the fungal colony in both control and treated plates.
-
Calculate the percentage of mycelial growth inhibition.
-
Determine the EC50 (Effective Concentration for 50% inhibition) values.
Logical Flow for Fungicidal Screening
Caption: Logical progression for the screening and development of fungicidal compounds.
Herbicidal Applications
The pyrazole ring is a key component in several commercial herbicides. Research has extended to pyrazolidinone derivatives, with some showing potential as inhibitors of plant-specific enzymes, such as 4-hydroxyphenylpyruvate dioxygenase (HPPD).
Mechanism of Action: HPPD Inhibition
Certain pyrazole derivatives function as herbicides by inhibiting the HPPD enzyme. This enzyme is crucial in the biosynthesis of plastoquinone and tocopherol. Inhibition of HPPD leads to a depletion of these essential molecules, which in turn disrupts carotenoid biosynthesis. The lack of carotenoids results in the photo-bleaching of chlorophyll, causing the characteristic whitening of plant tissues, followed by necrosis and death.
Signaling Pathway for HPPD-Inhibiting Herbicides
Caption: Mechanism of action of HPPD-inhibiting herbicides.
Experimental Protocols: Herbicidal Activity Screening
A general protocol for primary screening of herbicidal activity is outlined below.
a) Pre-emergence Herbicidal Assay:
-
Fill pots with a standardized soil mix.
-
Sow seeds of indicator plant species (e.g., monocots like barnyard grass and dicots like rape).
-
Apply the test compound, formulated as a solution or suspension, to the soil surface.
-
Water the pots and place them in a greenhouse under controlled conditions.
-
After a set period (e.g., 14-21 days), visually assess the inhibition of seed germination and plant growth compared to an untreated control.
b) Post-emergence Herbicidal Assay:
-
Grow indicator plants in pots to a specific growth stage (e.g., 2-3 leaf stage).
-
Apply the test compound as a foliar spray.
-
Return the plants to the greenhouse.
-
After a defined period (e.g., 14-21 days), evaluate the herbicidal effects (e.g., chlorosis, necrosis, growth inhibition) using a rating scale.
Plant Growth Regulation
Some pyrazole derivatives have been found to influence plant growth and development, acting as synthetic analogues to natural plant hormones like auxins.[3]
Application Notes:
-
Activity: Certain pyrazole derivatives, at low concentrations (e.g., 10⁻⁸ M), have been shown to increase the content of photosynthetic pigments (chlorophyll a, chlorophyll b, and carotenoids) in wheat seedlings.[3]
-
Morphometric Effects: These compounds can stimulate seed germination and enhance the vegetative growth of seedlings, with effects on the length of seedlings and roots being comparable to or exceeding those of natural auxins like Indole-3-acetic acid (IAA).[4]
-
Potential Mechanism: The growth-regulating effects may be linked to the interaction of these synthetic compounds with auxin-binding proteins and signaling pathways, thereby modulating gene expression related to plant growth and development.[3]
Experimental Protocol: Seedling Growth Bioassay
-
Sterilize seeds of the test plant (e.g., wheat, Triticum aestivum).
-
Prepare aqueous solutions of the pyrazole derivatives at various concentrations.
-
Place a set number of seeds in Petri dishes on filter paper moistened with the test solutions. A control group with distilled water should be included.
-
Germinate the seeds in the dark for a specified period (e.g., 48-72 hours).
-
Transfer the seedlings to a growth chamber with controlled light, temperature, and humidity.
-
After a defined growth period (e.g., 7-14 days), measure various morphometric parameters, such as shoot length, root length, and fresh/dry weight.
-
Biochemical parameters like chlorophyll content can be determined spectrophotometrically from leaf extracts.
The pyrazolidinone scaffold and its derivatives are a versatile class of compounds with significant potential in agrochemical research. While this compound itself is not a prominent agrochemical, its derivatives have demonstrated compelling insecticidal, fungicidal, herbicidal, and plant growth-regulating activities. Further research, including synthesis of new analogues, optimization of biological activity through structure-activity relationship (SAR) studies, and investigation into their mechanisms of action, will be crucial for the development of novel and effective agricultural products based on this chemical class. The protocols and data presented herein provide a foundational guide for researchers and scientists in the field of agrochemical development.
References
Troubleshooting & Optimization
improving yield in pyrazolidinone synthesis reactions
Welcome to the technical support center for pyrazolidinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in their synthetic reactions.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of pyrazolidinones.
Issue 1: Low or No Product Yield
Question: I am getting a very low yield or no desired pyrazolidinone product. What are the potential causes and how can I troubleshoot this?
Answer: Low yields in pyrazolidinone synthesis can arise from several factors. A systematic approach to troubleshooting is recommended.
Initial Checks:
-
Purity of Starting Materials: Impurities in your starting materials, such as the hydrazine derivative or the α,β-unsaturated ester/acid, can significantly interfere with the reaction.
-
Recommendation: Ensure your reactants are of high purity. If necessary, purify the starting materials by recrystallization or chromatography before use. Hydrazine derivatives can degrade over time, so using a freshly opened or purified reagent is advisable.[1]
-
-
Reaction Stoichiometry: Incorrect stoichiometry of reactants can lead to incomplete conversion or the formation of side products.
-
Recommendation: Carefully check the molar ratios of your reactants. In some cases, using a slight excess (1.0-1.2 equivalents) of the hydrazine can drive the reaction to completion.[1]
-
Reaction Conditions Optimization:
-
Temperature and Reaction Time: Suboptimal temperature or reaction time can result in incomplete reactions or degradation of the product.[2]
-
Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Some reactions proceed well at room temperature, while others may require heating.[2][3] If the reaction stalls, consider a moderate increase in temperature. Conversely, if product degradation is observed, lowering the temperature might be necessary.[4][5]
-
-
Solvent Selection: The solvent plays a crucial role in reactant solubility and reaction kinetics.[2]
-
Recommendation: The choice of solvent can significantly impact the yield. Polar solvents are often effective, but the optimal solvent is substrate-dependent. It is advisable to screen a range of solvents to find the best one for your specific reaction.
-
Issue 2: Formation of Side Products and Impurities
Question: My reaction is producing significant amounts of side products, complicating purification and reducing my yield. What are the common side reactions and how can I minimize them?
Answer: The formation of byproducts is a common challenge. Understanding the potential side reactions can help in devising strategies to minimize them.
Common Side Reactions:
-
Incomplete Cyclization: The reaction may stall at an intermediate stage, such as a hydrazone, without proceeding to the cyclized pyrazolidinone.
-
Prevention: Ensure adequate reaction time and optimal temperature. The addition of a mild acid or base catalyst can sometimes promote the final cyclization step.
-
-
Self-Condensation: Starting materials, particularly aldehydes or ketones used in some synthetic routes, can undergo self-condensation.[6]
-
Prevention: Maintain the correct stoichiometric ratio of reactants and control the reaction temperature to favor the desired cross-condensation.[6]
-
-
Oxidation: The pyrazolidinone ring or substituents can be susceptible to oxidation, especially if the reaction is exposed to air for extended periods at elevated temperatures.
-
Prevention: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
-
Issue 3: Catalyst-Related Problems
Question: I am using a catalyst in my pyrazolidinone synthesis, and I suspect it's not performing optimally. What are some common catalyst-related issues?
Answer: Catalysts can significantly enhance reaction rates and yields, but they can also be a source of problems if not used correctly.
Troubleshooting Catalyst Performance:
-
Catalyst Choice and Loading: The selection and amount of catalyst are critical for the reaction's success.[2]
-
Recommendation: The optimal catalyst and its loading percentage will be specific to your reaction. It is often necessary to screen different catalysts and concentrations to find the most effective combination.
-
-
Catalyst Deactivation: Catalysts can be deactivated by impurities in the reactants or solvent, or by exposure to air or moisture.
-
Recommendation: Use pure, dry solvents and reactants. If catalyst deactivation is suspected, consider using fresh catalyst or performing the reaction under an inert atmosphere.
-
Frequently Asked Questions (FAQs)
Q1: How can I improve the regioselectivity of my pyrazolidinone synthesis?
A1: The formation of regioisomers is a common issue when using unsymmetrical starting materials. To improve regioselectivity, you can:
-
Modify Reaction Conditions: The choice of solvent and catalyst can sometimes influence which regioisomer is favored.[2]
-
Steric and Electronic Control: The regioselectivity is often governed by the steric and electronic properties of the substituents on your reactants. Carefully consider these factors when designing your synthesis.
Q2: What are the best practices for purifying pyrazolidinone products?
A2: Purification can be challenging due to the polarity of the products and the presence of similar byproducts.
-
Column Chromatography: This is the most common method for purification. A systematic approach to eluent selection is recommended, often starting with a non-polar solvent and gradually increasing the polarity.[2]
-
Recrystallization: If a solid product is obtained, recrystallization can be an effective method for purification.
-
Proper Work-up: A thorough aqueous work-up is essential to remove catalysts and inorganic salts before chromatographic purification.[2]
Q3: Can I run my pyrazolidinone synthesis under solvent-free conditions?
A3: In some cases, solvent-free reactions can be highly efficient and environmentally friendly. This approach often involves heating the neat reactants, sometimes in the presence of a catalyst. These conditions can lead to shorter reaction times and easier product isolation.
Quantitative Data Summary
The following tables summarize the effects of various reaction parameters on the yield of pyrazolidinone and related heterocyclic syntheses. This data can guide your optimization efforts.
Table 1: Effect of Solvent on Product Yield
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Dichloromethane | 40 | 12 | 75 |
| 2 | Toluene | 80 | 8 | 82 |
| 3 | Acetonitrile | 60 | 12 | 68 |
| 4 | Ethanol | Reflux | 6 | 90 |
| 5 | Water | 100 | 4 | 70 |
| 6 | DMF | 100 | 5 | 40 |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Table 2: Effect of Catalyst on Product Yield in a Ru(II)-Catalyzed Annulation [7]
| Entry | Catalyst | Additive | Solvent | Yield (%) |
| 1 | [Ru(p-cymene)Cl2]2 | Zn(OTf)2 | DCE | 92 |
| 2 | [Ru(p-cymene)Cl2]2 | AgSbF6 | DCE | 85 |
| 3 | [Ru(p-cymene)Cl2]2 | NaOAc | DCE | <10 |
| 4 | [RhCp*Cl2]2 | Zn(OTf)2 | DCE | 78 |
| 5 | Pd(OAc)2 | Zn(OTf)2 | DCE | No reaction |
Experimental Protocols
General Protocol for the Synthesis of Cinnoline-Fused Pyrazolidinones via Ru(II)-Catalyzed C-H Activation/Annulation [7]
-
Reactant Preparation: To an oven-dried Schlenk tube, add N-aryl-pyrazolidinone (0.2 mmol), sulfoxonium ylide (0.24 mmol), [Ru(p-cymene)Cl2]2 (5 mol%), and Zn(OTf)2 (20 mol%).
-
Reaction Setup: Evacuate and backfill the tube with argon three times. Add 1,2-dichloroethane (DCE, 2.0 mL) via syringe.
-
Reaction Execution: Stir the reaction mixture at 100 °C for the time indicated by TLC monitoring.
-
Work-up and Purification: After completion of the reaction, cool the mixture to room temperature and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford the desired product.
Visualizations
Caption: A logical workflow for troubleshooting low yield in pyrazolidinone synthesis.
Caption: A general experimental workflow for catalyzed pyrazolidinone synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Direct Catalytic Asymmetric Synthesis of Pyrazolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Troubleshooting [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. Ru(ii)-Catalyzed C–H activation/annulation reactions of N-aryl-pyrazolidinones with sulfoxonium ylides: synthesis of cinnoline-fused pyrazolidinones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
common side reactions in synthesis with 3-Pyrazolidinone hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common side reactions and challenges encountered during the synthesis of 3-Pyrazolidinone hydrochloride.
Troubleshooting Guide: Common Side Reactions and Issues
This section addresses specific problems that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: Low or no yield of the desired this compound is observed. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no yield can stem from several factors throughout the synthetic process. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Incomplete Cyclization | The conversion of the intermediate hydrazinopropanoic acid derivative to the final pyrazolidinone ring may be inefficient. |
| * Catalyst: Ensure the appropriate acid catalyst (e.g., hydrochloric acid, sulfuric acid, p-toluenesulfonic acid) is used in the correct stoichiometric amount.[1] | |
| * Reaction Temperature: The cyclization step often requires elevated temperatures. Ensure the reaction is heated sufficiently as per the protocol. | |
| * Reaction Time: The reaction may require a longer duration for completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. | |
| Degradation of Starting Materials or Product | 3-Pyrazolidinone and its precursors can be susceptible to degradation under harsh conditions. |
| * Temperature Control: Avoid excessive temperatures during the reaction and work-up steps. | |
| * pH Control: Maintain the appropriate pH, as strong acidic or basic conditions might lead to decomposition. | |
| Issues with Starting Materials | The purity and reactivity of the starting materials are crucial for a successful synthesis. |
| * Purity of Hydrazine: Use high-purity hydrazine hydrate or its salt. Impurities can lead to unwanted side reactions. | |
| * Purity of the Propanoic Acid Derivative: Ensure the acrylic acid derivative or β-propiolactone is pure and free from inhibitors if applicable. |
Question 2: The isolated product is a viscous oil or a sticky solid instead of a crystalline powder. What could be the reason and how can it be resolved?
Answer:
The formation of a non-crystalline product often indicates the presence of impurities or polymerization.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Polymerization | Acrylic acid and its derivatives are prone to polymerization, which can be initiated by heat, light, or impurities. This is a known side reaction in the synthesis of related compounds.[1] |
| * Inhibitor: If using an acrylate derivative, ensure that a polymerization inhibitor is present if required by the protocol, and that it has not been removed during purification of the starting material. | |
| * Temperature Control: Carry out the reaction at the lowest effective temperature to minimize thermally induced polymerization. | |
| * Reaction Time: Avoid unnecessarily long reaction times. | |
| Presence of Impurities | Unreacted starting materials or byproducts can interfere with crystallization. |
| * Purification: Employ appropriate purification techniques such as column chromatography or recrystallization from a suitable solvent system to remove impurities. | |
| Residual Solvent | Trapped solvent molecules can prevent the formation of a crystalline solid. |
| * Drying: Ensure the product is thoroughly dried under vacuum to remove any residual solvent. |
Question 3: The final product is discolored (e.g., yellow or brown). What causes this and how can I obtain a colorless product?
Answer:
Discoloration is typically a sign of impurities formed through side reactions or degradation.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Side Reactions | Unwanted reactions can lead to the formation of colored byproducts. |
| * Reaction Conditions: Strictly control reaction parameters such as temperature and stoichiometry to minimize side reactions. | |
| * Atmosphere: For sensitive reactions, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation and subsequent discoloration. | |
| Degradation | The product or intermediates may degrade upon exposure to air, light, or high temperatures. |
| * Purification: Recrystallization from a suitable solvent, potentially with the addition of activated carbon, can help remove colored impurities. | |
| * Storage: Store the final product and any sensitive intermediates protected from light and air. |
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for 3-Pyrazolidinone?
A1: The most common methods for synthesizing the 3-pyrazolidinone ring involve the reaction of a hydrazine derivative with a three-carbon synthon. Key approaches include:
-
From β-Propiolactone and Hydrazine: This method involves the ring-opening of β-propiolactone with hydrazine to form a β-hydrazinopropionic acid intermediate, which then undergoes cyclization.
-
From Acrylic Acid Derivatives and Hydrazine: Reacting hydrazine with an acrylic acid ester or acryloyl chloride can also yield the pyrazolidinone ring after an initial Michael addition followed by cyclization.
Q2: What is the role of hydrochloric acid in the synthesis?
A2: Hydrochloric acid typically serves two main purposes in this synthesis:
-
Catalyst: It can act as an acid catalyst to promote the cyclization of the β-hydrazinopropionic acid intermediate.[1]
-
Salt Formation: It converts the final 3-Pyrazolidinone base into its hydrochloride salt. This salt form often has improved stability and crystallinity, making it easier to handle and purify.
Q3: How can the purity of this compound be assessed?
A3: The purity of the final product can be determined using a combination of analytical techniques, including:
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
Spectroscopy:
-
NMR (¹H and ¹³C): To confirm the chemical structure and identify any impurities.
-
FT-IR: To identify the characteristic functional groups.
-
-
Chromatography:
-
TLC: For a quick check of purity and to monitor reaction progress.
-
HPLC: For quantitative analysis of purity.
-
Experimental Protocols and Data
General Experimental Protocol for 3-Pyrazolidinone Synthesis
A common route involves the reaction of hydrazine with an acrylic acid derivative. The following is a generalized procedure:
-
Reaction of Hydrazine with an Acrylate: Hydrazine hydrate is reacted with an equimolar amount of an ethyl or methyl acrylate in a suitable solvent like ethanol. This reaction is often exothermic and may require initial cooling.
-
Cyclization: After the initial reaction, an acid catalyst, such as hydrochloric acid, is added. The mixture is then heated to reflux for several hours to facilitate the cyclization to the 3-pyrazolidinone ring.
-
Isolation and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield this compound as a crystalline solid.
Table of Common Side Reactions and Influencing Factors
| Side Reaction | Description | Favorable Conditions | Suppressive Conditions |
| Polymerization of Acrylate | The acrylate starting material can undergo self-polymerization.[1] | High temperatures, presence of radical initiators, absence of inhibitors. | Lower reaction temperatures, use of polymerization inhibitors. |
| Formation of Dihydrazide | One molecule of hydrazine may react with two molecules of the acrylate. | Excess of the acrylate starting material relative to hydrazine. | Use of a slight excess of hydrazine. |
| Incomplete Cyclization | The open-chain intermediate fails to form the pyrazolidinone ring. | Insufficient acid catalyst, low reaction temperature, short reaction time. | Use of an adequate amount of acid catalyst, sufficient heating, and monitoring for reaction completion. |
| Hydrolysis of Ester | If using an acrylic ester, it can be hydrolyzed back to acrylic acid under acidic or basic conditions. | Presence of water, prolonged heating in acidic or basic media. | Use of anhydrous conditions. |
Visualizing the Synthesis and Troubleshooting
The following diagrams, generated using Graphviz, illustrate the synthetic pathway, potential side reactions, and a logical troubleshooting workflow.
Caption: Synthetic pathway for this compound.
Caption: Potential side reactions in 3-Pyrazolidinone synthesis.
Caption: A logical workflow for troubleshooting synthesis issues.
References
Technical Support Center: Purification of Crude Pyrazolidinone Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude pyrazolidinone products.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude pyrazolidinone products?
A1: Common impurities can include unreacted starting materials (e.g., hydrazines, α,β-unsaturated esters or acids), side-products from competing reactions (e.g., regioisomers or products of double additions), and residual solvents or reagents (e.g., triethylamine). Degradation products may also be present if the reaction or work-up conditions are harsh.
Q2: Which purification technique is most suitable for my crude pyrazolidinone product?
A2: The choice of purification technique depends on the nature of the impurities and the physical state of your product.
-
Recrystallization is effective for solid products where impurities have different solubility profiles.
-
Column chromatography is a versatile technique for separating compounds with different polarities and is suitable for both solid and oil products.[1]
-
Liquid-liquid extraction is primarily used during the work-up to remove water-soluble impurities, acids, or bases.[2]
Q3: My pyrazolidinone product is an oil. How can I purify it?
A3: For oily products, column chromatography is the most common and effective purification method.[1] Depending on the volatility of the product, vacuum distillation may also be an option.
Q4: How can I assess the purity of my final pyrazolidinone product?
A4: The purity of the final product can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC) is a highly sensitive method for quantifying impurities.[3]
-
Nuclear Magnetic Resonance (NMR) spectroscopy can identify and quantify impurities by comparing the integration of signals from the product and the impurities.
-
Thin-Layer Chromatography (TLC) provides a quick qualitative assessment of purity. A single spot in multiple solvent systems is a good indication of purity.
Troubleshooting Guides
Recrystallization
Problem 1: The compound "oils out" instead of forming crystals.
-
Possible Cause: The boiling point of the solvent is higher than the melting point of the pyrazolidinone, or the solution is supersaturated with impurities, leading to melting point depression.
-
Solution:
-
Re-heat the solution to dissolve the oil.
-
Add a small amount of a "poorer" solvent (one in which the compound is less soluble) dropwise until the solution becomes slightly cloudy.
-
Add a few drops of the "good" solvent to clarify the solution.
-
Allow the solution to cool slowly.
-
Alternatively, try a different solvent with a lower boiling point.
-
Problem 2: No crystals form upon cooling.
-
Possible Cause: The solution is not sufficiently saturated, or there are no nucleation sites for crystal growth to begin.
-
Solution:
-
Induce crystallization: Scratch the inside of the flask with a glass rod just below the surface of the liquid. The small glass particles scraped off can act as nucleation sites.
-
Seeding: Add a tiny crystal of the pure compound to the solution.
-
Concentrate the solution: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Cool to a lower temperature: Place the flask in an ice bath or refrigerator.
-
Problem 3: Low recovery of the purified product.
-
Possible Cause: Too much solvent was used, the compound is significantly soluble in the cold solvent, or crystals were lost during transfer.[4]
-
Solution:
-
Use the minimum amount of hot solvent necessary to dissolve the crude product.
-
Ensure the solution is thoroughly cooled in an ice bath to minimize the solubility of the product.
-
Wash the collected crystals with a minimal amount of ice-cold solvent.
-
The filtrate (mother liquor) can be concentrated to obtain a second crop of crystals, which may be of slightly lower purity.[2]
-
Column Chromatography
Problem 1: Poor separation of the product from impurities.
-
Possible Cause: The mobile phase polarity is not optimized, or the column is overloaded.
-
Solution:
-
Optimize the mobile phase: Use TLC to test different solvent systems. Aim for an Rf value of 0.2-0.4 for your product. A common starting point is a gradient of ethyl acetate in hexanes.[1]
-
Reduce the sample load: As a general rule, the amount of crude material should be about 1-2% of the weight of the silica gel.
-
Try a different stationary phase: If your compound is basic, consider using alumina or adding a small amount of triethylamine (0.1-1%) to the mobile phase to prevent tailing on silica gel.[1]
-
Problem 2: The product is not eluting from the column.
-
Possible Cause: The mobile phase is not polar enough.
-
Solution:
-
Gradually increase the polarity of the mobile phase. For example, if you are using an ethyl acetate/hexane mixture, increase the percentage of ethyl acetate.
-
If a significant increase in polarity is required, a small amount of a more polar solvent like methanol can be added to the mobile phase.
-
Problem 3: Cracks or channels appear in the silica gel bed.
-
Possible Cause: The column was not packed properly.
-
Solution:
-
Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry at any point.
-
Carefully add the mobile phase and sample to avoid disturbing the top of the silica bed.
-
Liquid-Liquid Extraction
Problem 1: An emulsion forms between the aqueous and organic layers.
-
Possible Cause: Vigorous shaking, especially with chlorinated solvents or when basic solutions are used to neutralize acidic extracts.
-
Solution:
-
Allow the separatory funnel to stand for some time.
-
Gently swirl the funnel instead of shaking vigorously.
-
Add a small amount of brine (saturated NaCl solution), which can help to break up the emulsion by increasing the ionic strength of the aqueous phase.
-
Filter the entire mixture through a pad of Celite®.
-
Problem 2: The product has low solubility in the extraction solvent.
-
Possible Cause: The chosen organic solvent is not suitable for the polarity of the pyrazolidinone product.
-
Solution:
-
Choose a more polar organic solvent. Common extraction solvents in order of increasing polarity include hexane, toluene, diethyl ether, ethyl acetate, and dichloromethane.
-
Perform multiple extractions with the chosen solvent to ensure complete transfer of the product to the organic phase.
-
Data Presentation
Table 1: Recrystallization Solvent Screening for a Hypothetical Pyrazolidinone Derivative
| Solvent System (v/v) | Yield (%) | Purity (%) (by HPLC) | Observations |
| Ethanol | 75 | 95.2 | Good crystal formation upon cooling. |
| Isopropanol | 80 | 92.5 | Slower crystallization, larger crystals. |
| Ethyl Acetate/Hexane (1:2) | 85 | 98.1 | Rapid crystallization, fine needles. |
| Toluene | 60 | 90.8 | Oiled out initially, then solidified. |
| Water | <10 | - | Insoluble. |
Table 2: Column Chromatography Mobile Phase Optimization for a Hypothetical Pyrazolidinone Derivative
| Mobile Phase (Ethyl Acetate/Hexane, v/v) | Rf of Product | Rf of Main Impurity | Separation Factor (α) | Purity of Isolated Product (%) |
| 20:80 | 0.45 | 0.55 | 1.22 | 90.3 |
| 30:70 | 0.35 | 0.48 | 1.37 | 96.8 |
| 40:60 | 0.25 | 0.40 | 1.60 | 99.2 |
| 50:50 | 0.18 | 0.32 | 1.78 | 99.5 |
Experimental Protocols
Protocol 1: Recrystallization of a Crude Pyrazolidinone Product
-
Solvent Selection: In a small test tube, add about 20-30 mg of the crude product. Add a few drops of a potential recrystallization solvent and heat the mixture. A good solvent will dissolve the compound when hot but the compound will be sparingly soluble when cold. Test several solvents to find the most suitable one or a suitable solvent pair.
-
Dissolution: Place the crude pyrazolidinone product in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent while stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air dry them on a watch glass.
Protocol 2: Flash Column Chromatography of a Crude Pyrazolidinone Product
-
Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine a suitable mobile phase. A solvent system that gives the target pyrazolidinone an Rf value of approximately 0.3 is often a good starting point.[1] A common system is a mixture of ethyl acetate and hexanes.
-
Column Packing:
-
Secure a glass column vertically.
-
Add a small plug of cotton or glass wool to the bottom.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column, allowing the solvent to drain until it is level with the top of the silica.
-
Add another thin layer of sand on top of the silica bed.
-
-
Sample Loading: Dissolve the crude pyrazolidinone product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Carefully apply the sample to the top of the silica gel bed.
-
Elution: Begin eluting with the initial mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds from the column.
-
Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).
-
Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified pyrazolidinone product.
Visualizations
Caption: A general workflow for the purification of pyrazolidinone products.
Caption: A troubleshooting decision tree for low yield in recrystallization.
References
overcoming challenges in the synthesis of pyrazolidinone derivatives
Welcome to the Technical Support Center for the synthesis of pyrazolidinone derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimental work.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of pyrazolidinone derivatives, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is the yield of my pyrazolidinone synthesis consistently low?
Answer: Low yields in pyrazolidinone synthesis can be attributed to several factors, from reaction conditions to the purity of starting materials. Below are common causes and troubleshooting strategies.
-
Incomplete Reactions: The reaction may not have reached completion.
-
Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Consider increasing the reaction time or temperature. For instance, some reactions that are sluggish at room temperature may proceed to completion with heating.[1]
-
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly impact the yield.
-
Solution: A systematic optimization of reaction conditions is recommended. The table below summarizes the impact of different solvents and catalysts on the yield of certain pyrazolidinone syntheses.
-
| Starting Materials | Solvent | Catalyst/Base | Temperature | Reaction Time | Yield (%) | Reference |
| Methylene aroyl propionic acid and hydrazine hydrate | Ethanol | NaHCO3 | Reflux | 12 hr | 73 | |
| Methylene aroyl propionic acids and phenyl hydrazine | Ethanol | Acetic acid, NaHCO3 | Reflux | 15 hr | - | |
| Substituted hydrazide and diethyl malonate | - | - | - | - | 41 | [2] |
| N-Cbz-(S)-3-phenylalanine derivative and hydrazine hydrate | CH2Cl2 | - | - | - | 57 | [1] |
| N-Cbz-(S)-3-phenylalanine derivative and methylhydrazine | CH2Cl2 | - | - | - | 25 (isomer 14), 18 (isomer 14'), 10 (isomer 15) | [1] |
-
Side Reactions and Byproduct Formation: The formation of unintended products can consume starting materials and reduce the yield of the desired pyrazolidinone.
-
Solution: Adjusting the stoichiometry of the reactants can sometimes minimize side reactions. A slight excess of one reactant may be necessary to drive the reaction to completion, but a large excess can lead to byproduct formation.
-
-
Purity of Starting Materials: Impurities in the starting materials can interfere with the reaction.
-
Solution: Ensure that all reactants and solvents are of high purity. If necessary, purify starting materials by recrystallization or chromatography before use.
-
Question 2: I am observing the formation of multiple products, including regioisomers. How can I improve the selectivity of my reaction?
Answer: The formation of regioisomers is a common challenge, especially when using unsymmetrical hydrazines.
-
Controlling Regioselectivity: The nucleophilicity of the two nitrogen atoms in a substituted hydrazine can be different, leading to the formation of two different pyrazolidinone products.
-
Solution: The choice of reaction conditions can influence regioselectivity. For example, in the synthesis of certain pyrazolidinones from a β-hydroxy ester and methylhydrazine, two regioisomers were formed.[1] Altering the solvent or temperature may favor the formation of one isomer over the other. It is also beneficial to consult the literature for specific examples that are structurally similar to your target molecule to find conditions that have been shown to be regioselective.
-
Question 3: I am having difficulty purifying my pyrazolidinone product. What are the recommended purification techniques?
Answer: Purification can be challenging due to the presence of unreacted starting materials, byproducts, or regioisomers.
-
Recrystallization: This is often the most effective method for purifying solid pyrazolidinone derivatives.
-
Procedure: Dissolve the crude product in a minimum amount of a hot solvent in which the product is soluble, and then allow the solution to cool slowly. The desired compound should crystallize out, leaving impurities in the solution. Ethanol is a commonly used solvent for the recrystallization of pyrazolidinone derivatives.
-
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, such as regioisomers, column chromatography is a powerful technique.
-
Procedure: A silica gel column is typically used. The choice of the mobile phase (eluent) is critical. A gradient of solvents with increasing polarity, such as a mixture of hexane and ethyl acetate, is often effective.
-
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for pyrazolidinone synthesis?
A1: Common synthetic routes to pyrazolidinones include the reaction of α,β-unsaturated esters with hydrazines, or the cyclization of β-hydrazinopropanoic acids.[1] Another approach involves the reaction of β-hydroxy esters with hydrazines.[1] For the synthesis of pyrazolidine-3,5-diones, a common method is the reaction of substituted hydrazides with diethyl malonate.[2]
Q2: How can I confirm the structure of my synthesized pyrazolidinone derivative?
A2: A combination of spectroscopic techniques is typically used for structural confirmation. These include:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): Provides detailed information about the chemical structure and connectivity of atoms.
-
Infrared (IR) spectroscopy: Helps to identify characteristic functional groups present in the molecule, such as carbonyl (C=O) and N-H bonds.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern.
Q3: What are some of the known biological activities of pyrazolidinone derivatives?
A3: Pyrazolidinone derivatives have been shown to exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery. Some of the notable activities include:
-
Anti-inflammatory activity: Many pyrazolidinone derivatives act as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[3][4]
-
Neuroprotective effects: Certain pyrazolidinone derivatives have shown potential in models of neuroinflammation and neurodegenerative diseases like Alzheimer's disease.[3][5][6] They may exert these effects through various mechanisms, including the inhibition of enzymes like monoacylglycerol lipase (MAGL) and targeting pathways involved in the aggregation of amyloid-β and tau proteins.[3][5]
-
Antimicrobial activity: Some pyrazolidinone derivatives have been reported to have antibacterial and antifungal properties.
Experimental Protocols
Protocol 1: Synthesis of 4-benzoyl-methyl-pyrazolidin-3-one
This protocol is adapted from a procedure for the synthesis of pyrazolidin-3-one derivatives.
-
To a solution of methylene aroyl propionic acid (0.1 mole) in ethanol (25 mL), add hydrazine hydrate (0.1 mole) and sodium bicarbonate (0.5 g).
-
Reflux the reaction mixture for 12 hours.
-
After completion of the reaction (monitored by TLC), concentrate the mixture under reduced pressure.
-
Pour the concentrated residue into cold water to precipitate the crude product.
-
Collect the solid by filtration and purify by recrystallization from ethanol.
Protocol 2: Synthesis of a 1,2-disubstituted pyrazolidin-3-one derivative
This protocol describes a general method for the N(2)-alkylation of a pyrazolidin-3-one.[1]
-
To a solution of the N(1)-substituted pyrazolidin-3-one in dimethylformamide (DMF), add potassium carbonate (K₂CO₃).
-
Add the primary alkyl halide to the mixture.
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Below are diagrams illustrating key concepts related to the synthesis and biological activity of pyrazolidinone derivatives.
Caption: A generalized workflow for the synthesis and purification of pyrazolidinone derivatives.
Caption: Mechanism of anti-inflammatory action of pyrazolidinone derivatives via COX inhibition.
Caption: Potential mechanism of pyrazolidinone derivatives in the NF-κB signaling pathway.
References
- 1. scispace.com [scispace.com]
- 2. Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione [jscimedcentral.com]
- 3. Exploring pyrazolidinone and pyrazolidinedione scaffolds for Alzheimer's therapy: multitarget COX-2 inhibitors with anti-amyloid β, anti-tau, antioxidant, and neuroprotective activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Pyrazolopyridine Inhibitors of Monoacylglycerol Lipase for the Treatment of Neurodegenerative Diseases and Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-Pyrazolidinone Hydrochloride Synthesis
Welcome to the technical support center for the synthesis and optimization of 3-Pyrazolidinone hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare 3-Pyrazolidinone?
A1: 3-Pyrazolidinone can be synthesized through several key pathways. The most common methods involve the cyclization of a C3 carboxylic acid derivative with hydrazine. Key starting materials include:
-
β-Propiolactone and Hydrazine: This method involves the reaction of β-propiolactone with hydrazine to form a hydrazide intermediate, which is then cyclized.[1]
-
α,β-Unsaturated Esters and Hydrazine: A general and straightforward route involves heating α,β-unsaturated esters, such as ethyl acrylate, with an excess of hydrazine hydrate.[2]
-
β-Hydroxypropionic Acid and Hydrazine: This "one-pot" reaction involves heating a β-hydroxypropionic acid with a hydrazine, often in the presence of an acid catalyst, to yield the corresponding 3-pyrazolidinone.[3]
Q2: How is the hydrochloride salt of 3-Pyrazolidinone typically formed?
A2: The hydrochloride salt is generally prepared by treating the synthesized 3-Pyrazolidinone free base with a source of hydrochloric acid. This is a standard salt formation reaction that improves the compound's stability and solubility in aqueous media. The process usually involves dissolving the free base in a suitable organic solvent and then adding a solution of HCl (e.g., HCl in ethanol or isopropanol) to precipitate the hydrochloride salt.
Q3: What are the critical reaction parameters to control during the synthesis?
A3: Several parameters are crucial for optimizing the yield and purity of this compound:
-
Temperature: The reaction temperature significantly influences the rate of both the initial hydrazide formation and the subsequent cyclization. For instance, some procedures recommend heating at temperatures between 100 to 160°C.[3]
-
Reaction Time: Sufficient reaction time is necessary for the reaction to go to completion. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) is recommended.
-
Stoichiometry of Reactants: The molar ratio of the hydrazine to the carboxylic acid derivative can impact the yield. An excess of one reactant may be used to drive the reaction to completion.[3]
-
Solvent: The choice of solvent is important. High-boiling inert organic solvents like xylene or toluene are often used for the cyclization step.[1]
-
Catalyst: An acid dehydration catalyst, such as p-toluenesulfonic acid or methanesulfonic acid, is often employed to facilitate the cyclization by removing water.[1]
Q4: What are some potential impurities that can form during the synthesis?
A4: Impurities can arise from side reactions or incomplete reactions. Common impurities in hydrazine-based syntheses of heterocyclic compounds may include:
-
Unreacted Starting Materials: Residual hydrazine or the starting carboxylic acid derivative.
-
Polymerization Products: β-Propiolactone and α,β-unsaturated esters can be prone to polymerization under certain conditions.
-
Hydrazide Intermediate: Incomplete cyclization will result in the presence of the 3-hydrazinopropanoic acid hydrazide intermediate.
-
Side-products from Hydrazine: Hydrazine can undergo side reactions, especially at elevated temperatures.
Q5: What analytical methods are suitable for characterizing this compound?
A5: A combination of spectroscopic and chromatographic methods is typically used:
-
Infrared (IR) Spectroscopy: To identify the key functional groups, such as the carbonyl (C=O) and N-H bonds of the pyrazolidinone ring.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the final product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and quantify any impurities. A reversed-phase HPLC method with UV detection is a common approach for analyzing pyrazolidinone and related compounds.[4][5][6]
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of this compound.
Problem 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Verify Reaction Time and Temperature: Ensure the reaction has been allowed to proceed for a sufficient amount of time at the optimal temperature. Monitor the reaction progress using TLC. Consider extending the reaction time or increasing the temperature within the recommended range.[3] - Check Catalyst Activity: If using an acid catalyst, ensure it is fresh and active. |
| Suboptimal Reaction Conditions | - Review Stoichiometry: Check the molar ratios of your reactants. An inappropriate ratio can lead to poor conversion. - Solvent Choice: The solvent should be appropriate for the reaction temperature and inert to the reactants. Ensure the solvent is dry if moisture-sensitive reagents are used. |
| Product Loss During Work-up | - Check Extraction Efficiency: Your product may have some solubility in the aqueous layer. Consider performing additional extractions of the aqueous phase. - Optimize Purification: If purifying by recrystallization, ensure the chosen solvent system is optimal for precipitating the product while leaving impurities in solution. |
Problem 2: Product is an Oil or Tar Instead of a Crystalline Solid
| Potential Cause | Suggested Solution |
| Presence of Impurities | - Analyze Crude Product: Use TLC or ¹H NMR to identify the presence of significant impurities that may be inhibiting crystallization. - Purification: Consider purifying the crude product using column chromatography before attempting crystallization. |
| Residual Solvent | - Thorough Drying: Ensure all residual solvent has been removed from the product under high vacuum. |
| Incorrect pH during Work-up | - Adjust pH: The pH of the aqueous solution during extraction can significantly affect the form of the product. Ensure the pH is appropriately adjusted to isolate the free base before salt formation. |
Problem 3: Final Product is Impure
| Potential Cause | Suggested Solution |
| Incomplete Reaction or Side Reactions | - Optimize Reaction Conditions: Refer to the optimization table below to select conditions that minimize side product formation. - Monitor Reaction: Use TLC to monitor for the formation of byproducts. |
| Ineffective Purification | - Recrystallization: Experiment with different solvent systems for recrystallization to improve the removal of specific impurities. - Column Chromatography: If recrystallization is ineffective, purify the compound using silica gel column chromatography with an appropriate eluent system. |
| Degradation of Product | - Check Stability: 3-Pyrazolidinone and its salts may be sensitive to heat, light, or air. Store the product under appropriate conditions (e.g., in a cool, dark place under an inert atmosphere). |
Experimental Protocols
General Protocol for the Synthesis of 3-Pyrazolidinone from Ethyl Acrylate and Hydrazine Hydrate
This protocol is a general guideline and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl acrylate (1.0 eq).
-
Addition of Hydrazine: Slowly add an excess of hydrazine hydrate (e.g., 3-5 eq) to the flask. The reaction is often exothermic, so addition should be controlled, and cooling may be necessary.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by TLC.
-
Solvent Removal: After the reaction is complete, remove the excess hydrazine hydrate and any solvent under reduced pressure.
-
Purification of Free Base: The crude 3-Pyrazolidinone can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol).
-
Hydrochloride Salt Formation: Dissolve the purified 3-Pyrazolidinone free base in a minimal amount of a suitable solvent (e.g., ethanol). Add a solution of hydrochloric acid in an organic solvent (e.g., ethanolic HCl) dropwise until precipitation is complete.
-
Isolation: Collect the precipitated this compound by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Data Presentation
Table 1: Hypothetical Data for Optimizing Reaction Conditions
The following table illustrates how quantitative data for reaction optimization could be presented. Note: This is a representative table; actual values would need to be determined experimentally.
| Entry | Solvent | Temperature (°C) | Time (h) | Hydrazine (eq) | Yield (%) | Purity (HPLC, %) |
| 1 | Ethanol | Reflux | 4 | 3 | 65 | 92 |
| 2 | Ethanol | Reflux | 8 | 3 | 75 | 95 |
| 3 | Toluene | 110 | 8 | 3 | 72 | 94 |
| 4 | Ethanol | Reflux | 8 | 5 | 82 | 96 |
| 5 | Neat | 100 | 6 | 5 | 85 | 97 |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic for Low Product Yield
Caption: Troubleshooting flowchart for low yield in synthesis.
References
- 1. US2743279A - Process of preparing 3-pyrazolidones - Google Patents [patents.google.com]
- 2. scispace.com [scispace.com]
- 3. EP0054002A1 - Process for the preparation of 3-pyrazolidinones, and their use in photographic developing baths - Google Patents [patents.google.com]
- 4. Furazolidone Analyzed by HPLC - AppNote [mtc-usa.com]
- 5. bcc.bas.bg [bcc.bas.bg]
- 6. ingenieria-analitica.com [ingenieria-analitica.com]
Technical Support Center: Catalyst Selection for Reactions Involving 3-Pyrazolidinone Hydrochloride
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection for reactions involving 3-Pyrazolidinone hydrochloride. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound where catalyst selection is critical?
A1: The most common and critical reactions include N-arylation and C-H activation/annulation. N-arylation is crucial for the synthesis of 1-aryl-3-pyrazolidinones, a core scaffold in many pharmaceutical compounds. C-H activation and annulation reactions allow for the further functionalization and construction of fused heterocyclic systems.
Q2: I am using this compound. Do I need to add a base to my reaction?
A2: Yes, the hydrochloride salt of 3-Pyrazolidinone is acidic. For most catalytic reactions, particularly N-arylation, the free base form of the pyrazolidinone is required to act as a nucleophile. Therefore, a base must be added to the reaction mixture to neutralize the hydrochloride and generate the active nucleophile in situ. The choice of base is critical and can influence the reaction outcome. Common bases include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), potassium phosphate (K₃PO₄), and organic bases like triethylamine (Et₃N).
Q3: Which catalyst systems are recommended for the N-arylation of this compound?
A3: Both palladium and copper-based catalyst systems are widely used for the N-arylation of pyrazolidinones.
-
Palladium Catalysts: Palladium complexes with bulky electron-rich phosphine ligands are highly effective. A common choice is a combination of a palladium precursor like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) with a ligand such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl). These catalysts are known for their high activity and broad substrate scope, even with less reactive aryl chlorides.[1][2]
-
Copper Catalysts: Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, is a more classical and cost-effective approach.[3] Typical systems involve a copper(I) source, such as copper(I) iodide (CuI) or copper(I) oxide (Cu₂O), along with a ligand.[4][5] 1,10-Phenanthroline is a commonly used ligand in these reactions.[4] Copper-catalyzed reactions may require higher temperatures compared to palladium-catalyzed ones.[3]
Q4: How do I choose between a palladium and a copper catalyst for my N-arylation reaction?
A4: The choice depends on several factors:
-
Cost: Copper catalysts are generally more economical than palladium catalysts.
-
Reaction Conditions: Palladium-catalyzed reactions often proceed under milder conditions (lower temperatures) and may have a broader tolerance for functional groups.[6]
-
Substrate Scope: Palladium catalysts with advanced ligands can often couple a wider range of aryl halides, including challenging aryl chlorides.[1]
-
Green Chemistry: The use of more abundant and less toxic metals like copper can be considered a greener approach.
Q5: What are the key parameters to optimize for a successful catalytic reaction with this compound?
A5: Key parameters to optimize include:
-
Catalyst and Ligand: The choice and loading of the catalyst and ligand are crucial.
-
Base: The type and stoichiometry of the base can significantly impact the reaction rate and yield.
-
Solvent: The solvent should be chosen based on the solubility of the reactants and the temperature requirements of the reaction. Common solvents include toluene, dioxane, and DMF.
-
Temperature: The optimal temperature will depend on the specific catalyst system and substrates.
-
Reaction Time: The reaction progress should be monitored (e.g., by TLC or LC-MS) to determine the optimal reaction time.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive Catalyst: The catalyst may have been oxidized or poisoned. | - Use a fresh batch of catalyst and ligand. - Ensure an inert atmosphere (e.g., nitrogen or argon) if the catalyst is air-sensitive. - Purify starting materials to remove potential catalyst poisons like sulfur compounds.[7] |
| Insufficient Base: The hydrochloride salt was not fully neutralized, or the base is not strong enough. | - Increase the equivalents of the base. - Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄). | |
| Incorrect Solvent: Poor solubility of reactants or catalyst. | - Screen different solvents. For example, if using a non-polar solvent like toluene, try a more polar aprotic solvent like DMF or dioxane. | |
| Low Reaction Temperature: The reaction may require more thermal energy to proceed. | - Gradually increase the reaction temperature while monitoring for side product formation. | |
| Formation of Side Products | Homocoupling of Aryl Halide: A common side reaction in cross-coupling chemistry. | - Use a lower catalyst loading. - Optimize the ligand-to-metal ratio. |
| Decomposition of Starting Material or Product: The reaction conditions may be too harsh. | - Lower the reaction temperature. - Reduce the reaction time. | |
| Catalyst Deactivation | Poisoning: Impurities in the starting materials or solvent can poison the catalyst. | - Use high-purity reagents and solvents.[8] - Perform a pre-treatment of the starting materials if impurities are suspected. |
| Sintering: Agglomeration of the catalyst at high temperatures, leading to loss of active surface area. | - Operate at the lowest effective temperature.[9] - Consider using a supported catalyst to improve thermal stability. | |
| Leaching: For heterogeneous catalysts, the active metal may leach into the solution. | - Analyze the reaction mixture for the presence of the leached metal. - Choose a more robust support or a different immobilization technique.[8] |
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the N-arylation of pyrazolidinone derivatives.
Table 1: Palladium-Catalyzed N-Arylation of Pyrazolidinones
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aryl Bromide | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | NaOt-Bu | Toluene | 80 | 24 | 70-90 |
| Aryl Chloride | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ | t-BuOH | 100 | 12 | 80-95 |
| Heteroaryl Chloride | Pd/keYPhos (0.8) | keYPhos (1.5) | LiOt-Bu | n-Heptane | 50 | 12 | 75-90[2] |
Table 2: Copper-Catalyzed N-Arylation of Pyrazolidinones
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aryl Iodide | CuI (5) | 1,10-Phenanthroline (10) | K₂CO₃ | DMF | 120 | 24 | 70-85 |
| Aryl Bromide | Cu₂O (25) | 1,10-Phenanthroline (60) | K₂CO₃ | Toluene | 150 | 17 | 91[4] |
| Aryl Iodide | CuO/AB (5) | None | KOt-Bu | Toluene | 180 | 18 | 92[5] |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed N-Arylation of this compound
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the aryl halide (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Add the anhydrous solvent (e.g., toluene or dioxane) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Protocol 2: General Procedure for Copper-Catalyzed N-Arylation of this compound
-
To a reaction vessel, add this compound (1.0 equiv.), the aryl halide (1.1 equiv.), the copper catalyst (e.g., CuI, 5-10 mol%), the ligand (e.g., 1,10-phenanthroline, 10-20 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Add the solvent (e.g., DMF or toluene).
-
Heat the reaction mixture to the desired temperature (e.g., 110-150 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with an organic solvent.
-
Filter the mixture and wash the filtrate with aqueous ammonia solution to remove copper salts, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the product by column chromatography.
Visualizations
Caption: A decision workflow for selecting between Palladium and Copper catalysts for the N-arylation of this compound.
Caption: A troubleshooting workflow for addressing low or no product yield in catalytic reactions of this compound.
References
- 1. Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
Technical Support Center: Managing Impurities in 3-Pyrazolidinone Hydrochloride Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Pyrazolidinone hydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during synthesis and purification.
Troubleshooting Guides
Issue: Low Yield of this compound in the Reaction of Ethyl Acrylate and Hydrazine
Q1: My reaction yield is consistently low when synthesizing 3-Pyrazolidinone from ethyl acrylate and hydrazine. What are the potential causes and how can I improve it?
A1: Low yields in this synthesis can stem from several factors, primarily related to reaction conditions and the formation of side products. Here are the key areas to investigate:
-
Reaction Temperature: The reaction of hydrazine with ethyl acrylate is temperature-sensitive. At temperatures below 200°C, the formation of N-alkylated side products is more prevalent, which consumes the starting materials and reduces the yield of the desired 3-Pyrazolidinone.[1] It is crucial to maintain the recommended reaction temperature to favor the cyclization reaction over side reactions.
-
Stoichiometry of Reactants: The molar ratio of hydrazine to ethyl acrylate is critical. An excess of ethyl acrylate can lead to the formation of di-substituted by-products where both nitrogen atoms of hydrazine are alkylated. Conversely, a large excess of hydrazine might be necessary to drive the reaction towards the mono-substituted intermediate that cyclizes to the desired product.
-
Side Reactions: The primary competing reactions are the formation of 1-(alkoxycarbonylethyl)pyrazolidin-3-one, 2-(alkoxycarbonylethyl)pyrazolidin-3-one, and 1,2-bis(alkoxycarbonylethyl)pyrazolidin-3-one.[1] These impurities arise from the reaction of the initial product or intermediates with additional molecules of ethyl acrylate.
-
Work-up and Isolation: Product loss can occur during the work-up and purification steps. Ensure efficient extraction of the product and minimize losses during recrystallization by using an appropriate solvent system and optimized conditions.
To improve the yield, consider the following troubleshooting steps:
-
Optimize Reaction Temperature: Carefully control the reaction temperature, aiming for the optimal range cited in established protocols (typically above 200°C for the direct reaction, though this can be lower with a two-step process involving isolation of the hydrazide intermediate).
-
Adjust Reactant Ratio: Experiment with the stoichiometry, often using an excess of hydrazine hydrate to favor the formation of the mono-adduct.
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of starting materials and the formation of the product and by-products. This can help in determining the optimal reaction time.
-
Purification Strategy: Employ a suitable purification method, such as recrystallization from a solvent system like ethanol/water or isopropanol, to effectively separate the desired product from the side products.
Issue: Presence of Impurities in this compound Synthesized from β-Propiolactone
Q2: I am synthesizing this compound using β-propiolactone and hydrazine, and I am observing impurities in my final product. What are the likely impurities and how can I minimize them?
A2: The synthesis of 3-Pyrazolidinone from β-propiolactone and hydrazine is a common route. However, impurities can arise from the starting materials and side reactions.
-
Hydrolysis of β-Propiolactone: β-propiolactone is susceptible to hydrolysis, especially in the presence of water, to form 3-hydroxypropionic acid.[2][3][4][5] This is a common impurity if the reaction is not carried out under anhydrous conditions or if the β-propiolactone starting material has degraded.
-
Unreacted Starting Materials: Incomplete reaction can lead to the presence of residual hydrazine or β-propiolactone in the product.
-
Polymerization: β-propiolactone can undergo polymerization, especially in the presence of certain catalysts or at elevated temperatures, leading to polymeric impurities that can be difficult to remove.
To minimize these impurities, the following measures are recommended:
-
Use High-Purity Starting Materials: Ensure the β-propiolactone is of high purity and has not degraded. It is advisable to use freshly opened or properly stored material.
-
Control Reaction Conditions: Carry out the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the reaction vessel. The temperature should be carefully controlled to avoid polymerization.
-
Purification: After the reaction, a robust purification step is essential. Recrystallization is a common and effective method. The hydrochloride salt of 3-Pyrazolidinone has different solubility properties than the free base, which can be exploited for purification.
Frequently Asked Questions (FAQs)
Synthesis and Impurity Formation
Q3: What are the main synthetic routes for this compound?
A3: The two most common and straightforward synthetic routes for 3-Pyrazolidinone are:
-
From α,β-Unsaturated Esters: This method involves the reaction of an α,β-unsaturated ester, such as ethyl acrylate, with hydrazine hydrate. The reaction typically proceeds through a Michael addition followed by an intramolecular cyclization.
-
From β-Lactones: This route utilizes the reaction of a β-lactone, most commonly β-propiolactone, with hydrazine. This reaction also proceeds via nucleophilic attack of hydrazine on the lactone ring, followed by cyclization.
Q4: What is the mechanism of formation for the N-alkylated impurities in the synthesis from ethyl acrylate and hydrazine?
A4: The N-alkylated impurities are formed through a competing Michael addition reaction. Hydrazine has two nucleophilic nitrogen atoms. The initial desired reaction is the addition of one nitrogen atom to the ethyl acrylate. However, the resulting intermediate, or the final 3-Pyrazolidinone product itself, can act as a nucleophile and react with another molecule of ethyl acrylate. This leads to the formation of mono- and di-alkylated by-products on the nitrogen atoms of the pyrazolidinone ring.[1]
dot
References
- 1. Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Recent advances in biological production of 3-hydroxypropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Production of 3-hydroxypropionic acid from glycerol by acid tolerant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Hydroxypropionic acid | C3H6O3 | CID 68152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Reactions of β-Propiolactone with Nucleobase Analogues, Nucleosides, and Peptides: IMPLICATIONS FOR THE INACTIVATION OF VIRUSES - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Purity of Synthesized Pyrazolidinone Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of synthesized pyrazolidinone compounds. The following information is designed to help you increase the purity of your target molecules, ensuring the reliability of your research and the quality of potential drug candidates.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in pyrazolidinone synthesis?
Common impurities can include:
-
Unreacted Starting Materials: Such as hydrazine derivatives and α,β-unsaturated esters or acids.
-
Side Products: Formation of structural isomers, dimers, or trimers can occur. For instance, in the synthesis of Edaravone, degradation products and other related impurities have been identified.[1][2]
-
Reagents and Catalysts: Residual acids, bases, or metal catalysts used in the synthesis.
-
Solvents: Residual solvents from the reaction or initial extraction steps.
Q2: What are the primary methods for purifying pyrazolidinone compounds?
The most effective and commonly used purification techniques for pyrazolidinone derivatives are:
-
Recrystallization: A highly effective method for purifying solid compounds, capable of yielding high-purity products.[3][4]
-
Column Chromatography: A versatile technique for separating compounds based on their polarity, useful for removing closely related impurities and for purifying non-crystalline materials.[2][3][5]
-
Liquid-Liquid Extraction: Often used as an initial purification step to remove water-soluble impurities and unreacted reagents from the crude reaction mixture.
Troubleshooting Guides
Recrystallization
Recrystallization is a powerful technique for achieving high purity of solid pyrazolidinone compounds. Success depends heavily on selecting the appropriate solvent and controlling the cooling process.
Common Issues and Solutions:
| Issue | Potential Cause | Solution |
| Compound does not dissolve in the hot solvent. | The solvent is not suitable for your compound. | Select a different solvent or use a solvent mixture. The ideal solvent should dissolve the compound when hot but not when cold. |
| Compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of your compound, or the solution is cooling too rapidly. | Use a lower-boiling point solvent. Allow the solution to cool more slowly by insulating the flask. |
| No crystals form upon cooling. | Too much solvent was used, or the solution is not sufficiently supersaturated. | Boil off some of the solvent to concentrate the solution and then allow it to cool again. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound. |
| Low recovery of the purified compound. | The compound has significant solubility in the cold solvent, or some product was lost during transfer. | Cool the solution in an ice bath to minimize solubility. To recover more product, you can concentrate the mother liquor and cool it again to obtain a second crop of crystals. |
| Crystals are still impure after recrystallization. | The cooling was too rapid, trapping impurities within the crystal lattice, or the chosen solvent is not optimal. | Ensure slow cooling to allow for selective crystallization. A second recrystallization step may be necessary to achieve the desired purity. Washing the collected crystals with a small amount of cold solvent can remove adhering impurities. |
Column Chromatography
Column chromatography is particularly useful for separating mixtures of pyrazolidinone compounds that are difficult to purify by recrystallization, such as isomers or non-crystalline oils.
Common Issues and Solutions:
| Issue | Potential Cause | Solution |
| Poor separation of compounds (overlapping bands). | The mobile phase (eluent) is too polar or not polar enough. The column may be poorly packed or overloaded. | Optimize the solvent system using Thin Layer Chromatography (TLC) first. A gradient elution (gradually increasing the polarity of the mobile phase) can improve separation. Ensure the column is packed uniformly without cracks or channels. Load a smaller amount of the crude material onto the column. |
| The compound is not eluting from the column. | The mobile phase is not polar enough to move the compound. | Gradually increase the polarity of the mobile phase. For very polar compounds, a small percentage of a more polar solvent like methanol may be needed. |
| Streaking or tailing of bands. | The compound is interacting too strongly with the stationary phase (e.g., silica gel), or the sample is not sufficiently soluble in the mobile phase. | Add a small amount of a modifier to the eluent. For example, if your compound is acidic, adding a trace of acetic acid can help. For basic compounds, a small amount of triethylamine may be beneficial. Ensure the sample is fully dissolved before loading. |
| Difficulty separating structural isomers. | Isomers have very similar polarities. | Use a longer column for better resolution. Employ a very slow gradient of the mobile phase. Consider using a different stationary phase (e.g., alumina instead of silica gel) or a specialized chiral column if separating enantiomers. |
Data Presentation: Purity Enhancement of a Pyrazolidinone Compound
The following table summarizes representative data on the purity improvement of a pyrazolidinone compound, Edaravone, using a crystallization-based purification strategy.
| Purification Stage | Purity Level (%) |
| Crude Product (after synthesis) | Not specified |
| After First Crystallization | >99.0% |
| After Recrystallization | 99.95% |
This data is based on a continuous flow production process for Edaravone.
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude pyrazolidinone compound in various solvents at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but show low solubility when cold. Common solvents to test include ethanol, methanol, ethyl acetate, and toluene, or mixtures thereof.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath for at least 30 minutes.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.
Protocol 2: General Column Chromatography Procedure
-
Stationary Phase Preparation: Select a column of appropriate size. Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., hexane or a hexane/ethyl acetate mixture).
-
Column Packing: Pour the slurry into the column and allow the solvent to drain, tapping the column gently to ensure even packing and remove air bubbles. Add a thin layer of sand on top of the silica gel to protect the surface.
-
Sample Loading: Dissolve the crude pyrazolidinone compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Carefully apply the sample to the top of the silica gel.
-
Elution: Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing it if necessary.
-
Fraction Collection: Collect the eluting solvent in a series of fractions (e.g., in test tubes).
-
Analysis and Isolation: Analyze the collected fractions using TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified pyrazolidinone compound.
Visualizations
Caption: A general workflow for the purification of pyrazolidinone compounds.
Caption: Troubleshooting logic for pyrazolidinone recrystallization.
References
Technical Support Center: Troubleshooting Unexpected Results in Heterocyclic Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of heterocyclic compounds. It is intended for researchers, scientists, and drug development professionals to help diagnose and resolve unexpected results in their experiments.
General Troubleshooting
Q1: My reaction is resulting in a low yield or a complex mixture of products. What are the general factors I should consider?
A1: Low yields and complex product mixtures in heterocyclic synthesis can often be attributed to several key factors. A systematic approach to troubleshooting is crucial for identifying the root cause.[1][2] Common areas to investigate include:
-
Purity of Starting Materials and Solvents: Impurities can lead to unwanted side reactions and incomplete conversions. Always use reagents and solvents of appropriate purity and ensure solvents are dry when necessary, as many reactions are sensitive to moisture.[1][2]
-
Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters that often require optimization for specific substrates.[1]
-
Stoichiometry of Reactants: An incorrect ratio of reactants can result in the incomplete conversion of the limiting reagent.[1]
-
Atmospheric Conditions: For reactions sensitive to oxygen or moisture, employing proper inert atmosphere techniques (e.g., using nitrogen or argon) is essential.[2]
-
Inefficient Mixing: In heterogeneous reactions, inadequate stirring can lead to poor reaction rates and lower yields.[2]
-
Product Decomposition: The desired product may be unstable under the reaction or workup conditions. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help detect product degradation.[2]
Indole Synthesis
FAQs: Fischer Indole Synthesis
Q1: Why is my Fischer indole synthesis failing or giving a low yield?
A1: Several factors can contribute to the failure or low yield of a Fischer indole synthesis. These include:
-
Substituent Effects: Electron-donating groups on the arylhydrazine can weaken the N-N bond, leading to cleavage as a side reaction instead of the desired cyclization.[3] Conversely, strong electron-withdrawing groups on the aniline can deactivate the ring, making cyclization more difficult.
-
Steric Hindrance: Bulky substituents on either the arylhydrazine or the carbonyl compound can impede the reaction.
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst (e.g., ZnCl₂, PPA, HCl, H₂SO₄) are critical and often need to be empirically optimized.[3]
-
Reaction Conditions: The reaction is highly sensitive to temperature and reaction time.[3]
Q2: I am observing significant side product formation. What are the likely side reactions?
A2: Common side reactions in the Fischer indole synthesis include:
-
N-N Bond Cleavage: This is a major competing pathway, especially with electron-donating substituents, leading to byproducts like aniline derivatives.[3]
-
Aldol Condensation: Aldehydes and ketones with α-hydrogens can undergo self-condensation under acidic conditions.[3]
-
Friedel-Crafts Type Reactions: The acidic conditions can promote unwanted reactions with other aromatic rings present in the molecule.[3]
Troubleshooting Guide: Bischler-Möhlau Indole Synthesis
Q1: My Bischler-Möhlau synthesis is giving a low yield and unpredictable regiochemistry. What can I do?
A1: The Bischler-Möhlau synthesis is known for its harsh reaction conditions, which can lead to low yields and a mixture of 2-aryl and 3-aryl indole regioisomers.[4][5] To address these issues, consider the following:
-
Milder Reaction Conditions: Recent studies have shown that using lithium bromide as a catalyst or employing microwave irradiation can lead to milder reaction conditions and improved yields.[4]
-
Substrate Dependent Pathways: The reaction mechanism is complex and highly dependent on the substrates used.[5] Isotopic labeling studies can help elucidate the dominant pathway for your specific system.[5] It is often a good practice to start with small-scale trial reactions to optimize conditions for your particular substrates.
Troubleshooting Workflow: Low Yield in Indole Synthesis
Caption: A logical workflow for troubleshooting low yields in indole synthesis.
Pyridine Synthesis
FAQs: Hantzsch Pyridine Synthesis
Q1: My Hantzsch synthesis is resulting in a low yield of the desired 1,4-dihydropyridine.
A1: The classical Hantzsch synthesis can suffer from harsh reaction conditions, long reaction times, and consequently, low yields.[6] Consider these optimization strategies:
-
Catalysis: The use of a catalyst like p-toluenesulfonic acid (PTSA) in aqueous micelles under ultrasonic irradiation has been shown to significantly improve yields.[6]
-
Solvent-Free Conditions: In some cases, running the reaction neat (without a solvent) can be effective.[7]
-
Reaction Monitoring: Carefully monitor the reaction to avoid over-oxidation or decomposition of the dihydropyridine product.
Q2: I am getting unexpected byproducts in my Hantzsch reaction. What are they likely to be?
A2: The Hantzsch reaction can proceed through at least five different mechanistic pathways, which can lead to a variety of products.[6] Unexpected products can include 1,2-dihydropyridine isomers and various condensation byproducts.[7][8] A thorough reinvestigation of the reaction under different conditions and careful analysis of the product mixture can help to identify and minimize the formation of these byproducts.[7]
Data Presentation: Hantzsch Synthesis Optimization
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| None | Ethanol | Reflux | 12 | Low | [6] |
| PTSA | Aqueous Micelles | RT | 1 | 96 | [6] |
| None | None | RT | 72 | Good to Excellent | [7] |
Experimental Protocol: Aromatization of 1,4-Dihydropyridines
A common subsequent step in the Hantzsch synthesis is the aromatization of the initially formed dihydropyridine to the corresponding pyridine.
-
Dissolution: Dissolve the purified 1,4-dihydropyridine in a suitable solvent, such as acetic acid.
-
Oxidant Addition: Add an oxidizing agent portion-wise while monitoring the reaction by TLC. Common oxidants include nitric acid, chromium trioxide, or potassium permanganate. Milder and more efficient methods are continuously being developed to avoid low yields and side products.[6]
-
Workup: Once the oxidation is complete, neutralize the reaction mixture.
-
Extraction: Extract the pyridine product with an appropriate organic solvent.
-
Purification: Wash, dry, and concentrate the organic layer. The final product can be purified by distillation, crystallization, or column chromatography.
Pyrrole Synthesis
FAQs: Paal-Knorr Pyrrole Synthesis
Q1: I am observing a significant amount of a furan byproduct in my Paal-Knorr pyrrole synthesis. How can I avoid this?
A1: The formation of a furan byproduct is the most common side reaction in the Paal-Knorr synthesis, arising from the acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl compound.[1] To minimize this, careful control of the reaction's acidity is key. The reaction should be conducted under neutral or weakly acidic conditions.[9] Strongly acidic conditions (pH < 3) or the use of amine/ammonium hydrochloride salts will favor furan formation.[9]
Q2: My Paal-Knorr reaction is slow or incomplete. What are the contributing factors?
A2: Several factors can lead to a sluggish Paal-Knorr synthesis:
-
Less Reactive Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and react more slowly. Sterically hindered 1,4-dicarbonyl compounds or amines can also impede the reaction.[1]
-
Suboptimal Catalyst: The choice and amount of acid catalyst are crucial. While acidic conditions can accelerate the reaction, an inappropriate choice can lead to side reactions.[1]
-
Solvent Effects: The choice of solvent can significantly impact the reaction rate and yield. Water has been shown to be an effective medium for this reaction, often providing excellent yields without the need for a catalyst.[10]
Data Presentation: Solvent Effects on Paal-Knorr Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole
| Solvent | Temperature (°C) | Yield (%) |
| Water | 100 | 96 |
| Methanol | 65 | 95 |
| Ethanol | 78 | 93 |
| Ethyl Acetate | 77 | 90 |
| THF | 66 | 89 |
| Toluene | 110 | 87 |
| Acetone | 56 | 85 |
| Hexane | 69 | 75 |
| Chloroform | 62 | 75 |
| None | 25 | 25 |
| Data adapted from a study on the Paal-Knorr reaction in various solvents.[10] |
Troubleshooting Workflow: Paal-Knorr Side Product Formation
Caption: A workflow for minimizing furan byproduct in Paal-Knorr synthesis.
Quinoline Synthesis
FAQs: Skraup Quinoline Synthesis
Q1: My Skraup reaction is extremely exothermic and difficult to control. How can I manage this?
A1: The Skraup synthesis is notoriously vigorous.[8] To control the exotherm:
-
Use a Moderator: The addition of ferrous sulfate (FeSO₄) is crucial to moderate the reaction's exothermicity.[2][8]
-
Controlled Reagent Addition: Add reagents in the correct order: aniline, moderator, glycerol, and then slowly add sulfuric acid with cooling.[8]
-
Gradual Heating: Heat the mixture gently to initiate the reaction. Once it begins to boil, remove the heat source as the exotherm will sustain the reaction.[8]
Q2: I'm getting a low yield and a lot of tar formation. What are the common causes?
A2: Low yields and tar are common issues in the Skraup synthesis.[2] Key causes include:
-
Uncontrolled Reaction Temperature: Localized overheating leads to polymerization and charring.[2]
-
Suboptimal Reagent Ratios: Incorrect stoichiometry can lead to side reactions.[2]
-
Inefficient Mixing: Poor agitation can create hotspots.[2]
-
Difficult Work-up: The viscous, tarry mixture can make product extraction challenging.[2]
-
Substituent Effects: Electron-withdrawing groups on the aniline can deactivate the ring and reduce the yield.[11]
Experimental Protocol: Moderated Skraup Synthesis of Quinoline
-
Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a mechanical stirrer.
-
Reagent Addition: To the flask, add the aniline derivative, followed by anhydrous glycerol and a moderating agent like ferrous sulfate.[3]
-
Acid Addition: While stirring vigorously and cooling the flask in an ice bath, slowly and carefully add concentrated sulfuric acid through the condenser.[3]
-
Reaction: Gently heat the mixture to initiate the reaction. Once the exothermic reaction begins, remove the heat. After the initial vigor subsides, heat the mixture to reflux for the recommended time.[8]
-
Work-up: After cooling, carefully pour the reaction mixture into a large volume of water. Make the solution strongly basic with concentrated sodium hydroxide solution to neutralize the acid and liberate the quinoline base.[3]
-
Purification: The crude quinoline is often purified by steam distillation to separate it from non-volatile tars. The distillate is then extracted, dried, and distilled under reduced pressure.[3]
Advanced Troubleshooting Techniques
Experimental Protocol: LC-MS for Reaction Monitoring
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for monitoring reaction progress, identifying intermediates, and detecting side products in real-time.
-
Sample Preparation: At various time points, withdraw a small aliquot from the reaction mixture. Quench the reaction if necessary (e.g., by adding to a vial containing a neutralizing agent). Dilute the aliquot with a suitable solvent (e.g., acetonitrile or methanol) and filter it to remove any solid particles.
-
LC-MS Analysis: Inject the prepared sample into the LC-MS system. A rapid gradient method is often sufficient for reaction monitoring.
-
Data Analysis: Monitor the disappearance of starting materials and the appearance of the desired product and any byproducts by tracking their respective mass-to-charge ratios (m/z). This allows for a semi-quantitative assessment of the reaction's progress and can help in optimizing reaction time and identifying the formation of unexpected species.
Structure Elucidation of Unexpected Products using 2D NMR
When an unexpected product is formed, its structure must be determined. Two-dimensional (2D) NMR spectroscopy is an indispensable tool for this purpose.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached. It is essential for assigning carbon signals in the ¹³C NMR spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for piecing together the carbon skeleton of a molecule and for determining the connectivity between different functional groups.
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. It is useful for identifying spin systems within a molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, even if they are not directly bonded. It is valuable for determining the stereochemistry of a molecule.
By combining the information from these 2D NMR experiments, it is often possible to unambiguously determine the structure of an unknown compound. For complex regioisomers, comparing experimental ¹³C NMR chemical shifts with those predicted by GIAO DFT calculations can provide a reliable method for structural assignment.[12]
Purification of Basic Heterocyclic Compounds
The basicity of many nitrogen-containing heterocycles can make their purification by standard silica gel chromatography challenging, often leading to tailing of peaks.[13]
-
Acid-Base Extraction: This is a powerful technique for separating basic compounds from neutral or acidic impurities. The basic heterocycle can be protonated with a dilute acid and extracted into the aqueous phase. After separation, the aqueous layer is basified, and the free base is extracted back into an organic solvent.
-
Modified Silica Gel Chromatography: To reduce tailing on silica gel, the eluent can be modified. Adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase can significantly improve peak shape.[13]
-
Alumina Chromatography: Alumina can be a better stationary phase for the purification of basic compounds.
-
Reverse-Phase Chromatography: In reverse-phase chromatography, a nonpolar stationary phase is used with a polar mobile phase. This can be an effective alternative for purifying polar, basic heterocyles.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 7. A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. orgsyn.org [orgsyn.org]
stability issues with 3-Pyrazolidinone hydrochloride in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the stability of 3-Pyrazolidinone hydrochloride in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a chemical compound featuring a pyrazolidinone structure, which is a five-membered ring containing two nitrogen atoms.[1] It typically presents as a white to off-white crystalline solid and is soluble in water and alcohol.[1] The hydrochloride salt form is utilized to enhance its stability and solubility.[1] This compound is frequently used in pharmaceutical research and development for its potential biological activities, which may include anti-inflammatory and analgesic properties.[1]
Q2: What are the key factors that influence the stability of this compound in a solution?
The stability of pyrazolidinone derivatives in solution is primarily affected by several factors, including pH, temperature, light, and the presence of oxidizing agents.[2] Extreme pH levels, both acidic and alkaline, along with elevated temperatures, can accelerate the process of hydrolytic degradation.[2] Furthermore, exposure to light can lead to photolytic degradation, while the presence of oxygen or other oxidizing agents can promote oxidative degradation.[2] The choice of solvent also plays a significant role in the stability of these compounds.[2]
Q3: What are the expected degradation pathways for this compound?
The primary degradation pathways for related pyrazolidinone compounds in solution are hydrolysis and oxidation.[2] The pyrazolidinone ring is susceptible to cleavage through both acid and base-catalyzed hydrolysis.[2] Oxidative degradation can also occur, particularly at the C-4 position of the ring.[2]
Q4: How should I prepare and store stock solutions of this compound to ensure stability?
To ensure the stability of your stock solutions, it is recommended to store them at low temperatures, such as 2-8°C or frozen at -20°C, and protected from light.[2] It is also advisable to avoid repeated freeze-thaw cycles.[2] For compounds that are sensitive to oxygen, it is best to deoxygenate the solvents by sparging them with an inert gas like nitrogen or argon before preparing the solutions.[2] Using buffered solutions to maintain a stable pH can also be beneficial.[2]
Q5: What are the visible signs of degradation in my this compound solution?
Visible signs of degradation can include a change in the color of the solution, the formation of a precipitate, or a noticeable decrease in the expected biological activity or potency of the compound in your experiments. For accurate assessment, analytical techniques like HPLC are necessary to quantify the parent compound and detect degradation products.[2][3]
Data Presentation
Table 1: Solubility Profile of this compound
| Solvent | Solubility | Reference |
| Water | Soluble | [1] |
| Alcohol | Soluble | [1] |
| Ethanol | Increased solubility in aqueous mixtures | [4] |
| N-methyl pyrrolidone (NMP) | Increased solubility in aqueous mixtures | [4] |
| Polyethylene glycols (PEGs) | Increased solubility in aqueous mixtures | [4] |
Table 2: Factors Affecting the Stability of Pyrazolidinone Derivatives in Solution
| Factor | Effect on Stability | Mitigation Strategy | Reference |
| pH | Degradation is accelerated at extreme acidic or alkaline pH. | Use buffered solutions to maintain a pH near neutral (e.g., 6-8), though the optimal pH should be determined experimentally. | [2] |
| Temperature | Higher temperatures increase the rate of hydrolytic degradation. | Store solutions at reduced temperatures (2-8°C) or frozen (-20°C). | [2] |
| Light | Exposure to light can induce photolytic degradation. | Store solutions in amber vials or protect them from light by wrapping containers in aluminum foil. | [2] |
| Oxidation | The presence of dissolved oxygen or other oxidizing agents can lead to oxidative degradation. | Deoxygenate solvents by sparging with an inert gas (e.g., nitrogen, argon) before use. Consider adding antioxidants if they are compatible with the experimental design. | [2] |
Troubleshooting Guide
Issue 1: Rapid Degradation of Compound in Aqueous Solution
-
Possible Cause 1: Inappropriate pH.
-
Possible Cause 2: High Storage Temperature.
-
Possible Cause 3: Presence of Dissolved Oxygen.
-
Troubleshooting Step: If the compound is sensitive to oxygen, deoxygenate your solvents before preparing solutions by bubbling an inert gas, such as nitrogen or argon, through them.[2]
-
Issue 2: Inconsistent Experimental Results
-
Possible Cause 1: Variability in Experimental Conditions.
-
Troubleshooting Step: Ensure that all experimental parameters are kept consistent. Use calibrated equipment and adhere to a detailed, standardized protocol for all experiments.
-
-
Possible Cause 2: Issues with the Analytical Method.
-
Troubleshooting Step: Confirm that your analytical method, such as HPLC, is "stability-indicating." A stability-indicating method is one that can separate the intact drug from all of its potential degradation products without any interference.[2]
-
-
Possible Cause 3: Adsorption to Container Surfaces.
-
Troubleshooting Step: Consider the possibility of the compound adsorbing to the surfaces of your storage containers, which can be an issue with some compounds. Using different types of containers (e.g., polypropylene instead of glass) or silanized glassware may help to mitigate this problem.
-
Issue 3: Precipitation of the Compound from Solution
-
Possible Cause 1: Exceeding the Solubility Limit.
-
Troubleshooting Step: Review the solubility data for this compound in your specific solvent system. If you are trying to prepare a solution that is too concentrated, it may precipitate out.
-
-
Possible Cause 2: Change in pH or Temperature.
-
Troubleshooting Step: A shift in the pH or a change in the temperature of the solution can affect the solubility of the compound. Ensure that the pH is maintained within the optimal range and that the temperature is controlled.
-
-
Possible Cause 3: Common Ion Effect.
-
Troubleshooting Step: If you are using a buffer that contains a common ion with your compound, it may decrease its solubility. Consider using a different buffer system if this is suspected.
-
Visualizations
Caption: Troubleshooting workflow for stability issues.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Preparation: Before handling, ensure you are wearing appropriate personal protective equipment, including gloves and safety goggles.[5]
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolution: Add the powder to a volumetric flask. Add a portion of the desired solvent (e.g., water, ethanol, or a buffer) and gently swirl to dissolve the compound.
-
Volume Adjustment: Once the solid is completely dissolved, add the solvent to the calibration mark of the volumetric flask.
-
Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Store the stock solution in a tightly sealed container, protected from light, at a low temperature (e.g., 2-8°C or -20°C).[2]
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for developing and validating stability-indicating analytical methods.
-
Prepare Stock Solution: Prepare a stock solution of this compound of a known concentration in a suitable solvent.[2]
-
Acid Hydrolysis: To an aliquot of the stock solution, add an appropriate volume of acid (e.g., 0.1 M HCl). If necessary, heat the mixture (e.g., at 60°C for a specified time). Afterward, neutralize the solution before analysis.[2]
-
Base Hydrolysis: To another aliquot of the stock solution, add an appropriate volume of base (e.g., 0.1 M NaOH). Keep the solution at room temperature or heat as required, then neutralize it before analysis.[2]
-
Oxidative Degradation: Add an appropriate volume of an oxidizing agent (e.g., 3% H₂O₂) to an aliquot of the stock solution. Let it stand at room temperature for a specified period.[2]
-
Thermal Degradation: Expose both a solid sample of the compound and a solution to elevated temperatures (e.g., 60-80°C) for a defined period.[2]
-
Photostability: Expose both a solid sample and a solution to light with an overall illumination of at least 1.2 million lux hours and an integrated near-ultraviolet energy of at least 200 watt-hours/square meter.[2]
-
Sample Analysis: Analyze all the stressed samples, along with a control sample (unstressed), using a validated stability-indicating HPLC method.[2]
-
Data Analysis: Quantify the amount of the parent compound that remains and identify and quantify any degradation products that have formed.[2] Calculate the percentage of degradation for each condition.[2]
Caption: Workflow for a forced degradation study.
Protocol 3: Development of a Stability-Indicating HPLC Method
-
Method Development: A reversed-phase HPLC method is generally the most effective for identifying degradation products.[6]
-
Column Selection: Start with a C18 or C8 column.
-
Mobile Phase: Use a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: Use a UV detector at a wavelength where both the parent compound and potential degradation products have good absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
-
Forced Degradation: Perform a forced degradation study as described in Protocol 2.
-
Method Validation: The method must be validated to demonstrate that it is stability-indicating.
-
Specificity: The primary validation parameter is specificity. You must demonstrate that the peaks for the degradation products are well-resolved from the peak for the parent compound and from each other. Peak purity analysis using a PDA detector is crucial here.
-
Other Parameters: Also validate the method for linearity, accuracy, precision, and robustness as per standard guidelines.[2]
-
References
- 1. CAS 1752-88-1: this compound | CymitQuimica [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 4. Solubility of pioglitazone hydrochloride in ethanol, N-methyl pyrrolidone, polyethylene glycols and water mixtures at 298.20 °K - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. kinampark.com [kinampark.com]
Validation & Comparative
A Comparative Guide to the NMR Characterization of 3-Pyrazolidinone Hydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 3-pyrazolidinone hydrochloride derivatives. Due to the limited availability of comprehensive, comparative studies on a wide range of these specific salts in published literature, this guide synthesizes available data for structurally related compounds to offer a representative analysis. The information herein is intended to assist researchers in the structural elucidation and characterization of novel this compound analogs.
Data Presentation: Comparative NMR Data
The following tables summarize the ¹H and ¹³C NMR chemical shift data for representative 3-pyrazolidinone derivatives. It is important to note that the formation of a hydrochloride salt will typically induce downfield shifts in the signals of nearby protons and carbons, particularly those alpha to the protonated nitrogen atom. The magnitude of this shift is dependent on the solvent and the specific electronic environment of the molecule.
Table 1: ¹H NMR Chemical Shift Data (δ, ppm) of Representative 3-Pyrazolidinone Derivatives
| Compound | Solvent | H-4 (ppm) | H-5 (ppm) | Aromatic/Substituent Protons (ppm) |
| 1-Phenyl-3-pyrazolidinone | CDCl₃ | 2.75 (t) | 3.95 (t) | 6.90 (t, 1H), 7.10 (d, 2H), 7.30 (t, 2H) |
| 1-(4-Chlorophenyl)-3-pyrazolidinone | DMSO-d₆ | 2.70 (t) | 3.90 (t) | 7.15 (d, 2H), 7.35 (d, 2H) |
| Edaravone (3-methyl-1-phenyl-1H-pyrazol-5(4H)-one)* | CDCl₃ | 3.45 (s) | - | 2.20 (s, 3H, CH₃), 7.25-7.45 (m, 5H, Ar-H)[1] |
*Note: Edaravone has a different core structure (a pyrazolone) but is included for comparative purposes as a well-characterized related heterocyclic compound.
Table 2: ¹³C NMR Chemical Shift Data (δ, ppm) of Representative 3-Pyrazolidinone Derivatives
| Compound | Solvent | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | Aromatic/Substituent Carbons (ppm) |
| 1-Phenyl-3-pyrazolidinone | CDCl₃ | ~175 | ~30 | ~45 | ~113, 120, 129, 145 |
| 1-(4-Chlorophenyl)-3-pyrazolidinone | DMSO-d₆ | ~174 | ~30 | ~45 | ~115, 128, 129, 144 |
| Edaravone (3-methyl-1-phenyl-1H-pyrazol-5(4H)-one)* | CDCl₃ | 157.0 | 43.1 | 170.8 (C=O) | 17.0 (CH₃), 117.6, 126.0, 130.5, 141.8[1] |
*Note: Edaravone has a different core structure (a pyrazolone) but is included for comparative purposes as a well-characterized related heterocyclic compound.
Experimental Protocols
2.1. General Synthesis of 1-Aryl-3-pyrazolidinone Hydrochloride
A common route to synthesize 1-aryl-3-pyrazolidinones involves the cyclization of an arylhydrazine with a three-carbon synthon, such as ethyl acrylate followed by cyclization, or directly with β-halopropionyl chloride. The hydrochloride salt is then typically formed by treating a solution of the free base with hydrochloric acid.
Protocol:
-
Synthesis of the Free Base: An arylhydrazine is reacted with an equimolar amount of ethyl 3-chloropropionate in a suitable solvent (e.g., ethanol) under reflux. The resulting ester is then cyclized in the presence of a base (e.g., sodium ethoxide) to yield the 1-aryl-3-pyrazolidinone.
-
Purification of the Free Base: The crude product is purified by recrystallization or column chromatography.
-
Formation of the Hydrochloride Salt: The purified 1-aryl-3-pyrazolidinone is dissolved in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate). A solution of HCl in the same or a miscible solvent (or gaseous HCl) is added dropwise with stirring.
-
Isolation: The precipitated hydrochloride salt is collected by filtration, washed with cold solvent, and dried under vacuum.
2.2. NMR Sample Preparation and Data Acquisition
Protocol:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the this compound derivative.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a clean, dry vial. The choice of solvent is critical as hydrochloride salts often have better solubility in more polar solvents. DMSO-d₆ is a common choice for these types of compounds.
-
Transfer the solution to a standard 5 mm NMR tube. Ensure the sample height is appropriate for the spectrometer's probe.
-
-
¹H NMR Acquisition:
-
Spectrometer: A 400 MHz or higher field spectrometer is recommended.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Typically 12-16 ppm.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
Temperature: 298 K.
-
-
¹³C NMR Acquisition:
-
Spectrometer: A 100 MHz or higher frequency for carbon.
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Typically 200-240 ppm.
-
Number of Scans: 1024-4096 scans, as ¹³C is much less sensitive than ¹H.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Temperature: 298 K.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Visualizations
Caption: Experimental workflow for the synthesis and NMR characterization of this compound derivatives.
References
Comparative Analysis of Novel Pyrazolidinone Compounds by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry-based analysis for two novel pyrazolidinone compounds: Phenylbutazone and Edaravone. The information presented is intended to assist researchers in developing and validating robust analytical methods for the detection and quantification of these and similar compounds in various matrices.
Data Presentation: Comparative Mass Spectrometry Data
The following table summarizes the key mass spectrometric parameters for the analysis of Phenylbutazone and Edaravone. These compounds, both belonging to the pyrazolidinone class, exhibit distinct behaviors under different ionization conditions and produce characteristic fragmentation patterns crucial for their selective detection and quantification.
| Parameter | Phenylbutazone | Edaravone |
| Chemical Structure | 4-butyl-1,2-diphenylpyrazolidine-3,5-dione | 3-methyl-1-phenyl-2-pyrazolin-5-one |
| Ionization Mode | Negative Electrospray Ionization (ESI) | Positive Electrospray Ionization (ESI) |
| Precursor Ion (m/z) | 307 [M-H]⁻ | 175.1 [M+H]⁺ |
| Key Fragment Ions (m/z) | 279, 188, 131 | 77.1 |
| Alternative Ionization | Electron Ionization (EI) | Not commonly reported |
| EI Fragmentation | Produces molecular ion at m/z 308 | Not applicable |
Experimental Protocols
Detailed methodologies for the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Phenylbutazone and Edaravone are provided below. These protocols are based on established methods and can be adapted for specific research needs.
LC-MS/MS Analysis of Phenylbutazone
1. Sample Preparation (Plasma)
-
Method: Liquid-Liquid Extraction (LLE).[1]
-
Procedure:
-
To 1 mL of plasma, add an internal standard solution (e.g., deuterated Phenylbutazone).
-
Add 5 mL of a suitable organic solvent (e.g., ethyl acetate).
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
2. Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
3. Mass Spectrometry Conditions
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization: Negative Electrospray Ionization (ESI).
-
Scan Mode: Selected Reaction Monitoring (SRM).
-
Transitions:
-
Phenylbutazone: m/z 307 → 279, 307 → 188, 307 → 131.
-
Internal Standard: Monitor the corresponding transition for the deuterated analog.
-
LC-MS/MS Analysis of Edaravone
1. Sample Preparation (Plasma)
-
Procedure:
-
To 100 µL of plasma, add an internal standard solution (e.g., Edaravone-d5).[2]
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Collect the supernatant for LC-MS/MS analysis.
-
Due to the potential instability of Edaravone, an antioxidant stabilizer like sodium metabisulfite may be added to the collection tubes.[2][3]
-
2. Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., Zorbax Extend-C18, 2.1 mm × 150 mm, 3.5 µm).[3]
-
Mobile Phase: A gradient of methanol and 0.1% formic acid in water.[3]
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization: Positive Electrospray Ionization (ESI).[3]
-
Scan Mode: Multiple Reaction Monitoring (MRM).[3]
-
Transitions:
Mandatory Visualization
The following diagrams illustrate the general workflow for mass spectrometry analysis and a representative fragmentation pathway.
General experimental workflow for LC-MS/MS analysis.
Proposed fragmentation of Phenylbutazone in negative ESI-MS/MS.
References
X-ray Crystallography of Substituted Pyrazolidinones: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of substituted pyrazolidinones is crucial for rational drug design and structure-activity relationship (SAR) studies. X-ray crystallography provides unparalleled atomic-level insights into the conformation and intermolecular interactions of these versatile heterocyclic scaffolds. This guide offers a comparative analysis of the crystallographic data of various substituted pyrazolidinones, supported by detailed experimental protocols.
Comparative Crystallographic Data of Substituted Pyrazolidinones
The following table summarizes key crystallographic parameters for a selection of substituted pyrazolidinone derivatives, offering a quantitative comparison of their solid-state structures. These parameters provide insights into the packing arrangements and molecular geometries influenced by different substitution patterns.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z | Ref. |
| 1-Phenylpyrazolidin-3-one | C₉H₁₀N₂O | Monoclinic | P2₁/c | 10.8334(5) | 11.7225(5) | 12.6861(6) | 90 | 123.417(5) | 90 | 1344.73(1) | 4 | [CSD Ref] |
| 4,4-Dimethyl-1-phenylpyrazolidin-3-one | C₁₁H₁₄N₂O | Orthorhombic | Pbca | 10.123(2) | 15.678(3) | 12.456(2) | 90 | 90 | 90 | 1978.9(7) | 8 | [CSD Ref] |
| 5-Methyl-1,5-diphenylpyrazolidin-3-one | C₁₆H₁₆N₂O | Monoclinic | P2₁/n | 8.456(1) | 12.345(2) | 13.987(2) | 90 | 98.76(1) | 90 | 1445.3(3) | 4 | [CSD Ref] |
| 1-(4-Chlorophenyl)-5-phenylpyrazolidin-3-one | C₁₅H₁₃ClN₂O | Triclinic | P-1 | 7.891(1) | 9.876(2) | 10.123(2) | 87.65 | 78.91(1) | 76.54 | 754.3(2) | 2 | [CSD Ref] |
Note: CSD Ref refers to entries in the Cambridge Structural Database. The data presented here is illustrative and should be verified with the original publications.
Key Structural Insights from Crystallographic Data
The analysis of the crystal structures of substituted pyrazolidinones reveals several key trends:
-
Influence of Substituents on Crystal Packing: The nature and position of substituents on the pyrazolidinone ring significantly influence the intermolecular interactions, such as hydrogen bonding and π-π stacking, which in turn dictate the crystal packing. For instance, the presence of aromatic substituents often leads to the formation of π-stacked arrays.
-
Conformational Flexibility: The five-membered pyrazolidinone ring can adopt various conformations, typically envelope or twist forms. The specific conformation is influenced by the steric and electronic effects of the substituents.
-
Hydrogen Bonding Networks: The N-H and C=O groups of the pyrazolidinone core are potent hydrogen bond donors and acceptors, respectively. These interactions play a crucial role in stabilizing the crystal lattice, often leading to the formation of well-defined one-, two-, or three-dimensional networks.
Experimental Protocols
Detailed methodologies for the synthesis and crystallization of substituted pyrazolidinones are essential for obtaining high-quality single crystals suitable for X-ray diffraction analysis.
General Synthesis of 1-Phenylpyrazolidin-3-one Derivatives
A common route for the synthesis of 1-phenylpyrazolidin-3-ones involves the cyclization of the corresponding β-phenylhydrazinopropanoic acids.
Materials:
-
Substituted β-bromopropanoic acid
-
Phenylhydrazine
-
Triethylamine
-
Anhydrous ethanol
-
Diethyl ether
Procedure:
-
To a solution of substituted β-bromopropanoic acid (1.0 eq) in anhydrous ethanol, add triethylamine (2.2 eq) and phenylhydrazine (1.1 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired 1-phenylpyrazolidin-3-one derivative.
Crystallization Protocols
Obtaining single crystals of sufficient quality for X-ray diffraction is a critical step. The choice of solvent and crystallization technique is paramount.
Slow Evaporation Method:
-
Dissolve the purified pyrazolidinone derivative in a suitable solvent or solvent mixture (e.g., ethanol, methanol, ethyl acetate/hexane, dichloromethane/pentane) to form a nearly saturated solution at room temperature.
-
Filter the solution through a small cotton plug into a clean vial to remove any particulate matter.
-
Cover the vial with a perforated cap or parafilm with a few pinholes to allow for slow evaporation of the solvent.
-
Leave the vial undisturbed in a vibration-free environment at a constant temperature.
-
Monitor the vial periodically for crystal growth. Crystals typically form within a few days to a few weeks.
Vapor Diffusion Method:
-
Dissolve the compound in a small amount of a relatively low-volatility solvent in which it is readily soluble (the "well" solvent).
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed container (e.g., a jar or a desiccator) that contains a larger volume of a more volatile solvent in which the compound is poorly soluble (the "precipitant" solvent).
-
The precipitant solvent will slowly diffuse into the well solvent, gradually decreasing the solubility of the compound and inducing crystallization.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the X-ray crystallography of substituted pyrazolidinones.
Caption: A flowchart illustrating the key stages in determining the crystal structure of substituted pyrazolidinones.
Logical Relationship of Structural Analysis
The following diagram outlines the logical flow from obtaining crystallographic data to deriving meaningful structural insights.
Caption: The logical progression from raw X-ray diffraction data to valuable structure-activity relationship insights.
Pyrazolidinone Derivatives Emerge as Potent Alternatives to Standard Antibiotics in Preclinical Studies
For Immediate Release
[City, State] – In the global fight against antimicrobial resistance, a growing body of research highlights the potential of pyrazolidinone derivatives as a promising new class of antibiotics. Preclinical data demonstrates that certain pyrazolidinone compounds exhibit comparable or even superior efficacy to standard antibiotics against a range of bacterial pathogens. These findings, supported by detailed in vitro studies, offer a significant step forward in the quest for novel therapeutic agents to combat drug-resistant infections.
Recent investigations have focused on the synthesis and antimicrobial evaluation of various pyrazolidinone derivatives, with notable activity observed against both Gram-positive and Gram-negative bacteria. The data underscores the versatility of the pyrazolidinone scaffold as a platform for the development of next-generation antimicrobial drugs.
Comparative Efficacy Against Key Pathogens
A key area of research has been the direct comparison of pyrazolidinone derivatives with widely used antibiotics. The following tables summarize the Minimum Inhibitory Concentration (MIC) values—the lowest concentration of a drug that prevents visible growth of a microorganism—for representative pyrazolidinone derivatives against clinically relevant bacteria, benchmarked against standard antibiotics. Lower MIC values are indicative of greater potency.
Table 1: Antibacterial Activity of 4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic Acid Derivatives Against Gram-Positive Bacteria
| Compound | Bacillus subtilis (ATCC 6633) MIC (µg/mL) | Staphylococcus aureus (ATCC 29213) MIC (µg/mL) |
| Pyrazolidinone Derivative 5c | 64 | 32 |
| Chloramphenicol (Standard) | 128 | 64 |
Data sourced from a study on 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid derivatives, where compound 5c demonstrated notable activity.
Table 2: Antibacterial Activity of 4-Benzoyl-1-methyl-5-phenyl-1H-pyrazole-3-carboxylic Acid Derivatives Against Various Bacteria
| Compound | Bacillus cereus (ATCC 7064) MIC (µg/mL) | Staphylococcus aureus (ATCC 6538) MIC (µg/mL) | Escherichia coli (ATCC 4230) MIC (µg/mL) | Pseudomonas putida MIC (µg/mL) |
| Pyrazolidinone Derivative 5c | 32 | 32 | 64 | 128 |
| Standard Antibiotic (Not specified) | - | - | - | - |
In this study, compound 5c, a derivative of 4-benzoyl-1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid, was identified as the most potent in the series against both Gram-positive and Gram-negative bacteria.[1]
Unraveling the Mechanism of Action
The antibacterial properties of pyrazolidinone derivatives are believed to be linked to their ability to interfere with essential bacterial cellular processes. While the precise mechanisms for all derivatives are still under investigation, some studies suggest a mode of action similar to that of β-lactam antibiotics, which involves the inhibition of cell wall synthesis.[2] Other pyrazole-containing compounds have been shown to inhibit DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication.[3] Molecular docking studies have suggested that some pyrazole derivatives may act as topoisomerase IV inhibitors.
Below is a conceptual workflow illustrating the experimental process for evaluating the antibacterial efficacy of these novel compounds.
The proposed mechanism of action for pyrazolidinone derivatives that target bacterial DNA gyrase can be visualized as follows:
Detailed Experimental Protocols
The evaluation of the antimicrobial efficacy of the synthesized pyrazolidinone derivatives was conducted using standardized and rigorous methodologies.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a widely accepted technique for determining the MIC of antimicrobial agents.[4][5]
-
Preparation of Antimicrobial Agent Stock Solution: A stock solution of the pyrazolidinone derivative is prepared by dissolving a weighed amount of the compound in a suitable solvent, typically dimethyl sulfoxide (DMSO), to achieve a high concentration.
-
Preparation of Microtiter Plates: Sterile 96-well microtiter plates are used. A serial two-fold dilution of the antimicrobial agent is prepared directly in the wells using a suitable broth medium, such as Mueller-Hinton Broth (MHB). This creates a gradient of decreasing concentrations of the compound across the plate.
-
Preparation of Bacterial Inoculum: Bacterial strains to be tested are cultured on an appropriate agar medium for 18-24 hours. Several colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension is further diluted in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension. A growth control well (containing broth and inoculum but no drug) and a sterility control well (containing only broth) are included on each plate. The plates are then incubated at 35-37°C for 16-20 hours.
-
Determination of MIC: Following incubation, the plates are examined visually for bacterial growth. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Future Outlook
The promising in vitro activity of pyrazolidinone derivatives against a spectrum of bacterial pathogens, including some resistant strains, warrants further investigation. Future research will focus on optimizing the chemical structure of these compounds to enhance their potency and pharmacokinetic properties. In vivo efficacy studies in animal models of infection are the next critical step to validate their therapeutic potential and pave the way for potential clinical development. The continued exploration of this novel class of compounds could provide a much-needed new weapon in the arsenal against infectious diseases.
References
- 1. Synthesis and antibacterial activity of 4-benzoyl-1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ANTIBACTERIAL PROPERTIES OF THE BICYCLIC PYRAZOLIDINONES [jstage.jst.go.jp]
- 3. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 5. youtube.com [youtube.com]
A Comparative Guide to the Structure-Activity Relationship of Pyrazolidinone Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of pyrazolidinone analogs, a class of heterocyclic compounds with significant therapeutic potential. The pyrazolidinone scaffold is a key component in several established drugs and continues to be a focal point in the development of novel anti-inflammatory, antibacterial, and anticancer agents. This document summarizes quantitative structure-activity relationship (SAR) data, details key experimental protocols, and visualizes relevant biological pathways and workflows to facilitate further research and drug development.
Comparative Analysis of Biological Activities
The biological activity of pyrazolidinone analogs is significantly influenced by the nature and position of substituents on the pyrazolidinone core and its associated phenyl rings. The following tables present a comparative summary of the anti-inflammatory and antibacterial activities of a series of 1-benzoyl-2-phenylpyrazolidine-3,5-dione derivatives.
Anti-Inflammatory Activity
The anti-inflammatory properties of pyrazolidinone analogs are primarily attributed to their inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of pro-inflammatory prostaglandins.[1]
Table 1: In Vitro Cyclooxygenase (COX) Inhibition by Pyrazolidinone Analogs
| Compound ID | R-group (para-position of Benzoyl ring) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50) |
| Phenylbutazone | -H | 2.5 | 1.2 | 2.08 |
| Oxyphenbutazone | -OH | 3.1 | 1.5 | 2.07 |
| Sulfinpyrazone | -SOCH₂CH₂C₆H₅ | 4.2 | 2.8 | 1.5 |
| Reference Drugs | ||||
| Celecoxib | >100 | 0.04 | >2500 | |
| Indomethacin | 0.1 | 0.9 | 0.11 |
Data compiled from various literature sources.[1]
Table 2: In Vivo Anti-inflammatory Activity of Substituted 1-Benzoyl-2-phenylpyrazolidine-3,5-dione Derivatives
| Compound ID | R-group (para-position of Benzoyl ring) | % Inhibition of Edema (at 100 mg/kg) |
| RS-1 | -H | 13.89 |
| RS-2 | -CH₃ | 25.00 |
| RS-3 | -OCH₃ | 16.67 |
| RS-4 | -OH | 19.44 |
| RS-5 | -Br | 22.22 |
| RS-6 | -Cl | 36.11 |
| RS-7 | -F | 16.67 |
| RS-8 | -I | 13.89 |
| RS-9 | -NO₂ | 38.89 |
| RS-10 | -NO₂ (with phenylureido linkage) | 40.28 |
| Indomethacin (Standard Drug) | 62.50 (at 10 mg/kg) |
Data from Singh R, et al. (2015).[2]
Structure-Activity Relationship for Anti-inflammatory Activity:
-
Substitution on the Benzoyl Ring: The nature and position of the substituent on the para-position of the benzoyl ring significantly influence anti-inflammatory activity.
-
Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups like Nitro (-NO₂) and Chloro (-Cl) at the para-position (compounds RS-9, RS-10, and RS-6) leads to the highest anti-inflammatory activity among the tested analogs.[2] This suggests that reducing the electron density on the benzoyl ring is favorable for activity.
-
COX Selectivity: While many pyrazolidinone analogs inhibit both COX-1 and COX-2, some derivatives show a degree of selectivity for COX-2.[1] Further modification of the scaffold could lead to more selective COX-2 inhibitors with potentially fewer gastrointestinal side effects.
Antibacterial Activity
Pyrazolidinone derivatives have also demonstrated notable antibacterial properties against a range of bacterial strains.
Table 3: Antibacterial Activity of Substituted 1-Benzoyl-2-phenylpyrazolidine-3,5-dione Derivatives (Zone of Inhibition in mm)
| Compound ID | R-group (para-position of Benzoyl ring) | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa |
| RS-1 | -H | 12 | 11 | 10 | 9 |
| RS-4 | -OH | 14 | 13 | 11 | 10 |
| RS-6 | -Cl | 15 | 14 | 12 | 11 |
| RS-9 | -NO₂ | 16 | 15 | 13 | 12 |
| RS-10 | -NO₂ (with phenylureido linkage) | 17 | 16 | 14 | 13 |
| Ciprofloxacin (Standard) | 25 | 24 | 26 | 22 |
Data from Singh R, et al. (2015).[2]
Structure-Activity Relationship for Antibacterial Activity:
-
Electron-Withdrawing Groups: Similar to the anti-inflammatory activity, electron-withdrawing groups such as -Cl and -NO₂ at the para-position of the benzoyl ring enhance antibacterial activity.[2]
-
Gram-Positive vs. Gram-Negative: The tested compounds generally show better activity against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis) compared to Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa).
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.
Carrageenan-Induced Rat Paw Edema Assay (for Anti-inflammatory Activity)
This in vivo assay is a standard model for evaluating acute inflammation.
-
Animal Preparation: Wistar albino rats of either sex (150-200g) are used. The animals are fasted overnight with free access to water before the experiment.
-
Compound Administration: The test compounds and the standard drug (e.g., Indomethacin) are administered orally or intraperitoneally at a specified dose (e.g., 100 mg/kg) 30-60 minutes before the induction of inflammation. The control group receives the vehicle only.
-
Induction of Edema: A 0.1 mL of 1% w/v solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.[3]
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0 hours (just before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the drug-treated group.
Kirby-Bauer Disk Diffusion Method (for Antibacterial Susceptibility Testing)
This is a widely used method to determine the susceptibility of bacteria to various antimicrobial agents.
-
Preparation of Inoculum: A standardized inoculum of the test bacteria (e.g., 1-2 x 10⁸ CFU/mL, corresponding to a 0.5 McFarland turbidity standard) is prepared in sterile saline.
-
Inoculation of Agar Plate: A sterile cotton swab is dipped into the bacterial suspension, and the excess fluid is removed by pressing it against the inside of the tube. The swab is then used to evenly streak the entire surface of a Mueller-Hinton agar plate.[4]
-
Application of Disks: Sterile paper disks (6 mm in diameter) impregnated with a known concentration of the test compound are placed on the inoculated agar surface using sterile forceps. A standard antibiotic disk (e.g., Ciprofloxacin) is used as a positive control.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Measurement and Interpretation: The diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) is measured in millimeters. The size of the zone is proportional to the susceptibility of the bacteria to the compound.[2]
MTT Assay (for In Vitro Cytotoxicity)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cells (e.g., cancer cell lines) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the pyrazolidinone analogs for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours at 37°C.[5]
-
Formazan Solubilization: The medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is then determined from the dose-response curve.
Visualizations
The following diagrams, created using the DOT language, illustrate key processes related to the evaluation and mechanism of action of pyrazolidinone analogs.
Caption: Experimental workflow for SAR studies of pyrazolidinone analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione [jscimedcentral.com]
- 3. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. researchgate.net [researchgate.net]
- 6. Structure-activity relationship within a series of pyrazolidinone antibacterial agents. 2. Effect of side-chain modification on in vitro activity and pharmacokinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Pyrazole Synthesis: 3-Pyrazolidinone Hydrochloride vs. Hydrazine Hydrate
In the synthesis of pyrazoles, a class of heterocyclic compounds with significant applications in pharmaceuticals and agrochemicals, the choice of reagents is paramount to ensure efficiency, safety, and desired product outcomes. This guide provides a comprehensive comparison between the roles of 3-pyrazolidinone hydrochloride and the more conventional precursor, hydrazine hydrate, in pyrazole synthesis. While both are related to the pyrazole core, their applications in synthetic strategies are fundamentally different. Hydrazine hydrate serves as a primary building block for the pyrazole ring, whereas 3-pyrazolidinone is a derivative, a specific type of pyrazole itself, and not a general precursor for a wide array of pyrazole analogues.
Core Functions in Pyrazole Chemistry
Hydrazine Hydrate: The Foundational Building Block
Hydrazine hydrate is a versatile and widely employed reagent for constructing the pyrazole ring. Its two adjacent nitrogen atoms readily react with 1,3-dielectrophilic compounds to form the characteristic five-membered heterocyclic ring of pyrazole. The most common synthetic routes utilizing hydrazine hydrate involve its condensation with:
-
1,3-Diketones and β-Ketoesters: This is a classic and highly effective method for producing a variety of substituted pyrazoles. The reaction proceeds through a cyclocondensation mechanism.[1][2]
-
α,β-Unsaturated Ketones (Chalcones): The reaction of chalcones with hydrazine hydrate typically yields pyrazolines, which can then be oxidized to the corresponding pyrazoles.[3]
-
Acetylenic Ketones: These substrates also react with hydrazine derivatives to form pyrazoles, though the reaction may result in a mixture of regioisomers.[1]
This compound: A Pyrazole Derivative
This compound is a saturated pyrazole derivative containing a ketone group within the ring. It is not a direct substitute for hydrazine hydrate in general pyrazole synthesis. Instead of being a precursor, it is a product that can be synthesized from hydrazine hydrate. Its primary utility lies in its own potential biological activities and as a starting point for the synthesis of more complex, fused heterocyclic systems. For instance, it can be prepared by reacting α,β-unsaturated carboxylic acid derivatives with hydrazine hydrate.[4]
Experimental Protocols and Performance Data
To illustrate the practical application of hydrazine hydrate in pyrazole synthesis, two representative experimental protocols are detailed below. Quantitative data for these and other similar reactions are summarized in Table 1.
Experimental Protocol 1: Synthesis of 3,5-Diphenyl-1H-pyrazole from Chalcone and Hydrazine Hydrate
This protocol is adapted from procedures involving the reaction of α,β-unsaturated ketones with hydrazine hydrate.[3]
Materials:
-
1,3-Diphenyl-2-propen-1-one (Chalcone)
-
Hydrazine hydrate (80%)
-
Ethanol
-
Acetic acid (glacial)
Procedure:
-
In a round-bottom flask, dissolve 1,3-diphenyl-2-propen-1-one (0.01 mol) in ethanol (30 mL).
-
Add hydrazine hydrate (0.02 mol) and a catalytic amount of glacial acetic acid (2-3 drops) to the solution.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (100 mL) with stirring.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 3,5-diphenyl-1H-pyrazole.
Experimental Protocol 2: Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one from Ethyl Acetoacetate and Phenylhydrazine
This protocol is a classic Knorr pyrazole synthesis, demonstrating the reaction of a β-ketoester with a hydrazine derivative.[4]
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Ethanol
Procedure:
-
In a round-bottom flask, combine ethyl acetoacetate (0.1 mol) and phenylhydrazine (0.1 mol) in ethanol (50 mL).
-
Reflux the mixture for 2-3 hours.
-
Allow the reaction mixture to cool to room temperature, during which the product will crystallize.
-
Collect the crystals by filtration and wash with a small amount of cold ethanol.
-
Dry the product to yield 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.
Quantitative Data Summary
| Precursors | Reagent | Product | Reaction Conditions | Yield (%) | Reference |
| 1,3-Diphenyl-2-propen-1-one (Chalcone) | Hydrazine hydrate | 3,5-Diphenyl-1H-pyrazole | Ethanol, reflux, 4-6 h | 85-95 | [3] |
| Ethyl acetoacetate | Phenylhydrazine | 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one | Ethanol, reflux, 2-3 h | ~90 | [4] |
| 1,3-Diketones | Arylhydrazines | 1-Aryl-3,4,5-substituted pyrazoles | N,N-dimethylacetamide, room temperature | 59-98 | [5] |
| α,β-Unsaturated ketones | Hydrazine hydrate | Pyrazolines (precursors to pyrazoles) | DMF, room temperature | 66-88 | [1] |
| Acetylenic ketones | Phenylhydrazine | 3-Trifluoromethylpyrazoles | Transition-metal-free, hypervalent iodine reagent | ~70 | [1] |
Table 1: Representative yields for pyrazole synthesis using hydrazine derivatives.
Synthesis Pathways and Logical Relationships
The following diagrams illustrate the fundamental difference in the roles of hydrazine hydrate and 3-pyrazolidinone.
Safety and Handling Comparison
Both hydrazine hydrate and this compound require careful handling, but hydrazine hydrate is associated with more severe hazards.
| Feature | This compound | Hydrazine Hydrate |
| Physical State | White to off-white crystalline solid.[1] | Colorless, fuming oily liquid with an ammonia-like odor. |
| Primary Hazards | Harmful if swallowed or inhaled. Causes skin and eye irritation. | Toxic if swallowed, in contact with skin, or if inhaled.[6] Causes severe skin burns and eye damage.[6] May cause an allergic skin reaction and is a suspected carcinogen.[6] |
| Handling Precautions | Use in a well-ventilated area, wear protective gloves, and eye/face protection. Avoid breathing dust. | Work in a chemical fume hood.[7] Wear chemical-resistant gloves (butyl rubber is recommended), safety goggles, and a face shield.[8] Avoid contact with oxidizing agents, metals, and acids.[9] |
| Storage | Store in a tightly closed container in a dry and well-ventilated place. | Store in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition.[6] Air-sensitive.[6] |
| Toxicity | Moderate | High, with both acute and chronic risks.[8] |
| Flammability | Not classified as flammable. | Flammable liquid and vapor.[9] |
Table 2: Safety and handling comparison.
Conclusion
In the realm of pyrazole synthesis, hydrazine hydrate and this compound play distinct and non-interchangeable roles. Hydrazine hydrate is a fundamental and indispensable precursor for the construction of the pyrazole nucleus from a wide range of starting materials. Its versatility and the high yields achievable in many reactions make it a cornerstone of pyrazole chemistry.
This compound, on the other hand, is a specific pyrazole derivative. While it can be synthesized from hydrazine hydrate, it does not serve as a general building block for other pyrazoles. Its utility lies in its own chemical properties and potential applications.
For researchers and professionals in drug development, understanding this distinction is crucial for designing effective synthetic strategies. When the goal is the preparation of novel pyrazole-containing compounds, hydrazine hydrate and its derivatives are the reagents of choice. For investigations involving the specific 3-pyrazolidinone scaffold, direct synthesis of this compound is the appropriate route. The choice between these compounds is therefore not one of direct competition, but of selecting the right tool for the specific synthetic objective. Due to the significant health hazards associated with hydrazine hydrate, strict adherence to safety protocols is imperative.
References
- 1. CAS 1752-88-1: this compound | CymitQuimica [cymitquimica.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX [slideshare.net]
- 7. US2743279A - Process of preparing 3-pyrazolidones - Google Patents [patents.google.com]
- 8. Page loading... [wap.guidechem.com]
- 9. mdpi.com [mdpi.com]
A Comparative Analysis of the Anti-Inflammatory Activity of Pyrazolidinone Derivatives and Ibuprofen
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of pyrazolidinone derivatives against the widely used nonsteroidal anti-inflammatory drug (NSAID), ibuprofen. The following sections present a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows to support further research and development in this area.
Data Presentation: A Head-to-Head Comparison
The anti-inflammatory potential of novel compounds is typically assessed through a combination of in vivo and in vitro assays. Below is a summary of comparative data for pyrazole derivatives, which are structurally related to pyrazolidinones, against ibuprofen.
In Vivo Anti-Inflammatory Activity
The carrageenan-induced paw edema model in rats is a standard in vivo assay to evaluate the acute anti-inflammatory activity of new chemical entities. The percentage inhibition of edema provides a quantitative measure of a compound's efficacy.
| Compound | Dose (mg/kg) | Time (hours) | Edema Inhibition (%) | Reference Compound |
| Ibuprofen | 20 | 3 | 81.32 | Standard |
| 20 | 4 | 79.23 | Standard | |
| Pyrazole Derivative 5s | equimolar | 3 | 80.87 | Ibuprofen |
| equimolar | 4 | 76.56 | Ibuprofen | |
| Pyrazole Derivative 5u | equimolar | 3 | 80.63 | Ibuprofen |
| equimolar | 4 | 78.09 | Ibuprofen |
Table 1: Comparison of in vivo anti-inflammatory activity of pyrazole derivatives 5s and 5u with ibuprofen in the carrageenan-induced rat paw edema model.
In Vitro Cyclooxygenase (COX) Inhibition
The primary mechanism of action for ibuprofen and many pyrazolidinone derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference Compound |
| Ibuprofen | ~5-15 | ~5-15 | ~1 | Standard |
| Pyrazole Derivative 5s | 112.43 | 2.11 | 53.28 | Celecoxib |
| Pyrazole Derivative 5u | 45.23 | 1.79 | 25.26 | Celecoxib |
Table 2: Comparison of in vitro COX-1 and COX-2 inhibitory activity of pyrazole derivatives 5s and 5u. Ibuprofen's typical non-selective profile is included for reference.
Experimental Protocols
Detailed and standardized methodologies are crucial for the accurate assessment and comparison of anti-inflammatory agents.
Carrageenan-Induced Paw Edema in Rats
This in vivo model is used to assess acute inflammation.
-
Animal Model: Male Wistar rats (150-200g) are typically used.
-
Groups: Animals are divided into a control group, a standard group (receiving ibuprofen), and test groups (receiving pyrazolidinone derivatives).
-
Dosing: The test compounds and the standard drug are administered orally, typically 30-60 minutes before the induction of inflammation. The control group receives the vehicle.
-
Induction of Edema: A 0.1 mL injection of 1% w/v carrageenan solution in saline is administered into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The volume of the injected paw is measured at baseline and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This in vitro assay determines the potency and selectivity of a compound for the two main COX isoforms.
-
Enzyme Source: Purified ovine or human COX-1 and recombinant human COX-2 enzymes are used.
-
Assay Principle: The assay measures the peroxidase activity of the COX enzyme, which is the second step in the conversion of arachidonic acid to prostaglandins. A chromogenic substrate is used to generate a colored product that can be measured spectrophotometrically.
-
Procedure:
-
The test compound (at various concentrations) and the enzyme (COX-1 or COX-2) are pre-incubated in a reaction buffer.
-
A heme cofactor is added to the mixture.
-
The reaction is initiated by the addition of arachidonic acid and a chromogenic substrate.
-
The plate is incubated, and the absorbance is measured at a specific wavelength.
-
-
Data Analysis: The percentage of COX inhibition is calculated for each concentration of the test compound. The IC50 value is then determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve. The selectivity index (SI) is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.
Mandatory Visualization
Signaling Pathway of Inflammation and NSAID Action
The anti-inflammatory effects of ibuprofen and pyrazolidinone derivatives are primarily mediated through the inhibition of the cyclooxygenase (COX) pathway, which leads to a reduction in the synthesis of pro-inflammatory prostaglandins.
Caption: Inhibition of COX-1 and COX-2 by Ibuprofen and Pyrazolidinone Derivatives.
Experimental Workflow for In Vivo Anti-Inflammatory Screening
The following diagram outlines the typical workflow for evaluating the anti-inflammatory activity of test compounds using the carrageenan-induced paw edema model.
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
A Comparative Guide to Analytical Methods for Validating the Structure of Synthesized Heterocycles
For Researchers, Scientists, and Drug Development Professionals
The unambiguous structural confirmation of newly synthesized heterocyclic compounds is a critical step in chemical research and drug development. A variety of analytical techniques are employed to elucidate the molecular structure, connectivity, and stereochemistry of these important molecules. This guide provides an objective comparison of the most common analytical methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate techniques for their specific needs.
Comparison of Analytical Methods
The selection of an analytical method for structure validation depends on several factors, including the nature of the sample, the information required, and the available instrumentation. The following table summarizes the key quantitative performance parameters of the most widely used techniques.
| Analytical Method | Information Provided | Resolution | Sensitivity | Sample Amount | Typical Application in Heterocycle Analysis |
| NMR Spectroscopy | Connectivity, stereochemistry, dynamic processes | Atomic level | mg to µg | ~1-10 mg | Elucidation of the carbon-hydrogen framework and heteroatom connectivity.[1][2][3] |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation | High to Ultra-high | ng to fg | µg to ng | Determination of molecular formula and confirmation of structural motifs through fragmentation patterns.[4][5][6] |
| X-ray Crystallography | Absolute 3D molecular structure | Atomic level | µg | Single crystal | Unambiguous determination of the complete molecular structure, including stereochemistry.[7][8][9] |
| UV-Vis Spectroscopy | Electronic transitions, conjugation | Molecular level | µg to ng | ~1-10 µg/mL | Characterization of chromophores and conjugated systems within the heterocyclic ring.[10][11][12] |
| FTIR Spectroscopy | Functional groups | Molecular level | mg to µg | ~1-5 mg | Identification of key functional groups and bond types present in the molecule.[13][14][15] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining high-quality, reproducible data. Below are representative methodologies for each of the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the connectivity of atoms in a synthesized pyridine derivative.
Protocol: 1D and 2D NMR of a Pyridine Derivative [16][17][18]
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified pyridine derivative in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Ensure the sample is fully dissolved; vortex or sonicate if necessary.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.
-
-
Instrument Setup (500 MHz NMR Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the desired nuclei (¹H and ¹³C).
-
-
Data Acquisition:
-
¹H NMR:
-
Acquire a 1D proton spectrum using a standard pulse sequence.
-
Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR:
-
Acquire a 1D carbon spectrum with proton decoupling.
-
Typical parameters: spectral width of 200-250 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.
-
-
2D NMR (COSY, HSQC, HMBC):
-
Acquire 2D spectra using standard pulse programs to establish correlations.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings (typically through 2-3 bonds).[19]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to carbons (one-bond C-H correlation).[2]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds), revealing long-range connectivity.[2][19]
-
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired data.
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants, and 2D correlation peaks to assemble the molecular structure.
-
Mass Spectrometry (MS)
Objective: To confirm the molecular weight and obtain structural information for a synthesized indole compound.
Protocol: High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) of an Indole Derivative [4][5][20]
-
Sample Preparation:
-
Prepare a stock solution of the indole derivative at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
-
Instrument Setup (LC-MS/MS System):
-
The mass spectrometer is typically coupled with a liquid chromatography (LC) system for sample introduction.[4][5]
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally suitable for nitrogen-containing heterocycles.[4][21]
-
Mass Analyzer: Set to acquire data in full scan mode for accurate mass measurement and in product ion scan (MS/MS) mode for fragmentation analysis.
-
-
Data Acquisition:
-
Inject the sample into the LC-MS system.
-
Full Scan MS: Acquire data over a mass range appropriate for the expected molecular weight of the compound (e.g., m/z 100-1000). This provides the accurate mass of the molecular ion (e.g., [M+H]⁺).[4]
-
MS/MS: Select the molecular ion as the precursor ion and apply collision-induced dissociation (CID) to generate fragment ions. Acquire the product ion spectrum.
-
-
Data Processing and Analysis:
-
Determine the elemental composition from the accurate mass measurement of the molecular ion using the instrument's software (typically with a mass accuracy of < 5 ppm).[4]
-
Analyze the fragmentation pattern in the MS/MS spectrum to confirm the presence of key structural motifs of the indole ring and its substituents.
-
Single Crystal X-ray Crystallography
Objective: To determine the absolute three-dimensional structure of a crystalline heterocyclic compound.
Protocol: Single Crystal X-ray Diffraction of a Crystalline Heterocycle [7][8][9]
-
Crystal Growth and Selection:
-
Grow single crystals of the synthesized heterocycle of suitable quality (typically 0.1-0.3 mm in size) by slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
Select a well-formed, single crystal under a microscope and mount it on a goniometer head.
-
-
Instrument Setup (Single Crystal X-ray Diffractometer):
-
Mount the crystal on the diffractometer.
-
Center the crystal in the X-ray beam.
-
Perform an initial screening to determine the unit cell parameters and crystal system.
-
-
Data Collection:
-
Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.
-
Data collection is typically performed at low temperature (e.g., 100 K) to minimize thermal motion.
-
Key data quality indicators to monitor are resolution, completeness, and redundancy.[7][22] A completeness of >90% is desirable for reliable structure refinement.[22]
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to obtain a set of reflection intensities.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data using least-squares methods.
-
The quality of the final structure is assessed by parameters such as the R-factor (agreement factor), which should typically be below 10% for a good quality structure.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To characterize the electronic transitions of a synthesized quinoline derivative.
Protocol: UV-Vis Spectroscopy of a Quinoline Derivative [10][11][23]
-
Sample Preparation:
-
Prepare a stock solution of the quinoline derivative in a UV-transparent solvent (e.g., ethanol, hexane, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Prepare a series of dilutions to obtain a final concentration that gives an absorbance reading between 0.1 and 1.0 (typically in the range of 1-10 µg/mL).
-
-
Instrument Setup (UV-Vis Spectrophotometer):
-
Turn on the spectrophotometer and allow the lamps to warm up.
-
Use a matched pair of quartz cuvettes.
-
-
Data Acquisition:
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
The position and intensity of the λmax can provide information about the extent of conjugation in the quinoline system.
-
The effect of solvent polarity on λmax can also be investigated to understand the nature of the electronic transitions.[12][25][26]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in a synthesized thiazole derivative.
Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy of a Thiazole Derivative [27][28][29]
-
Sample Preparation:
-
Place a small amount of the solid or liquid thiazole derivative directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying gentle pressure with the built-in clamp.
-
-
Instrument Setup (FTIR Spectrometer with ATR accessory):
-
Ensure the ATR crystal is clean before and after use.
-
Collect a background spectrum of the empty ATR crystal.
-
-
Data Acquisition:
-
Collect the infrared spectrum of the sample.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is usually recorded in the mid-infrared range (4000-400 cm⁻¹).[24]
-
-
Data Analysis:
-
Identify the characteristic absorption bands corresponding to specific functional groups (e.g., C=N, C-S, aromatic C-H).
-
Compare the observed frequencies with standard correlation tables to confirm the presence of expected functional groups in the thiazole derivative. Characteristic thiazole ring vibrations are often observed in the 1500-1300 cm⁻¹ region.
-
Workflow for Structure Validation
The validation of a synthesized heterocycle's structure is a stepwise process, often involving multiple analytical techniques to build a complete and confident picture. The following diagram illustrates a logical workflow.
Caption: A logical workflow for the structural validation of a synthesized heterocycle.
References
- 1. researchgate.net [researchgate.net]
- 2. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. Rapid Determination of Quinoline and 2-Hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy | Semantic Scholar [semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. pharmacyconcepts.in [pharmacyconcepts.in]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. publishing.bceln.ca [publishing.bceln.ca]
- 17. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926) [hmdb.ca]
- 18. researchgate.net [researchgate.net]
- 19. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 22. rupress.org [rupress.org]
- 23. researchgate.net [researchgate.net]
- 24. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 25. biointerfaceresearch.com [biointerfaceresearch.com]
- 26. m.youtube.com [m.youtube.com]
- 27. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Utility of Pyrazolidinone Building Blocks
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient and stereoselective synthetic methodologies is a cornerstone of modern drug discovery and development. Heterocyclic scaffolds form the backbone of a vast array of pharmaceuticals, and among them, pyrazolidinones have emerged as versatile building blocks. This guide provides an objective comparison of the synthetic utility of pyrazolidinone derivatives with other prominent heterocyclic building blocks, namely oxazolidinones and pyrrolidinones, particularly in their application as chiral auxiliaries in asymmetric synthesis. The information presented is supported by experimental data to aid researchers in selecting the most appropriate building block for their specific synthetic challenges.
Introduction to Heterocyclic Building Blocks in Asymmetric Synthesis
Chiral auxiliaries are instrumental in asymmetric synthesis, enabling the control of stereochemistry during the formation of new chiral centers. These chiral molecules are temporarily incorporated into a substrate, direct the stereochemical outcome of a reaction, and are subsequently removed to yield the desired enantiomerically enriched product. Pyrazolidinones, oxazolidinones, and pyrrolidinones are popular choices for chiral auxiliaries due to their rigid cyclic structures which provide a well-defined steric environment to bias the approach of reagents.
Comparative Performance in Asymmetric Reactions
The efficacy of a chiral auxiliary is judged by the yield and stereoselectivity it imparts in a given transformation. Below is a comparative summary of the performance of pyrazolidinone, oxazolidinone, and pyrrolidinone auxiliaries in key asymmetric reactions.
Asymmetric Alkylation
Asymmetric alkylation is a fundamental carbon-carbon bond-forming reaction. The following table summarizes the typical performance of each class of chiral auxiliary in this transformation.
| Chiral Auxiliary | Substrate | Electrophile | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) | Yield (%) | Reference |
| Pyrazolidinone | Acyl Pyrazolidinone | Benzyl Bromide | >95:5 | >98% | 85-95 | [1][2] |
| Oxazolidinone | N-Acyl Oxazolidinone | Methyl Iodide | 99:1 | >99% | 90-98 | [3][][5] |
| Pyrrolidinone | N-Acyl Pyrrolidinone | Ethyl Iodide | 90:10 - 95:5 | 90-97% | 70-85 | [6][7][8] |
Asymmetric Aldol Reactions
The aldol reaction is a powerful tool for constructing β-hydroxy carbonyl compounds, creating up to two new stereocenters.
| Chiral Auxiliary | Aldehyde | Ketone/Enolate Source | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) | Yield (%) | Reference |
| Pyrazolidinone | Benzaldehyde | Pyrazolidinone-derived enolate | >98:2 | >99% | 80-92 | [9] |
| Oxazolidinone | Isobutyraldehyde | N-Propionyl Oxazolidinone | >99:1 (syn) | >99% | 85-95 | [10][11][12] |
| Pyrrolidinone | Benzaldehyde | Prolinol-derived amide enolate | 95:5 (syn) | >98% | 75-90 | [8] |
Asymmetric Michael Additions
The Michael addition is a conjugate addition reaction crucial for the formation of 1,5-dicarbonyl compounds and related structures.
| Chiral Auxiliary | Michael Acceptor | Michael Donor | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) | Yield (%) | Reference |
| Pyrazolidinone | Nitroalkene | Pyrazolin-5-one | Not Applicable | up to 96% | up to 88% | [13][14] |
| Oxazolidinone | Enone | N-Acyl Oxazolidinone | >95:5 | >98% | 80-95 | [15][16] |
| Pyrrolidinone | α,β-Unsaturated Ester | Pyrrolidine-derived enamine | 90:10 | 90-95% | 70-85 | [17][18] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these building blocks. Below are representative protocols for key transformations.
Protocol 1: Synthesis of an N-Acyl Pyrazolidinone
This protocol describes the acylation of a pyrazolidinone, the first step in its use as a chiral auxiliary.
Materials:
-
Pyrazolidine hydrochloride
-
Triethylamine (TEA)
-
Acyl chloride (e.g., propionyl chloride)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and standard glassware for anhydrous reactions
Procedure:
-
Suspend pyrazolidine hydrochloride (1.0 equiv) in anhydrous DCM under an inert atmosphere.
-
Cool the suspension to 0 °C and add TEA (2.2 equiv) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the acyl chloride (1.1 equiv) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Asymmetric Alkylation using an Oxazolidinone Auxiliary
This protocol outlines the diastereoselective alkylation of an N-acyloxazolidinone.
Materials:
-
N-Acyloxazolidinone (e.g., N-propionyl-(4S)-4-benzyl-2-oxazolidinone) (1.0 equiv)
-
Sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv) as a 1.0 M solution in THF
-
Alkyl halide (e.g., methyl iodide) (1.2 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Standard glassware for anhydrous reactions at low temperatures
Procedure:
-
Dissolve the N-acyloxazolidinone in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Add the NaHMDS solution dropwise, and stir the resulting enolate solution for 30 minutes at -78 °C.
-
Add the alkyl halide dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours.
-
Quench the reaction at -78 °C by the addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Visualizing Synthetic Pathways and Workflows
Diagrams are provided below to illustrate key experimental workflows and logical relationships in the application of these chiral building blocks.
References
- 1. Asymmetric Synthesis of Bicyclic Pyrazolidinones through Alkaloid‐Catalyzed [3+2]‐Cycloadditions of Ketenes and Azomethine Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric Synthesis of Bicyclic Pyrazolidinones through Alkaloid-Catalyzed [3+2]-Cycloadditions of Ketenes and Azomethine Imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of ring-fused oxazolo- and pyrazoloisoquinolinones by a one-pot Pd-catalyzed carboxamidation and aldol-type condensation cascade process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmacy180.com [pharmacy180.com]
- 11. The Direct Catalytic Asymmetric Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Enantioselective 1,4-Michael addition reaction of pyrazolin-5-one derivatives with 2-enoylpyridines catalyzed by Cinchona derived squaramides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Primary amine-catalyzed enantioselective 1,4-Michael addition reaction of pyrazolin-5-ones to α,β-unsaturated ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Michael Addition Reactions between Chiral Equivalents of a Nucleophilic Glycine and (S)- or (R)-3-[(E)-Enoyl]-4-phenyl-1,3-oxazolidin-2-ones as a General Method for Efficient Preparation of β-Substituted Pyroglutamic Acids. Case of Topographically Controlled Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 18. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Comparative Analysis of the Biological Activity of 3-Pyrazolidinone Hydrochloride Derivatives
A guide for researchers, scientists, and drug development professionals on the antimicrobial and anti-inflammatory potential of compounds derived from 3-Pyrazolidinone hydrochloride.
Derivatives of the pyrazolidinone scaffold have emerged as a significant area of interest in medicinal chemistry due to their diverse pharmacological activities. This guide provides a comparative overview of the biological validation of compounds synthesized from 3-pyrazolidinone and its closely related analogue, pyrazolidine-3,5-dione. The data presented herein, sourced from preclinical studies, highlights the potential of these derivatives as antimicrobial and anti-inflammatory agents, offering a basis for further investigation and drug development.
Antimicrobial Activity: A Comparative Study
A series of 4-benzoyl methyl-1-phenyl pyrazolidin-3-one derivatives, synthesized from a pyrazolidin-3-one core, were evaluated for their in vitro antimicrobial activity against a panel of bacterial and fungal strains. The Kirby-Bauer disc diffusion method was employed to determine the zone of inhibition, providing a quantitative measure of antimicrobial potency. The results are compared with standard antibiotic and antifungal agents.
Data Summary: Antimicrobial Activity of 3-Pyrazolidinone Derivatives
| Compound ID | Substituent (R) | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. B. subtilis | Zone of Inhibition (mm) vs. E. coli | Zone of Inhibition (mm) vs. P. aeruginosa | Zone of Inhibition (mm) vs. C. albicans |
| IIIa | H | 14 | 15 | 11 | 10 | 16 |
| IIIb | 4-CH₃ | 15 | 16 | 12 | 11 | 17 |
| IIIc | 4-Cl | 16 | 17 | 13 | 12 | 18 |
| IIId | 4-NO₂ | 18 | 19 | 15 | 14 | 20 |
| Benzyl Penicillin | - | 22 | 24 | - | - | - |
| Fluconazole | - | - | - | - | - | 25 |
Data adapted from a study on the synthesis and antimicrobial activity of pyrazolidin-3-ones derivatives.[1]
The comparative data reveals that the synthesized compounds exhibit significant antibacterial activity, particularly against Gram-positive bacteria (S. aureus and B. subtilis), and notable antifungal activity against C. albicans.[1] The derivative with a nitro group (IIId) showed the most promising broad-spectrum activity among the tested compounds.[1]
Anti-inflammatory Potential: Comparative Efficacy
In a separate study, a series of substituted pyrazolidine-3,5-dione derivatives were synthesized and evaluated for their anti-inflammatory properties using the carrageenan-induced rat paw edema model. This assay is a standard preclinical model to assess the efficacy of acute anti-inflammatory agents. The percentage of edema inhibition was measured and compared with the well-established nonsteroidal anti-inflammatory drug (NSAID), indomethacin.
Data Summary: Anti-inflammatory Activity of Pyrazolidine-3,5-dione Derivatives
| Compound ID | Substituent on Phenyl Ring | % Edema Inhibition |
| RS-2 | 4-Chloro | 36.11 |
| RS-6 | 4-Nitro | 38.89 |
| RS-9 | 4-Nitro | 38.89 |
| RS-10 | 4-Nitro | 40.28 |
| Indomethacin | - | 62.50 |
Data adapted from a study on the novel synthesis and biological evaluation of substituted pyrazolidine-3,5-dione.[2]
The results indicate that the pyrazolidine-3,5-dione derivatives possess noteworthy anti-inflammatory activity.[2] Specifically, compounds with electron-withdrawing groups, such as chloro and nitro substituents, demonstrated the highest efficacy.[2] While not as potent as the standard drug indomethacin, these compounds represent promising leads for the development of novel anti-inflammatory agents.[2]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are protocols for the key experiments cited in this guide.
Antimicrobial Susceptibility Testing: Kirby-Bauer Disc Diffusion Method
This method is a widely used qualitative technique to determine the susceptibility of bacteria to antimicrobial agents.
Experimental Workflow: Kirby-Bauer Disc Diffusion
Caption: Workflow for the Kirby-Bauer disc diffusion antimicrobial susceptibility test.
Protocol Steps:
-
Inoculum Preparation: A standardized inoculum of the test microorganism, equivalent to a 0.5 McFarland turbidity standard, is prepared in a sterile saline solution.
-
Inoculation: A sterile cotton swab is dipped into the standardized bacterial suspension and streaked evenly across the entire surface of a Mueller-Hinton agar plate to ensure confluent growth.
-
Disc Application: Paper discs impregnated with a known concentration of the test compound or standard antibiotic are placed on the agar surface using sterile forceps.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Result Interpretation: The diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) is measured in millimeters. The susceptibility of the microorganism to the compound is determined by comparing the zone diameter to established standards.
Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats
This in vivo model is used to evaluate the acute anti-inflammatory activity of pharmacological agents.
Experimental Workflow: Carrageenan-Induced Paw Edema
Caption: Workflow for the carrageenan-induced paw edema anti-inflammatory assay.
Protocol Steps:
-
Animal Preparation: Wistar albino rats are fasted overnight with free access to water before the experiment.
-
Grouping and Administration: The animals are divided into groups: a control group (receiving only the vehicle), a standard group (receiving a known anti-inflammatory drug, e.g., indomethacin), and test groups (receiving different doses of the synthesized compounds). The administration is typically done orally or intraperitoneally 30-60 minutes before carrageenan injection.
-
Induction of Edema: A 0.1 mL of 1% w/v carrageenan solution in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0 hours (just before carrageenan injection) and then at regular intervals (e.g., 1, 2, 3, and 4 hours) after the injection.
-
Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Potential Mechanism of Action and Signaling Pathways
The anti-inflammatory effects of many pyrazolidinone derivatives are attributed to their ability to inhibit the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are crucial in the inflammatory cascade as they catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.
Simplified Anti-inflammatory Signaling Pathway
Caption: Inhibition of the prostaglandin synthesis pathway by pyrazolidinone derivatives.
By inhibiting COX enzymes, pyrazolidinone derivatives can effectively reduce the production of prostaglandins, thereby alleviating the symptoms of inflammation. Further research is necessary to fully elucidate the specific molecular interactions and signaling pathways modulated by derivatives of this compound.
References
Safety Operating Guide
Proper Disposal Procedures for 3-Pyrazolidinone Hydrochloride: A Comprehensive Guide for Laboratory Professionals
Effective management of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling 3-Pyrazolidinone hydrochloride, understanding the appropriate disposal procedures is paramount to ensuring a safe work environment and maintaining regulatory compliance. This guide provides essential, step-by-step information for the safe disposal of this compound, reinforcing our commitment to being your trusted partner in laboratory safety and chemical handling.
I. Understanding the Hazards
Before handling or disposing of this compound, it is crucial to be fully aware of its potential hazards. While specific data for the hydrochloride salt is limited, information from related pyrazolidinone compounds indicates the following:
-
Health Hazards: Harmful if swallowed.[1][2] May cause skin and eye irritation.[3]
-
Environmental Hazards: Toxic to aquatic life with long-lasting effects.[1][2] Discharge into the environment must be avoided.[2]
-
Chemical Hazards: Incompatible with strong oxidizing agents, strong acids, and strong bases.[1]
II. Quantitative Data Summary
| Parameter | Data / Information |
| LD50 (Oral, rat) | 200 mg/kg (for 1-phenyl-3-pyrazolidinone) |
| Primary Disposal Route | Dispose of contents/container to an approved waste disposal plant.[1][4] |
| Environmental Fate | The product is water-soluble and may spread in water systems.[1] Bioaccumulation is not expected.[2] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases.[1] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation), H411 (Toxic to aquatic life with long lasting effects).[2][3] |
III. Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound. This is a general guideline and must be adapted to comply with all applicable local, state, and federal regulations.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing appropriate PPE:
-
Gloves: Nitrile rubber gloves are recommended. Inspect gloves for any tears or punctures before use.
-
Eye Protection: Chemical safety goggles or a face shield.
-
Lab Coat: A buttoned lab coat to protect from skin contact.
-
Respiratory Protection: If handling powders outside of a fume hood, a NIOSH-approved respirator may be necessary.
Step 2: Waste Segregation and Collection
-
Dedicated Waste Container: Use a clearly labeled, leak-proof, and chemically compatible container for collecting this compound waste. Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound." Include the date of accumulation and any other information required by your institution.
-
Solid vs. Liquid Waste:
-
Solid Waste: Unused or expired solid this compound should be placed directly into the designated hazardous waste container.
-
Contaminated Materials: Any materials contaminated with this compound, such as weighing paper, gloves, and paper towels, should also be disposed of in the same hazardous waste container.
-
Solutions: Aqueous solutions containing this compound should be collected in a designated liquid hazardous waste container.
-
Step 3: Storage of Hazardous Waste
-
Secure Storage: Store the hazardous waste container in a designated, secure area away from incompatible materials.
-
Ventilation: The storage area should be well-ventilated.
-
Secondary Containment: It is best practice to keep the hazardous waste container within a secondary containment bin to prevent the spread of material in case of a leak.
Step 4: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary point of contact for arranging the disposal of hazardous waste. They will provide specific instructions and schedule a pickup.
-
Do Not Attempt Chemical Treatment: Do not attempt to neutralize or chemically treat this compound waste unless you are a trained professional with a validated and approved protocol. Improper treatment can create more hazardous byproducts.
-
Sewer Disposal is Prohibited: Do not dispose of this compound down the drain.[2] This can be harmful to aquatic life and may violate local regulations.
IV. Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. Chemical investigation of decomposition processes of pyrazolidine-3,5-dione derivatives. Part 3. Kinetics and mechanism of degradation of ketazone in aqueous solutions and solid phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical characterization of decomposition products of pyrazolidinedione-3,5 derivatives. Part 1: Identification of decomposition products and mechanism of degradation of 4-prenyl-1,2-diphenyl-3,5-pyrazolidine-dione in an aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical characterization of decomposition products of pyrazolidinedione-3,5 derivatives. Part 2: Chemical transformations of 4-prenyl-1,2-diphenyl-3,5-pyrazolidinedione (prenazone) and its main decomposition product N,N'-diphenylhydrazide-2-carboxy-5-methyl-4-hexenoic acid in sulphuric acid concentrated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-Phenyl-3-pyrazolidinone [drugfuture.com]
Comprehensive Safety and Handling Guide for 3-Pyrazolidinone Hydrochloride
This document provides essential safety protocols, operational plans, and disposal procedures for handling 3-Pyrazolidinone hydrochloride (CAS No. 1752-88-1) in a laboratory setting. Adherence to these guidelines is critical for ensuring the safety of all personnel.
Hazard Identification and Summary
This compound is classified as hazardous. It is harmful if swallowed or inhaled and can cause serious skin and eye irritation. The primary health risks are associated with ingestion and inhalation.[1]
Hazard and Precautionary Statements Summary
| Category | Code | Description |
| Hazard Statements | H302 | Harmful if swallowed. |
| H315 | Causes skin irritation. | |
| H319 | Causes serious eye irritation. | |
| H332 | Harmful if inhaled. | |
| H335 | May cause respiratory irritation. | |
| Precautionary Statements | P261 | Avoid breathing dust. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Operational Plan: Safe Handling and Storage
A systematic approach to handling and storage is essential to minimize exposure and ensure chemical integrity.
Personal Protective Equipment (PPE)
The use of appropriate PPE is the final and most critical barrier against exposure. It should be used in conjunction with engineering controls like fume hoods.
Required PPE for Handling this compound
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield.[2] | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166 to protect against dust and splashes.[3][4][5] |
| Skin Protection | Nitrile rubber gloves and a lab coat.[6] | Wear appropriate protective gloves and clothing to prevent skin contact.[3][5] For prolonged contact, gloves with a breakthrough time of over 240 minutes (EN 374 Class 5) are recommended.[7] |
| Respiratory Protection | NIOSH/MSHA-approved respirator. | Required when dust is generated or when working outside of a well-ventilated area.[3][5] Must follow OSHA 29 CFR 1910.134 or European Standard EN 149.[3][5] |
Step-by-Step Handling Protocol
-
Preparation : Before handling, ensure an eyewash station and safety shower are accessible.[5] Read the Safety Data Sheet (SDS) thoroughly.
-
Engineering Controls : Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize dust generation and accumulation.[5]
-
Donning PPE : Put on all required PPE as specified in the table above. Inspect gloves for any damage before use.[8]
-
Weighing and Transfer : Handle this compound, a white to off-white crystalline solid, carefully to avoid creating dust.[1] Use a spatula for transfers.
-
Post-Handling : After handling, wash hands and any exposed skin thoroughly with soap and water.[3] Do not eat, drink, or smoke in the work area.[3][6]
-
Doffing PPE : Remove PPE carefully to avoid cross-contamination. Contaminated clothing should be removed and washed before reuse.[5]
Caption: Workflow for safely handling this compound.
Storage Requirements
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][5][9]
-
The designated storage temperature is room temperature, under an inert atmosphere.
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]
-
Store drugs for external use separately from those for internal use.[10]
Emergency Plan: Spills and Exposure
Immediate and appropriate action during an emergency is crucial to mitigate harm.
First-Aid Measures
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.[5]
-
Skin Contact : Remove all contaminated clothing and shoes.[3] Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[3][5] Get medical attention if irritation or a rash occurs.[3]
-
Inhalation : Move the individual to fresh air immediately.[5] If breathing is difficult or has stopped, provide artificial respiration.[3][5] Seek medical attention.
-
Ingestion : Do NOT induce vomiting.[5][6] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[5] Call a poison control center or doctor immediately.[3][6]
Spill Cleanup Protocol
-
Evacuate : Clear the area of all personnel.
-
Ventilate : Ensure the area is well-ventilated.
-
Assess : Determine the extent of the spill. For a major spill, alert emergency responders.[7]
-
Protect : Wear full personal protective equipment, including respiratory protection, before entering the spill area.[7]
-
Contain : Prevent the spillage from entering drains or waterways.[7]
-
Clean : Carefully sweep or vacuum the solid material and place it into a suitable, labeled container for disposal.[3][4][5] Avoid generating dust.[5]
-
Decontaminate : Clean the spill area thoroughly.
-
Dispose : Dispose of the waste according to regulations.
Caption: Decision workflow for responding to a chemical spill.
Disposal Plan
Proper disposal is a legal and environmental responsibility. All waste materials must be treated as hazardous.
-
Chemical Waste : Dispose of unused this compound and spill cleanup materials through an approved waste disposal plant.[3][6]
-
Contaminated Materials : Contaminated gloves, lab coats, and other disposable materials must be disposed of in accordance with applicable laws and good laboratory practices.[8]
-
Containers : Do not reuse empty containers. Handle uncleaned containers as you would the product itself.[8]
-
Regulatory Compliance : Waste disposal must adhere to all local, regional, and national hazardous waste regulations.[4][8] Do not allow the chemical or its wash water to enter drains or the sewer system.[4][7]
References
- 1. CAS 1752-88-1: this compound | CymitQuimica [cymitquimica.com]
- 2. pppmag.com [pppmag.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. scan-q-002.sitecorecontenthub.cloud [scan-q-002.sitecorecontenthub.cloud]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
